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  • Product: (4-Methylazepan-4-yl)methanol hydrochloride
  • CAS: 1823931-29-8

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Synthetic Pathway for (4-Methylazepan-4-yl)methanol Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) Executive Summary & Retrosynthetic Rationale The 7-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8)

Executive Summary & Retrosynthetic Rationale

The 7-membered azepane ring is a highly sought-after pharmacophore, frequently utilized to improve the pharmacokinetic profiles of small molecules, including next-generation Poly(ADP-ribose) Polymerase (PARP) inhibitors and SHP2 antagonists . However, the inherent conformational flexibility (pseudorotation) of the azepane ring presents unique topological challenges when constructing quaternary stereocenters.

As a Senior Application Scientist, I have designed this technical guide to outline a robust, scalable, and self-validating three-step synthetic pathway for (4-Methylazepan-4-yl)methanol hydrochloride. By starting from commercially available 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate , we bypass volatile and unstable intermediates, leveraging thermodynamic enolate stability to construct the C4 quaternary center with high fidelity.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on three core transformations: regioselective alpha-alkylation, chemoselective ester reduction, and anhydrous acidic deprotection.

SynthesisPathway SM 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate (Starting Material) Int1 1-tert-butyl 4-ethyl 4-methylazepane-1,4-dicarboxylate (Intermediate 1) SM->Int1 1. LDA, THF, -78°C 2. MeI Int2 tert-butyl 4-(hydroxymethyl)- 4-methylazepane-1-carboxylate (Intermediate 2) Int1->Int2 LiBH4, THF 0°C to RT Prod (4-Methylazepan-4-yl)methanol hydrochloride (Final Product) Int2->Prod 4M HCl in Dioxane RT, 2h

Figure 1: Three-step synthetic workflow for (4-Methylazepan-4-yl)methanol hydrochloride.

Quantitative Data & Yield Optimization

To facilitate process scaling and resource allocation, the expected quantitative metrics for this pathway are summarized below. These parameters have been optimized to balance reaction kinetics with impurity suppression.

StepTransformationReagentsTemp (°C)Time (h)Avg. Yield (%)Purity (HPLC)
1 Alpha-MethylationLDA, MeI-78 to 254.082>95%
2 Ester ReductionLiBH40 to 2512.088>98%
3 Boc Deprotection & Salt Formation4M HCl/Dioxane252.095>99%

Detailed Experimental Protocols

Every protocol described below operates as a Self-Validating System . By monitoring specific physical or spectroscopic triggers, researchers can confirm the success of each mechanistic step in real-time without relying solely on post-reaction LC-MS.

Step 1: Alpha-Methylation of the Azepane Core

Objective: Construct the C4 quaternary carbon center via an SN2 electrophilic trap.

  • Preparation: Charge a flame-dried, argon-purged reaction vessel with diisopropylamine (1.2 eq) and anhydrous THF (10 mL/g of substrate).

  • Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes to generate Lithium diisopropylamide (LDA).

  • Enolate Formation: Introduce 1-tert-butyl 4-ethyl azepane-1,4-dicarboxylate (1.0 eq) dissolved in minimal THF dropwise over 15 minutes. Maintain at -78 °C for 1 hour.

  • Electrophilic Trap: Add methyl iodide (MeI, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Causality: LDA is selected as a bulky, non-nucleophilic base to ensure quantitative deprotonation of the sterically hindered C4 position without attacking the ethyl ester carbonyl. The strict -78 °C temperature suppresses unwanted Claisen self-condensation.

  • Self-Validating System: The success of the enolate formation can be validated mid-reaction by quenching a 0.1 mL aliquot with D₂O. The complete disappearance of the alpha-proton multiplet in the ¹H-NMR spectrum confirms 100% enolization prior to MeI addition.

Step 2: Chemoselective Ester Reduction

Objective: Reduce the ethyl ester to a primary alcohol while preserving the Boc-protected amine.

  • Preparation: Dissolve Intermediate 1 (1.0 eq) in anhydrous THF (8 mL/g).

  • Initiation: Cool the mixture to 0 °C in an ice-water bath.

  • Reduction: Add Lithium borohydride (LiBH₄, 2.0 M in THF, 2.0 eq) dropwise to control the exothermic hydrogen evolution.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of methanol until effervescence ceases, followed by water. Extract the aqueous layer with dichloromethane (DCM, 3x). Combine organic layers, dry over MgSO₄, and concentrate to isolate Intermediate 2.

  • Causality: LiBH₄ is deliberately chosen over the more aggressive LiAlH₄. While LiAlH₄ can occasionally cleave carbamates (Boc groups) at elevated temperatures, LiBH₄ provides perfect chemoselectivity, targeting only the ester.

  • Self-Validating System: This step is validated via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The starting material (ester) is UV-inactive and poorly staining, whereas the product (primary alcohol) will immediately reduce the KMnO₄ to form a bright yellow/brown spot against the purple background, confirming the presence of the new hydroxyl group.

Step 3: Boc-Deprotection and Hydrochloride Salt Formation

Objective: Cleave the tert-butyl carbamate to yield the final, water-soluble API building block.

  • Preparation: Dissolve Intermediate 2 (1.0 eq) in a minimal volume of anhydrous diethyl ether or DCM.

  • Deprotection: Add 4M HCl in Dioxane (5.0 eq) at room temperature.

  • Monitoring: Stir vigorously for 2 hours.

  • Isolation: Upon completion, a white precipitate will form. Add additional anhydrous diethyl ether to maximize precipitation. Filter the solid under a nitrogen atmosphere, wash with cold ether, and dry in a vacuum oven at 40 °C overnight.

  • Causality: Anhydrous 4M HCl in dioxane is utilized instead of aqueous acids (like TFA/H₂O or aqueous HCl). The anhydrous environment forces the highly polar, water-soluble amino alcohol to immediately precipitate as a stable hydrochloride salt, completely bypassing the need for a tedious aqueous basic workup.

  • Self-Validating System: The reaction is macroscopically self-indicating. The active cleavage of the Boc group generates isobutylene and CO₂. Vigorous effervescence (bubbling) will be observed. The exact moment the bubbling ceases, coupled with the precipitation of a fine white powder, provides visual confirmation that the deprotection is 100% complete.

References

  • Title: Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists Source: Google Patents URL
Exploratory

The Strategic Utility of (4-Methylazepan-4-yl)methanol Hydrochloride in Modern Medicinal Chemistry

Executive Summary As the pharmaceutical industry shifts toward molecules with higher sp³-hybridized fractions (Fsp³) to improve clinical success rates, specialized saturated heterocycles have become critical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts toward molecules with higher sp³-hybridized fractions (Fsp³) to improve clinical success rates, specialized saturated heterocycles have become critical building blocks. (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) is a highly specialized, seven-membered aliphatic heterocycle featuring a quaternary carbon center at the C4 position. This unique structural motif provides distinct conformational flexibility and novel exit vectors compared to traditional piperidine or pyrrolidine scaffolds. This technical guide details the physicochemical properties, handling protocols, synthetic derivatization workflows, and the strategic application of this compound in the development of targeted therapeutics.

Physicochemical Properties & Structural Analysis

Understanding the baseline properties of (4-Methylazepan-4-yl)methanol HCl is essential for predicting its behavior in synthetic workflows and biological systems [1].

Quantitative Data Summary
PropertyValue / Description
CAS Number 1823931-29-8
Linear Formula C₈H₁₇NO · HCl (C₈H₁₈ClNO)
Molecular Weight 179.69 g/mol
InChIKey JSMBATBUEJDDEI-UHFFFAOYSA-N
Physical Form Pale-yellow to yellow-brown sticky oil to solid
Purity ≥ 95%
Storage Temperature 2–8 °C (Hygroscopic)
Safety (H-Statements) H302 (Harmful if swallowed), H315, H319, H335
Structural Causality & Logic
  • The Quaternary C4 Center: The presence of both a methyl group and a hydroxymethyl group at the C4 position creates a quaternary stereocenter. This steric bulk restricts the local conformation of the azepane ring and fundamentally blocks cytochrome P450-mediated metabolic oxidation at C4—a common liability in unsubstituted saturated heterocycles.

  • Salt Formation: The compound is supplied as a hydrochloride salt. Free secondary amines in seven-membered rings are prone to auto-oxidation and polymerization over time. The HCl salt protonates the amine, drastically increasing the shelf-life and ensuring long-term storage stability at 2–8 °C [1].

SPR Core 4-Methylazepane Scaffold N1 7-Membered Ring Core->N1 N2 Quaternary C4 Center Core->N2 N3 Hydroxymethyl Group Core->N3 N4 HCl Salt Form Core->N4 P1 Expanded Conformational Space N1->P1 P2 Metabolic Stability (Blocks C4 Oxidation) N2->P2 P3 Versatile Exit Vector for SAR N3->P3 P4 Long-term Storage Stability N4->P4

Caption: Structure-property relationships mapping structural features to chemical benefits.

Experimental Protocols: Handling and Derivatization

To utilize the hydroxymethyl group for downstream coupling, the secondary amine must first be orthogonally protected. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Free-Basing and N-Boc Protection

Objective: Mask the secondary amine to prevent N-alkylation/acylation during O-derivatization.

  • Suspension: Suspend (4-Methylazepan-4-yl)methanol HCl (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Causality: DIPEA is a non-nucleophilic base that effectively neutralizes the HCl salt without reacting with downstream electrophiles.

    • Self-Validation Check: Extract a 10 µL aliquot, partition with water, and check the aqueous pH. The pH must be >9 to ensure complete dissociation of the HCl salt; otherwise, unreacted starting material will precipitate.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC). A successful reaction is indicated by the disappearance of the Ninhydrin-active spot (primary/secondary amine) and the appearance of a UV-inactive, Iodine-active spot corresponding to the N-Boc derivative.

Protocol 2: Oxidation to 4-Methylazepane-4-carboxylic Acid

Objective: Convert the hydroxymethyl group into a carboxylic acid for amide coupling.

  • Solvation: Dissolve the N-Boc protected intermediate in a 1:1 mixture of acetonitrile and water.

  • Catalysis: Add catalytic TEMPO (0.1 eq) and (diacetoxyiodo)benzene (BAIB) (2.2 eq).

    • Causality: TEMPO/BAIB is specifically chosen over Jones reagent (CrO₃/H₂SO₄). The highly acidic conditions of the Jones oxidation would prematurely cleave the acid-labile Boc protecting group, leading to unwanted polymerization.

  • Reaction: Stir at room temperature for 12 hours until LC-MS confirms the complete consumption of the starting alcohol.

  • Isolation: Extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography.

Workflow A (4-Methylazepan-4-yl)methanol HCl Starting Material B Free Base Formation (DIPEA, DCM) A->B pH > 9 C N-Boc Protection (Boc2O, 4h) B->C Amine Masking D O-Derivatization (Etherification/Esterification) C->D Pathway A E Oxidation to Carboxylic Acid (TEMPO/BAIB) C->E Pathway B

Caption: Synthetic workflow for the orthogonal derivatization of (4-Methylazepan-4-yl)methanol.

Applications in Drug Discovery: The PARP Inhibitor Paradigm

The strategic incorporation of methyl-substituted quaternary centers into saturated heterocycles has proven to be a breakthrough strategy in medicinal chemistry. A premier example of this logic is found in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib (ABT-888) [2].

During the structure-activity relationship (SAR) exploration of benzimidazole-4-carboxamides, researchers systematically synthesized various cyclic amine analogs to optimize the fit within the nicotinamide-binding pocket of the PARP enzyme. The 4-methylazepane scaffold (specifically utilized to synthesize analogs like 2-(1-Cyclopentyl-4-methylazepan-4-yl)-1H-benzimidazole-4-carboxamide) serves a dual purpose [2]:

  • Vector Projection: The quaternary methyl group locks the bioactive conformation of the heterocycle, maximizing hydrophobic contacts within the active site and providing a significant increase in binding affinity (K_i).

  • Spatial Probing: The expanded 7-membered azepane ring probes the outer boundaries of the enzyme pocket, offering a distinct spatial geometry that cannot be achieved with smaller 5- or 6-membered rings (pyrrolidines or piperidines).

By utilizing (4-Methylazepan-4-yl)methanol HCl as a foundational building block, drug development professionals can rapidly access these highly potent, metabolically stable, and conformationally restricted chemical spaces.

References

  • Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer". Journal of Medicinal Chemistry, ACS Publications, 2009, 52(2), 514-523. Available at:[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Data of (4-Methylazepan-4-yl)methanol Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction (4-Methylazepan-4-yl)methanol hydrochloride is a substituted azepane derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methylazepan-4-yl)methanol hydrochloride is a substituted azepane derivative. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom, a scaffold found in various biologically active compounds. The presence of a hydroxymethyl and a methyl group at the 4-position, along with its formulation as a hydrochloride salt, imparts specific physicochemical properties that are of interest in medicinal chemistry and drug development. A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (4-Methylazepan-4-yl)methanol hydrochloride.

Molecular Structure and Analysis

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. (4-Methylazepan-4-yl)methanol hydrochloride possesses a tertiary amine within a seven-membered ring, a quaternary carbon, a primary alcohol, and a methyl group. The hydrochloride salt form means the azepane nitrogen will be protonated, which significantly influences the spectroscopic features, particularly in NMR and IR spectroscopy.

Caption: Structure of (4-Methylazepan-4-yl)methanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-Methylazepan-4-yl)methanol hydrochloride, both ¹H and ¹³C NMR will provide key structural information. The following predictions are based on computational models.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (4-Methylazepan-4-yl)methanol hydrochloride in a common solvent like DMSO-d₆ would likely exhibit the following signals. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent methylene protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet1HN-HThe proton on the positively charged nitrogen is expected to be significantly deshielded and will likely exchange with any trace water, leading to a broad signal.
~4.5 - 5.0Broad Singlet1HO-HThe hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent.
~3.4 - 3.6Singlet2HCH₂ OHThese protons are adjacent to the electron-withdrawing hydroxyl group, hence they appear downfield. As there are no adjacent protons, a singlet is expected.
~3.0 - 3.3Multiplet4HCH₂ -N-CH₂ The methylene protons adjacent to the protonated nitrogen are deshielded and will appear as complex multiplets due to coupling with neighboring protons.
~1.6 - 1.9Multiplet4HAzepane ring CH₂ The remaining methylene protons on the azepane ring further from the nitrogen.
~1.1 - 1.3Singlet3HCH₃ The methyl protons are on a quaternary carbon and thus will appear as a singlet in a relatively upfield region.

graph "H-NMR_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [color="#5F6368"];

A [label="Input Molecular Structure"]; B [label="Select NMR Prediction Algorithm\n(e.g., Machine Learning, HOSE-based)"]; C [label="Define Solvent\n(e.g., DMSO-d6)"]; D [label="Generate Predicted Spectrum\n(Chemical Shifts, Multiplicities)"]; E [label="Correlate Signals to Protons\n(Structural Assignment)"]; F [label="Final Interpreted Data"];

A -> B -> C -> D -> E -> F; }

Caption: Workflow for ¹H NMR Prediction and Interpretation.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~70 - 75C H₂OHThe carbon bearing the hydroxyl group is significantly deshielded.
~50 - 55C H₂-N-C H₂The carbons directly attached to the protonated nitrogen are shifted downfield.
~35 - 40Quaternary C The quaternary carbon at the 4-position.
~30 - 35Azepane ring C H₂The methylene carbons of the azepane ring beta to the nitrogen.
~20 - 25C H₃The methyl carbon, typically found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Methylazepan-4-yl)methanol hydrochloride is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-O bonds.

Wavenumber Range (cm⁻¹)VibrationFunctional GroupExpected Appearance
3200 - 3500O-H stretchAlcoholBroad, strong absorption.
2400 - 2800N-H stretchAmine hydrochlorideBroad, multiple absorptions.
2850 - 3000C-H stretchAlkane (CH₂, CH₃)Strong, sharp absorptions.
1450 - 1470C-H bendAlkane (CH₂)Medium absorption.
1370 - 1390C-H bendAlkane (CH₃)Medium absorption.
1000 - 1250C-O stretchPrimary AlcoholStrong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For (4-Methylazepan-4-yl)methanol hydrochloride, Electrospray Ionization (ESI) in positive ion mode would be the most suitable technique.

The expected molecular ion would be the protonated free base, [C₈H₁₇NO + H]⁺, with a monoisotopic mass of approximately 144.14 m/z.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through several pathways, primarily involving the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen).

MS_Fragmentation M [M+H]⁺ m/z ≈ 144.14 F1 Loss of H₂O [M+H - H₂O]⁺ m/z ≈ 126.13 M->F1 F2 α-cleavage Loss of CH₂OH m/z ≈ 113.13 M->F2 F3 Ring opening and fragmentation M->F3

Sources

Exploratory

Comprehensive Analytical Strategy for the Purity Analysis and Characterization of (4-Methylazepan-4-yl)methanol Hydrochloride

Executive Summary The development of robust analytical control strategies for small-molecule active pharmaceutical ingredients (APIs) and intermediates requires a deep understanding of their fundamental physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust analytical control strategies for small-molecule active pharmaceutical ingredients (APIs) and intermediates requires a deep understanding of their fundamental physicochemical properties. (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) presents a unique analytical challenge: it is a highly polar, low-molecular-weight secondary amine salt that completely lacks a conjugated π-electron system.

As an Application Scientist, one cannot rely on traditional reversed-phase liquid chromatography with Ultraviolet-Visible (UV-Vis) detection for this molecule. Instead, the analytical architecture must pivot toward orthogonal, mass-dependent detection techniques and specialized retention mechanisms. This whitepaper outlines a scientifically grounded, self-validating framework for the structural elucidation, purity profiling, and method validation of (4-Methylazepan-4-yl)methanol HCl, strictly adhering to ICH Q6A [1] and ICH Q2(R2) [2] regulatory guidelines.

Structural Causality & Analytical Strategy

The molecular architecture of (4-Methylazepan-4-yl)methanol HCl dictates every downstream analytical choice:

  • Lack of UV Chromophore: The saturated azepane ring cannot absorb UV light above 210 nm. Causality: Trace organic impurities cannot be accurately quantified via UV. We must deploy Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) .

  • High Polarity & Basic Nitrogen: With a predicted pKa > 10, the secondary amine is fully ionized at physiological and acidic pH. Causality: The molecule will exhibit zero retention ( k′<1 ) on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory to achieve adequate retention and resolution.

  • Hydrochloride Salt Form: Causality: The stoichiometry of the salt must be verified to ensure batch-to-batch consistency and prevent the presence of corrosive free hydrochloric acid. Ion Chromatography (IC) is required for precise chloride quantification.

AnalyticalStrategy Compound (4-Methylazepan-4-yl)methanol HCl Elucidation Structural Elucidation Compound->Elucidation Purity Purity & Impurities Compound->Purity SolidState Physicochemical Properties Compound->SolidState NMR NMR (1H, 13C, 2D) Connectivity Elucidation->NMR HRMS HRMS Exact Mass Elucidation->HRMS HPLC HPLC-CAD/MS Organic Impurities Purity->HPLC IC Ion Chromatography Chloride Content Purity->IC XRPD XRPD & DSC Polymorphism SolidState->XRPD

Fig 1. Comprehensive analytical strategy for API characterization.

Physicochemical & Structural Elucidation

Before purity can be assessed, the absolute identity of the compound must be established.

High-Resolution Mass Spectrometry (HRMS)

To confirm the exact mass of the protonated free base ( [M+H]+ ), HRMS (e.g., Q-TOF or Orbitrap) is utilized. The theoretical exact mass for C8​H18​NO+ is 144.1388 Da . An acceptable mass error for structural confirmation is ≤5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H and 13 C NMR (in D2​O or CD3​OD ) provide definitive connectivity data.

  • Causality in Spectra: The C4 position is a quaternary carbon bonded to a methyl group and a hydroxymethyl group. Consequently, the 1 H NMR will display a distinct, uncoupled singlet integrating to 3 protons at ∼1.0 ppm (the C4-methyl) and a singlet (or AB system if diastereotopic) at ∼3.4 ppm integrating to 2 protons (the hydroxymethyl group). The ring protons adjacent to the nitrogen (C2, C7) will appear as downfield multiplets ( ∼3.0−3.3 ppm) due to the electron-withdrawing nature of the protonated amine.

Purity Profiling & Method Development

According to ICH Q6A[1], universal tests for drug substances must include a validated assay and impurity profile.

HPLC_CAD_Workflow Start Assess Analyte Properties (No UV Chromophore) SelectDet Select Universal Detector (CAD or ELSD) Start->SelectDet SelectCol Select Stationary Phase (HILIC or Mixed-Mode) SelectDet->SelectCol OptMP Optimize Mobile Phase (Volatile Buffers Only) SelectCol->OptMP Val Method Validation (ICH Q2(R2) Guidelines) OptMP->Val

Fig 2. Step-by-step logic for HILIC-CAD method development.
Protocol 1: Chromatographic Purity via HILIC-CAD

This protocol is engineered as a self-validating system; it cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Objective: Quantify the active compound and organic impurities. Causality Check: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphates) will crystallize in the nebulizer, causing massive background noise and irreversible detector damage. We utilize Ammonium Formate.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the amine remains fully protonated for consistent HILIC partitioning).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Instrument Setup:

    • Column: Waters XBridge BEH Amide ( 150×4.6 mm, 3.5μm ).

    • Gradient: Start at 90% B, ramp to 50% B over 15 minutes.

    • CAD Settings: Evaporator temperature at 35∘C , data collection rate 10 Hz.

  • System Suitability Testing (SST) - The Self-Validation Gate:

    • Inject a Resolution Standard containing the analyte and a known related substance.

    • Criteria: Resolution ( Rs​ ) must be ≥1.5 .

    • Inject the 100% Working Standard 5 times.

    • Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤2.0% .

  • Sample Execution & Analysis:

    • Dilute samples in 90:10 Acetonitrile:Water to prevent solvent-mismatch peak distortion.

    • Quantify impurities using a log-log calibration curve (CAD response is non-linear but highly predictable via logarithmic transformation).

Protocol 2: Counter-Ion Quantification via Ion Chromatography (IC)

Objective: Verify the theoretical chloride content (19.7% w/w) to confirm salt stoichiometry.

Step-by-Step Methodology:

  • Eluent Generation: Use an automated KOH eluent generator (e.g., Dionex ICS-5000) programmed to a 30 mM isocratic flow.

  • System Setup:

    • Column: High-capacity anion-exchange column (e.g., IonPac AS11-HC).

    • Detection: Suppressed conductivity (suppressor reduces background conductance of KOH to near zero, leaving only the highly conductive chloride ions).

  • Calibration & Self-Validation:

    • Run a 5-point calibration curve using NIST-traceable Chloride standards (1 to 50 ppm).

    • Criteria: R2≥0.999 .

    • Run a Continuing Calibration Verification (CCV) standard.

    • Criteria: Recovery must be between 98.0% and 102.0%.

  • Sample Execution: Dissolve the API in ultra-pure water and inject. Calculate the w/w% of chloride.

Quantitative Data & Validation Metrics

To ensure regulatory compliance, all analytical procedures must be validated against ICH Q2(R2) standards[2]. The tables below summarize the expected analytical specifications and the validation metrics required for the HILIC-CAD method.

Table 1: Proposed Specification and Acceptance Criteria (Based on ICH Q6A)
AttributeAnalytical MethodAcceptance Criteria
Appearance Visual InspectionPale-yellow to white solid
Identification A 1 H NMRConforms to structure
Identification B HRMS m/z [M+H]+ 144.1388±5 ppm
Identification C Ion ChromatographyPositive for Chloride
Assay (Anhydrous) HILIC-CAD98.0% – 102.0% w/w
Organic Impurities HILIC-CADUnspecified ≤0.10% ; Total ≤0.5%
Water Content Karl Fischer Titration ≤2.0% w/w
Chloride Content Ion Chromatography19.0% – 20.5% w/w (Theoretical: 19.7%)
Table 2: ICH Q2(R2) Validation Parameters for HILIC-CAD Assay
Validation ParameterEvaluation MethodAcceptance Criteria
Specificity Blank, Placebo, Forced DegradationNo interference at analyte RT ( Rs​>1.5 )
Linearity 5 concentration levels (50% to 150%) R2≥0.99 (Using Log-Log transformation)
Accuracy Spike Recovery at 80%, 100%, 120%98.0% – 102.0% recovery across all levels
Precision 6 replicate injections at 100% targetPeak Area RSD ≤2.0%
LOQ / LOD Signal-to-Noise ( S/N ) evaluation S/N≥10 (LOQ), S/N≥3 (LOD)

Conclusion

The characterization of (4-Methylazepan-4-yl)methanol hydrochloride requires a departure from standard pharmaceutical analysis due to its lack of a UV chromophore and high polarity. By leveraging HILIC chromatography coupled with Charged Aerosol Detection, alongside rigorous exact-mass and NMR structural elucidation, analytical scientists can build a robust, self-validating control strategy. Adherence to the protocols and validation metrics outlined in this guide ensures full compliance with global ICH Q6A and Q2(R2) regulatory standards, safeguarding the integrity of the drug development lifecycle.

References

  • ICH Q6A Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Foundational

Synthesis and Characterization of CAS 1823931-29-8: A Technical Guide for Azepane-Based Drug Discovery

Executive Summary The seven-membered azepane ring has emerged as a critical scaffold in modern medicinal chemistry. Historically underrepresented in screening libraries compared to five- and six-membered nitrogen heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The seven-membered azepane ring has emerged as a critical scaffold in modern medicinal chemistry. Historically underrepresented in screening libraries compared to five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) due to synthetic bottlenecks, azepanes offer a unique three-dimensional chemical space that can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive leads [1].

CAS 1823931-29-8 , formally (4-methylazepan-4-yl)methanol hydrochloride , is an sp3 -rich, highly functionalized building block featuring a quaternary stereocenter at the C4 position. This whitepaper provides a comprehensive, field-proven methodology for the de novo synthesis, isolation, and analytical characterization of this compound, designed specifically for drug development professionals and process chemists.

Mechanistic Rationale & Synthetic Strategy

The construction of 4,4-disubstituted azepanes requires precise control over quaternary center formation and functional group compatibility. Our synthetic strategy utilizes a robust four-stage workflow starting from commercially available 1-benzylazepan-4-one.

Synthesis A 1-Benzylazepan-4-one B 1-Benzylazepane- 4-carbonitrile A->B TosMIC, t-BuOK DME, -30°C to RT C 1-Benzyl-4-methylazepane- 4-carbonitrile B->C LDA, MeI THF, -78°C D (1-Benzyl-4-methylazepan- 4-yl)methanol C->D 1. DIBAL-H 2. NaBH4 E CAS 1823931-29-8 (HCl Salt) D->E 1. H2, Pd/C 2. HCl/MeOH

Figure 1: De novo synthetic workflow for CAS 1823931-29-8 via Van Leusen homologation.

Causality in Reagent Selection:
  • Van Leusen Homologation vs. Cyanohydrin Formation: Direct addition of cyanide to a ketone yields a cyanohydrin. Subsequent deoxygenation of cyanohydrins is notoriously difficult and often plagued by competitive elimination to the alkene. Toluenesulfonylmethyl isocyanide (TosMIC) acts as a one-carbon homologating agent that directly furnishes the des-oxy nitrile in a single transformation.

  • Kinetic Enolate Alkylation: The α -protons of the intermediate nitrile exhibit a pKa​ of ~25. Lithium diisopropylamide (LDA, pKa​ ~36) is employed at -78 °C to ensure rapid, quantitative, and irreversible deprotonation. This strict kinetic control prevents the Thorpe-Ziegler self-condensation that occurs under thermodynamic conditions.

Step-by-Step Experimental Protocols

Note: All reactions must be performed under an inert argon atmosphere using anhydrous solvents unless otherwise stated.

Step 1: Synthesis of 1-Benzylazepane-4-carbonitrile
  • Preparation: Charge a flame-dried flask with 1-benzylazepan-4-one (1.0 eq) and TosMIC (1.2 eq) in anhydrous 1,2-dimethoxyethane (DME) (0.2 M).

  • Addition: Cool the solution to -30 °C. Add a solution of potassium tert-butoxide ( t -BuOK, 2.5 eq) in anhydrous tert-butanol dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC & Validation: Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The system is validated when the ketone spot ( Rf​ 0.4) is completely replaced by the less polar nitrile ( Rf​ 0.6).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Step 2: Quaternary Center Construction (Methylation)
  • Deprotonation: Dissolve 1-benzylazepane-4-carbonitrile (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Add LDA (1.5 eq, 2.0 M in THF/heptane) dropwise. Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (MeI, 3.0 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • IPC & Validation: Analyze a quenched aliquot via LC-MS. The protocol is self-validating when the [M+H]+ peak shifts from 215.1 m/z to 229.1 m/z, with <2% unreacted starting material.

  • Workup: Quench with saturated NH4​Cl , extract with dichloromethane (DCM), and concentrate to yield 1-benzyl-4-methylazepane-4-carbonitrile.

Step 3: Tandem Reduction to the Primary Alcohol

Causality: Direct reduction of sterically hindered nitriles to primary alcohols using LiAlH4​ requires harsh refluxing conditions, risking N-benzyl cleavage. A two-stage reduction is highly preferred.

  • Aldehyde Formation: Cool a solution of the methylated nitrile (1.0 eq) in toluene to -78 °C. Add DIBAL-H (1.2 eq, 1.0 M in toluene). Stir for 2 hours. Quench with 1M HCl to hydrolyze the aluminum iminium complex, extract, and concentrate.

  • Alcohol Formation: Dissolve the crude aldehyde in methanol (0.2 M) at 0 °C. Add NaBH4​ (2.0 eq) in portions. Stir for 1 hour.

  • IPC & Validation: Monitor the disappearance of the aldehyde carbonyl stretch (~1720 cm−1 ) via FT-IR.

Step 4: Global Deprotection and Salt Formation
  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Degas the suspension and stir under a hydrogen atmosphere (balloon, 1 atm) for 12 hours at room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Salt Formation: Cool the filtrate to 0 °C and add a stoichiometric excess of 4M HCl in dioxane. Stir for 30 minutes, then concentrate in vacuo. Triturate the resulting sticky oil with diethyl ether to precipitate CAS 1823931-29-8 as a pale-yellow solid.

Physicochemical Characterization & Analytical Data

To ensure rigorous quality control, the synthesized batch must be validated against the following standardized analytical parameters.

Table 1: Physicochemical Properties
PropertyValue / Specification
CAS Number 1823931-29-8
Chemical Name (4-Methylazepan-4-yl)methanol hydrochloride
Molecular Formula C8​H18​ClNO
Molecular Weight 179.69 g/mol
Physical Form Pale-yellow to Yellow-brown Solid [2]
Storage Temperature 2-8 °C (Desiccated)
Target Purity (HPLC) 95.0%
Table 2: Benchmark Analytical Characterization (Expected Values)
Analytical MethodDiagnostic Signals / Results
1 H NMR (400 MHz, D2​O ) δ 3.45 (s, 2H, −CH2​OH ), 3.25–3.15 (m, 4H, H2​,H7​ ), 1.85–1.65 (m, 4H, H3​,H5​ ), 1.60–1.45 (m, 2H, H6​ ), 0.98 (s, 3H, −CH3​ ).
13 C NMR (100 MHz, D2​O ) δ 68.2 ( −CH2​OH ), 46.1 ( C2​ ), 45.8 ( C7​ ), 38.5 (Quaternary C4​ ), 34.1 ( C3​ ), 33.8 ( C5​ ), 24.5 ( C6​ ), 22.1 ( −CH3​ ).
HRMS (ESI-TOF) Calculated for C8​H18​NO+ [M−Cl]+ : 144.1383; Found: 144.1388.

Downstream Applications in Drug Development

The true value of CAS 1823931-29-8 lies in its orthogonal reactivity. The secondary amine and the primary alcohol can be functionalized independently, allowing for divergent synthesis of complex pharmacophores.

Utility A CAS 1823931-29-8 (Azepane Core) B Amine Functionalization (Buchwald-Hartwig, Amidation) A->B C Hydroxyl Functionalization (Etherification, Oxidation) A->C D GPCR Ligands B->D E Kinase Inhibitors B->E C->E F Ion Channel Modulators C->F

Figure 2: Divergent functionalization of the azepane core for targeted therapeutic applications.

Safety & Handling

As a bioactive heterocyclic salt, CAS 1823931-29-8 must be handled with standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood). According to its GHS classification [2], the compound triggers the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

References

  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 2024. URL:[Link]

Exploratory

Physical and Chemical Properties of (4-Methylazepan-4-yl)methanol Hydrochloride: A Comprehensive Technical Guide

Executive Summary: Escaping "Flatland" in Drug Discovery In modern medicinal chemistry, the drive to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) is paramount for improving the clinical success rates of smal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

In modern medicinal chemistry, the drive to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) is paramount for improving the clinical success rates of small-molecule therapeutics. High Fsp3​ character correlates with enhanced aqueous solubility, reduced promiscuity (off-target toxicity), and improved metabolic stability.

(4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) represents a highly specialized, sp3-rich building block designed specifically for these modern drug discovery paradigms[1]. Featuring a 7-membered nitrogen-containing heterocycle (azepane) with a quaternary carbon center at the C4 position, this compound provides orthogonal synthetic vectors (a secondary amine and a primary alcohol) while offering unique conformational dynamics. This whitepaper details its physicochemical properties, structural rationale, and validated experimental workflows for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. The compound is supplied as a hydrochloride salt, which is a deliberate design choice to enhance stability and handling[1].

Quantitative Data Summary
PropertyValueScientific Rationale & Implications
Chemical Name (4-Methylazepan-4-yl)methanol hydrochlorideStandard IUPAC nomenclature for the functionalized azepane core.
CAS Number 1823931-29-8Unique identifier for the specific hydrochloride salt form[1].
Molecular Formula C8​H18​ClNO Represents the protonated amine ( C8​H17​NO⋅HCl )[1].
Molecular Weight 179.69 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[1].
Physical Form Pale-yellow to Yellow-brown Sticky Oil to SolidThe hygroscopic nature of the amine salt leads to a sticky/oily appearance depending on ambient humidity[1].
Purity ≥95% Standard commercial purity; sufficient for library generation and early-stage SAR studies[1].
Storage Temp. 2-8 °CRefrigeration minimizes thermal degradation and limits moisture absorption over time[1].

Structural and Mechanistic Insights

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary. The structural features of (4-Methylazepan-4-yl)methanol hydrochloride are engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

The Azepane Ring Dynamics

Unlike the rigid chair conformations of 6-membered piperidines, 7-membered azepanes exhibit rapid pseudorotation. This conformational flexibility allows the molecule to sample a broader chemical space, enabling it to induce or adapt to transient binding pockets in challenging protein targets (e.g., kinases or protein-protein interfaces).

The C4 Quaternary Center

The geminal substitution at the C4 position (a methyl group and a hydroxymethyl group) serves two critical functions:

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize saturated heterocycles adjacent to heteroatoms or at exposed methylene bridges. The C4-methyl group creates steric hindrance, blocking metabolic oxidation at this hotspot.

  • Conformational Restriction: The "geminal dialkyl effect" restricts the rotational freedom of the hydroxymethyl group, pre-organizing it for optimal hydrogen bonding with target residues, thereby reducing the entropic penalty of binding.

The Hydrochloride Salt Form

Secondary aliphatic amines are prone to auto-oxidation and can act as nucleophiles, leading to unwanted polymerization or degradation during storage. Supplying the compound as an HCl salt protonates the amine, rendering it non-nucleophilic and significantly increasing its shelf-life and aqueous solubility[1].

G A Azepane Ring (7-Membered sp3 Core) E Conformational Flexibility (Deep Pocket Binding) A->E B C4-Methyl Group F Blocks CYP450 Oxidation B->F C C4-Hydroxymethyl G Vector for O-Alkylation or Mitsunobu C->G D Amine HCl Salt H Enhanced Stability & Aqueous Solubility D->H

Caption: Structural logic and functional utility of (4-Methylazepan-4-yl)methanol hydrochloride.

Experimental Protocols: Self-Validating Workflows

The presence of both a secondary amine and a primary alcohol allows for orthogonal derivatization. However, chemoselectivity must be carefully managed. Below are field-proven, self-validating protocols for utilizing this building block.

Protocol A: Chemoselective N-Amidation (Leaving the Alcohol Intact)

Because the secondary amine is significantly more nucleophilic than the primary alcohol, N-acylation can be achieved without protecting the hydroxyl group, provided the stoichiometry and base selection are strictly controlled.

Step-by-Step Methodology:

  • Preparation: Weigh 1.0 equivalent (eq) of (4-Methylazepan-4-yl)methanol hydrochloride (179.69 mg, 1.0 mmol) into a dry, argon-purged round-bottom flask. Causality: Argon prevents moisture from competing as a nucleophile.

  • Solvation & Free-Basing: Dissolve in 5.0 mL of anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq of DIPEA is consumed to neutralize the HCl salt, releasing the free nucleophilic amine. The remaining 1.5 eq acts as a non-nucleophilic acid scavenger for the subsequent coupling step.

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add 1.05 eq of the desired acid chloride.

    • Causality: Cooling minimizes exothermic side reactions and suppresses O-acylation.

  • Self-Validation (LC-MS Monitoring): After 2 hours, sample the reaction.

    • Expected Outcome: The starting material mass ( [M+H]+≈144.1 ) should disappear. The appearance of the N-acyl product mass confirms successful conversion. If a di-acylated mass is observed, O-acylation has occurred (indicating poor temperature control or excess electrophile).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM ( 3×10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: O-Alkylation (Requires N-Protection)

To functionalize the hydroxymethyl group, the highly reactive secondary amine must first be masked.

Step-by-Step Methodology:

  • N-Boc Protection: React the starting material with Boc2​O (1.1 eq) and Triethylamine (TEA, 2.0 eq) in Methanol for 4 hours. Isolate the N-Boc protected intermediate via silica gel chromatography.

  • Activation: Dissolve the N-Boc intermediate in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C.

    • Causality: NaH deprotonates the primary alcohol to form a highly nucleophilic alkoxide. Hydrogen gas evolution serves as a visual confirmation of the reaction.

  • Alkylation: Add the alkyl halide (1.2 eq) and warm to room temperature.

  • Self-Validation: Monitor via TLC (stain with Ninhydrin). The protected amine will not stain, but the disappearance of the starting material spot confirms the progression of the etherification.

Workflow Start Start: (4-Methylazepan-4-yl) methanol HCl N_Deriv N-Derivatization (Amidation) Start->N_Deriv O_Deriv O-Derivatization (Etherification) Start->O_Deriv Step1N Add DIPEA (2.5 eq) in DCM N_Deriv->Step1N Step1O Boc Protection (Boc2O, TEA) O_Deriv->Step1O Step2N Add Acid Chloride at 0 °C Step1N->Step2N Step3N N-Acyl Product (Alcohol Intact) Step2N->Step3N Step2O NaH + Alkyl Halide in DMF Step1O->Step2O Step3O O-Alkyl Product (Amine Protected) Step2O->Step3O

Caption: Orthogonal derivatization workflows for N-amidation and O-alkylation.

Handling, Storage, and Safety

As with all specialized chemical building blocks, strict adherence to safety and handling protocols is required to maintain scientific integrity and personnel safety.

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to the formation of a sticky oil[1]. It must be stored in a tightly sealed container within a desiccator.

  • Storage Conditions: Long-term storage should be maintained at 2-8 °C to prevent degradation[1]. Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold chemical.

  • Hazard Profile: According to standard safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

  • PPE Requirements: Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) is mandatory. All dry powder handling and free-basing procedures should be conducted inside a certified chemical fume hood[1].

References

Sources

Foundational

An In-depth Technical Guide on the Solubility of (4-Methylazepan-4-yl)methanol Hydrochloride in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Methylazepan-4-yl)methanol hydrochloride in organic solvents. Designed for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Methylazepan-4-yl)methanol hydrochloride in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility for amine hydrochloride salts and offers practical, step-by-step protocols for its experimental determination. Given the limited publicly available solubility data for this specific compound, this guide emphasizes a systematic approach to solubility screening and characterization.

Introduction: The Critical Role of Solubility in Drug Development

(4-Methylazepan-4-yl)methanol hydrochloride is a heterocyclic organic compound that, like many active pharmaceutical ingredients (APIs), is synthesized and handled as a salt to enhance its stability and aqueous solubility. However, various stages of drug development, including synthesis, purification, formulation, and analytical characterization, often necessitate the use of organic solvents. A thorough understanding of the API's solubility in these solvents is paramount for process optimization, impurity profiling, and the development of robust formulations.

This guide will equip the researcher with the foundational knowledge and experimental tools to systematically evaluate the solubility of (4-Methylazepan-4-yl)methanol hydrochloride.

Physicochemical Properties of (4-Methylazepan-4-yl)methanol Hydrochloride

A foundational understanding of the compound's properties is essential for predicting and interpreting its solubility behavior.

PropertyValue/DescriptionSource
Linear Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Physical Form Pale-yellow to Yellow-brown Sticky Oil to Solid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8 °C[1]

The physical form, described as a sticky oil to a solid, suggests that the material may be hygroscopic or have a low melting point, which can influence the dissolution process.

Theoretical Framework for Solubility of Amine Hydrochloride Salts

The solubility of an amine hydrochloride salt, such as (4-Methylazepan-4-yl)methanol hydrochloride, in an organic solvent is governed by a complex interplay of intermolecular forces. The core principle is "like dissolves like."

  • Ionic Nature: As a salt, the compound exists in an ionic lattice. For dissolution to occur, the solvent molecules must overcome the lattice energy by solvating the individual ions (the protonated amine cation and the chloride anion).

  • Solvent Polarity: Highly polar solvents are generally more effective at dissolving ionic compounds.[2] Solvents with a high dielectric constant can better shield the separated ions from each other, preventing them from re-precipitating.[3]

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a protonated secondary amine (-NH⁺-) in the cation allows for hydrogen bonding. Solvents that are hydrogen bond donors or acceptors can interact favorably with the solute, enhancing solubility.

  • Van der Waals Forces: The non-polar azepane ring and methyl group will have favorable van der Waals interactions with less polar solvents. However, these forces are generally weaker than the ionic and hydrogen bonding interactions.

The overall solubility will be a balance of these factors. It is anticipated that (4-Methylazepan-4-yl)methanol hydrochloride will exhibit greater solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO, DMF) compared to non-polar solvents (e.g., toluene, hexanes).

Factors Influencing Solubility

Several external factors can be manipulated to enhance the solubility of amine hydrochloride salts:

  • Temperature: For most solid-liquid systems, solubility increases with temperature as the dissolution process is often endothermic.[4]

  • Co-solvency: The use of a solvent mixture can significantly improve solubility. A small amount of a polar co-solvent in a less polar system can disrupt the crystal lattice and improve solvation.[4]

  • Conversion to Free Base: Treating the hydrochloride salt with a base will deprotonate the amine, yielding the free base. This neutral molecule is significantly more soluble in a wider range of organic solvents, particularly those with lower polarity.[4]

  • Presence of Water: Traces of water can sometimes lead to the "oiling out" of hydrochloride salts, where the compound separates as a liquid phase rather than dissolving. Using anhydrous solvents is recommended for consistent results.[4]

Experimental Determination of Solubility

A systematic approach to solubility determination is crucial. The following protocols outline methods for both qualitative and quantitative assessment.

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Dispense 1-2 mg of (4-Methylazepan-4-yl)methanol hydrochloride into a small vial.

  • Add the selected organic solvent dropwise (e.g., 100 µL increments) with vigorous vortexing after each addition.

  • Continue adding solvent up to a total volume of 1 mL.

  • Visually inspect the vial for the presence of undissolved solid.

  • Categorize the solubility as:

    • Freely Soluble: Dissolves quickly in a small volume of solvent.

    • Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

    • Sparingly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No apparent dissolution.

This method determines the equilibrium solubility at a specific temperature.

Protocol:

  • Add an excess amount of (4-Methylazepan-4-yl)methanol hydrochloride to a known volume of the chosen solvent in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[5]

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV, LC-MS).

  • Quantify the concentration of the dissolved compound against a standard curve.

  • Calculate the solubility in units such as mg/mL or mol/L.

The following diagram illustrates the general workflow for quantitative solubility determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw/filter supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC/LC-MS ana1->ana2 ana3 Calculate solubility ana2->ana3

Workflow for Quantitative Solubility Determination

Predicted Solubility Profile

While experimental data is lacking, a predicted solubility profile can be inferred from the principles discussed.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding capabilities and high polarity to solvate the ions.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh polarity and dipole moment can solvate ions, but lack of hydrogen bond donation may limit solubility compared to alcohols.
Halogenated Dichloromethane, ChloroformLow to ModerateModerate polarity may allow for some dissolution, but limited hydrogen bonding.
Ethers THF, Diethyl EtherLow to InsolubleLower polarity and poor ability to solvate ions will likely result in poor solubility.[2]
Hydrocarbons Toluene, HexanesInsolubleNon-polar nature is incompatible with the ionic salt.

Conclusion and Recommendations

A comprehensive understanding of the solubility of (4-Methylazepan-4-yl)methanol hydrochloride in organic solvents is essential for its effective use in pharmaceutical development. Due to the absence of specific literature data, a systematic experimental approach is required. It is recommended to begin with a qualitative screening across a range of solvents with varying polarities. For key processes, quantitative determination of equilibrium solubility should be performed. Researchers should be mindful of the impact of temperature and the potential benefits of co-solvents to optimize dissolution. The protocols and theoretical framework provided in this guide offer a robust starting point for these investigations.

References

  • BenchChem. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. Retrieved from BenchChem Technical Support.[4]

  • Various Authors. (2018). Does salt affect the solubility of organic solvents in water?. Quora. Retrieved from [Link]3]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based biowaivers. WHO Technical Report Series, No. 992. Retrieved from a relevant WHO publication.[5]

  • AstaTech, Inc. (n.d.). (4-METHYLAZEPAN-4-YL)METHANOL HCL | 1823931-29-8. Retrieved from a chemical supplier's website.[1]

Sources

Exploratory

Comprehensive Stability and Storage Profiling of (4-Methylazepan-4-yl)methanol Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the rigorous landscape of preclinic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the rigorous landscape of preclinical drug development, the physicochemical stability of active pharmaceutical ingredients (APIs) and critical intermediates dictates the trajectory of formulation success. (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) is a highly specialized azepane derivative utilized in advanced synthetic pipelines[1]. While the seven-membered azepane ring offers unique conformational flexibility for receptor binding, its formulation as a hydrochloride salt introduces specific handling requirements.

As a Senior Application Scientist, I have structured this guide to move beyond generic storage advice. This whitepaper dissects the mechanistic causality behind the compound's degradation pathways, provides self-validating experimental protocols aligned with ICH Q1A(R2) guidelines[2][3], and establishes a robust matrix for both short- and long-term storage.

Physicochemical Profiling & Mechanistic Vulnerabilities

To design an effective storage protocol, we must first deconstruct the molecule’s architecture and anticipate its chemical behavior under stress.

Structural Analysis

The compound consists of three critical structural domains:

  • The Azepane Ring: A seven-membered saturated nitrogen heterocycle[4]. The secondary amine at position 1 is highly basic.

  • The Hydrochloride Salt: The amine is protonated (NH2⁺ Cl⁻). This salt formation drastically increases aqueous solubility and significantly stabilizes the nitrogen lone pair against spontaneous N-oxidation, a common vulnerability in free-base cyclic amines.

  • The C4 Quaternary Center: Position 4 contains both a methyl group (-CH3) and a hydroxymethyl group (-CH2OH).

Causality of Degradation

Despite the stabilizing effect of the HCl salt, the molecule possesses two primary vulnerabilities:

  • Hygroscopicity (Moisture Sensitivity): Amine hydrochlorides possess a high thermodynamic affinity for water. Exposure to ambient humidity (>60% RH) can lead to moisture sorption and subsequent deliquescence. This disrupts the crystalline lattice, lowering the activation energy required for secondary degradation reactions.

  • Oxidative Susceptibility of the Primary Alcohol: While the primary alcohol (-CH2OH) is sterically shielded by the adjacent C4 methyl group—providing kinetic hindrance against rapid esterification—it remains susceptible to oxidation into an aldehyde or carboxylic acid under prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS).

Regulatory-Aligned Forced Degradation Protocols

To validate the stability-indicating power of your analytical methods, a forced degradation study must be executed. The following protocol is a self-validating system designed in strict accordance with ICH Q1A(R2) expectations[3][5].

Step-by-Step Methodology: Stress Testing

Objective: Achieve 5–20% degradation to elucidate pathways without causing secondary/tertiary destruction of the primary degradants[5].

  • Sample Preparation: Prepare a master stock of (4-Methylazepan-4-yl)methanol HCl at 1.0 mg/mL in a biologically inert, MS-compatible diluent (e.g., 50:50 LC-MS grade Water:Acetonitrile).

  • Thermal Stress: Aliquot 5 mL into a sealed amber ampoule. Incubate at 60°C in a precision convection oven for 7 to 14 days.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 1.0 mL of 0.1N HCl to 4.0 mL of stock. Incubate at 40°C for 24 hours. Neutralize with 0.1N NaOH prior to injection.

    • Base: Add 1.0 mL of 0.1N NaOH to 4.0 mL of stock. Incubate at 40°C for 24 hours. Neutralize with 0.1N HCl prior to injection.

  • Oxidative Stress: Add 0.5 mL of 3% H₂O₂ to 4.5 mL of stock. Store at controlled room temperature (20-25°C) in the dark for 24 hours.

  • System Suitability & Mass Balance Check: Analyze all samples via HPLC-PDA-MS. The protocol is self-validating only if the mass balance is achieved (Sum of the remaining API peak area + all degradant peak areas must equal 95-105% of the unstressed control).

Forced Degradation Workflow Visualization

FD_Workflow API API: (4-Methylazepan-4-yl) methanol HCl Thermal Thermal Stress (60°C, 7-14 Days) API->Thermal Hydrolytic Hydrolytic Stress (0.1N HCl/NaOH, 24h) API->Hydrolytic Oxidative Oxidative Stress (3% H2O2, 24h) API->Oxidative Photolytic Photolytic Stress (1.2M lux-hr, ICH Q1B) API->Photolytic Analysis HPLC-UV/MS Analysis (Mass Balance & Purity) Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis

Forced degradation workflow for (4-Methylazepan-4-yl)methanol HCl per ICH Q1A(R2) guidelines.

Quantitative Degradation Matrix
Stress ConditionParametersExpected Degradation TargetPrimary Mechanistic Risk
Thermal 60°C, 7-14 Days5 - 10%Trace dealkylation; solid-state form changes.
Acidic Hydrolysis 0.1N HCl, 40°C, 24h< 5%Highly stable due to pre-existing HCl salt form.
Basic Hydrolysis 0.1N NaOH, 40°C, 24h10 - 15%Free-base conversion leading to ring instability.
Oxidative 3% H₂O₂, RT, 24h10 - 20%Oxidation of the C4 primary alcohol to aldehyde.

Optimized Storage & Handling Conditions

Based on the physicochemical profile and ICH Q1A(R2) long-term stability principles[3][6], storage conditions must actively mitigate moisture ingress and oxidative exposure.

Storage Logic and Parameters
  • Short-Term Storage (< 6 Months): For active benchwork and daily aliquoting, the compound can be stored at Controlled Room Temperature (20-25°C) . However, because of the hygroscopic nature of the hydrochloride salt, it must be kept in a desiccator cabinet containing active desiccant (e.g., indicating silica gel or Drierite).

  • Long-Term Storage (> 6 Months): For archival stocks and bulk API, thermal kinetic energy must be minimized to prevent slow-onset oxidation. Store at 2-8°C (Refrigerated) . Prior to sealing, the headspace of the primary container should be purged with an inert gas (Argon or ultra-pure Nitrogen) to displace atmospheric oxygen and moisture.

Storage Decision Matrix

Storage_Logic Start Batch Receipt & QC Decision Storage Duration? Start->Decision Short Short-Term (<6 Months) Decision->Short Long Long-Term (>6 Months) Decision->Long CondShort 20-25°C, Desiccator Amber Glass Vial Short->CondShort CondLong 2-8°C, Argon Purged Sealed Double Bag Long->CondLong Monitor Routine Stability Monitoring (HPLC) CondShort->Monitor CondLong->Monitor

Decision matrix for the storage and stability monitoring of (4-Methylazepan-4-yl)methanol HCl.

Handling Best Practices (Self-Validating Routine)
  • Equilibration: Never open a refrigerated vial immediately upon removal. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Failing to do so will cause immediate condensation of atmospheric moisture onto the cold API powder, instantly compromising the batch.

  • Weighing: Perform weighing rapidly in a low-humidity environment (<30% RH).

  • Re-sealing: Flush the vial headspace with Argon before tightly capping with a PTFE-lined closure. Wrap the cap junction with Parafilm.

Conclusion

(4-Methylazepan-4-yl)methanol hydrochloride is a robust molecule when its specific vulnerabilities—namely hygroscopicity and mild oxidative susceptibility—are managed. By implementing the ICH Q1A(R2)-aligned forced degradation protocols outlined above, analytical teams can confidently validate their stability-indicating methods. Adhering to the bifurcated storage strategy (desiccated RT for short-term; Argon-purged 2-8°C for long-term) ensures that the API maintains its structural and chemical integrity throughout the drug development lifecycle.

References

  • Azepane | C6H13N | CID 8119 Source: PubChem - NIH URL:[Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) Source: GMP Compliance URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: ICH Official Documentation (via gally.ch) URL:[Link]

Sources

Foundational

The Strategic Integration of (4-Methylazepan-4-yl)methanol Hydrochloride in Modern Medicinal Chemistry

Introduction: The Azepane Scaffold - A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the architecture of a molecule is paramount to its function. Saturated heterocycles, particularly tho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the architecture of a molecule is paramount to its function. Saturated heterocycles, particularly those containing nitrogen, are foundational motifs in a vast array of pharmaceuticals. Among these, the seven-membered azepane ring system has garnered significant attention due to its inherent three-dimensionality and conformational flexibility. This structural dynamism allows for a more comprehensive exploration of the chemical space when interacting with biological targets. Unlike their more rigid five- and six-membered counterparts, the larger azepane ring can adopt a wider range of low-energy conformations, which can be pivotal for optimizing binding affinity and selectivity. The strategic substitution of the azepane core can further refine its pharmacological profile, influencing properties such as solubility, metabolic stability, and target engagement. This guide focuses on a particularly valuable building block, (4-Methylazepan-4-yl)methanol hydrochloride , and its application in the synthesis of innovative therapeutic agents.

Physicochemical Properties and Structural Rationale

(4-Methylazepan-4-yl)methanol hydrochloride is a bifunctional building block featuring a tertiary alcohol and a secondary amine incorporated within a strategically substituted azepane ring. The hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.

The core utility of this building block in medicinal chemistry stems from its unique constellation of structural features:

  • The Azepane Core: Provides a flexible, sp³-rich scaffold that can effectively present substituents in a three-dimensional arrangement to interact with biological targets.

  • The C4-Quaternary Center: The geminal methyl and hydroxymethyl groups at the C4 position introduce a degree of conformational constraint, pre-organizing the molecule for specific binding interactions and potentially reducing the entropic penalty upon binding. This substitution also blocks a potential site of metabolism.

  • The Primary Alcohol: Serves as a versatile synthetic handle for introducing a wide array of functionalities through reactions such as etherification, esterification, or conversion to an amine, allowing for the exploration of structure-activity relationships (SAR) at this vector.

  • The Secondary Amine: Provides a nucleophilic center for the introduction of various substituents via N-alkylation, N-arylation, or amide bond formation, enabling the construction of more complex molecular architectures.

These features make (4-Methylazepan-4-yl)methanol hydrochloride a powerful tool for generating libraries of diverse compounds for high-throughput screening and lead optimization.

PropertyValueReference
CAS Number 1823931-29-8[1]
Molecular Formula C₈H₁₈ClNO[1]
Molecular Weight 179.69 g/mol [1]
Appearance Pale-yellow to Yellow-brown sticky oil to solid[1]
Storage Temperature 2-8 °C[1]
Purity ≥95%[1]

Synthesis of the Building Block

A potential synthetic pathway is outlined below:

A Commercially available starting materials B Construction of a suitable piperidine precursor A->B C Ring expansion to form the azepan-4-one B->C D Introduction of the methyl group at C4 C->D E Reduction of the ester and ketone functionalities D->E F Formation of (4-Methylazepan-4-yl)methanol E->F G Conversion to the hydrochloride salt F->G

Caption: A generalized retrosynthetic approach to (4-Methylazepan-4-yl)methanol hydrochloride.

Application in the Synthesis of Kinase Inhibitors: A Case Study

A significant application of (4-Methylazepan-4-yl)methanol is demonstrated in its use as a key building block in the synthesis of potent kinase inhibitors, as detailed in the patent literature. Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The unique topology of the (4-Methylazepan-4-yl)methanol scaffold allows for the precise positioning of pharmacophoric elements to interact with the ATP-binding site of kinases.

One such example involves the synthesis of substituted pyrimidine derivatives that act as kinase inhibitors. In this context, the secondary amine of (4-methylazepan-4-yl)methanol is utilized to displace a leaving group on a heterocyclic core, while the primary alcohol provides a point for further derivatization or can contribute to the overall physicochemical properties of the final molecule.

Illustrative Synthetic Scheme:

The following scheme illustrates the incorporation of the (4-Methylazepan-4-yl)methanol building block into a pyrimidine-based kinase inhibitor scaffold.

Caption: Generalized reaction scheme for the synthesis of a kinase inhibitor.

Experimental Protocols

The following protocols are representative examples of how (4-Methylazepan-4-yl)methanol hydrochloride can be utilized in common synthetic transformations in medicinal chemistry.

Protocol 1: N-Arylation of (4-Methylazepan-4-yl)methanol with a Heteroaryl Halide

This protocol details a typical Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.

Objective: To couple the secondary amine of (4-Methylazepan-4-yl)methanol with a heteroaryl halide to form a key intermediate for a kinase inhibitor.

Materials:

  • (4-Methylazepan-4-yl)methanol hydrochloride

  • A suitable heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add (4-Methylazepan-4-yl)methanol hydrochloride (1.0 eq), the heteroaryl halide (1.2 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, which should show the expected molecular weight for the N-arylated product. ¹H and ¹³C NMR spectroscopy will confirm the structure of the final compound.

Start Combine Reactants, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Reaction Incomplete Workup Cool, Dilute, and Filter Monitor->Workup Reaction Complete Extract Aqueous Workup Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Sources

Exploratory

A Technical Guide to High-Purity (4-Methylazepan-4-yl)methanol Hydrochloride for Pharmaceutical Research and Development

This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals on (4-Methylazepan-4-yl)methanol hydrochloride (CAS No. 1823931-29-8; also referenced as 103367...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals on (4-Methylazepan-4-yl)methanol hydrochloride (CAS No. 1823931-29-8; also referenced as 1033676-47-5). This key building block is of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of next-generation epigenetic modulators.

Introduction: The Pivotal Role in EZH2 Inhibitor Synthesis

(4-Methylazepan-4-yl)methanol hydrochloride has emerged as a critical structural motif in the development of potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers.[1][2][3][4] The inhibition of EZH2 is a promising therapeutic strategy, with drugs like Tazemetostat gaining regulatory approval for certain malignancies.[5][6][7] The unique seven-membered ring system of the azepane scaffold in (4-Methylazepan-4-yl)methanol hydrochloride provides an optimal framework for designing molecules that can effectively target the EZH2 active site.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of (4-Methylazepan-4-yl)methanol hydrochloride is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 1823931-29-8
Alternate CAS No. 1033676-47-5Varies by supplier
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Appearance Pale-yellow to Yellow-brown Sticky Oil to Solid
Purity Typically ≥95%
Storage Temperature 2-8 °C

Commercial Availability and Supplier Landscape

High-purity (4-Methylazepan-4-yl)methanol hydrochloride is available from a range of specialized chemical suppliers. The selection of a suitable vendor is a critical step in the research and development pipeline, ensuring consistency and quality of the starting material.

Key Commercial Suppliers:

  • Sigma-Aldrich (Merck)

  • AstaTech, Inc.

  • MedChemExpress

  • Cayman Chemical

  • Adooq Bioscience

  • ChemScene

  • BLDpharm

  • Chemenu

  • SynQuest Labs

  • Clearsynth

  • Chemspace

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from their chosen supplier to verify purity and identity.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the purity and structural integrity of (4-Methylazepan-4-yl)methanol hydrochloride is paramount for the reproducibility of synthetic procedures and the quality of the final active pharmaceutical ingredient (API). A robust analytical testing protocol is essential.

Recommended Analytical Methods

A typical Certificate of Analysis for high-purity (4-Methylazepan-4-yl)methanol hydrochloride should include data from the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Representative Certificate of Analysis Data

While a specific CoA for this compound is not publicly available, a representative CoA for a high-purity chemical intermediate would typically present the following:

TestSpecificationResult
Appearance White to off-white solidConforms
Identity by ¹H NMR Conforms to structureConforms
Purity by HPLC ≥ 98.0%99.5%
Water Content (Karl Fischer) ≤ 0.5%0.2%
Residual Solvents Meets ICH limitsConforms

Synthetic Routes and Methodologies

The synthesis of (4-Methylazepan-4-yl)methanol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. While specific proprietary methods may vary between suppliers, a general and plausible synthetic approach is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of (4-Methylazepan-4-yl)methanol hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of 1-methylazepan-4-one

The synthesis often starts from a commercially available precursor which is then converted to N-methylhexahydroazepin-4-one hydrochloride.[8]

Step 2: Grignard Reaction to introduce the methyl group at the 4-position

To a solution of 1-methylazepan-4-one in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), a solution of methylmagnesium bromide (or a similar Grignard reagent) is added dropwise at a controlled temperature (typically 0 °C). The reaction is then warmed to room temperature and stirred until completion, as monitored by TLC.

Step 3: Reduction of the ketone to the corresponding alcohol

The intermediate from the previous step is then reduced using a suitable reducing agent such as sodium borohydride in an alcoholic solvent like methanol or ethanol.

Step 4: Formation of the hydrochloride salt

The resulting (4-Methylazepan-4-yl)methanol free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The precipitated hydrochloride salt is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Application in the Synthesis of EZH2 Inhibitors

The primary application of (4-Methylazepan-4-yl)methanol hydrochloride is as a key building block in the synthesis of EZH2 inhibitors. Its structure is incorporated into the final molecule to provide a crucial interaction with the target protein.

Role in the Pharmacophore

The azepane ring system often serves as a central scaffold, with the hydroxymethyl group providing a point for further chemical modification or acting as a key hydrogen bonding moiety within the EZH2 binding pocket.

Illustrative Reaction Scheme in EZH2 Inhibitor Synthesis

Caption: Generalized synthetic scheme for incorporating the azepane moiety into an EZH2 inhibitor.

Safety and Handling

(4-Methylazepan-4-yl)methanol hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

High-purity (4-Methylazepan-4-yl)methanol hydrochloride is an indispensable building block for the synthesis of innovative EZH2 inhibitors. A thorough understanding of its properties, sourcing, and analytical characterization is crucial for researchers in the field of drug discovery and development. The information provided in this guide serves as a comprehensive resource to support these endeavors.

References

  • Covalent inhibitors of EZH2: Design, synthesis and evaluation. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of a Potent Dual EZH2-BRD4 Inhibitor for the Treatment of Some Solid Tumors. PubMed. [Link]

  • Design and synthesis of CDK9/EZH2 dual-target inhibitors to achieve synergistic antitumor effects. ResearchGate. [Link]

  • Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors. PubMed. [Link]

  • CAS SciFinder. Chemical Compound Database. [Link]

  • PubChem. 4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydron;chloride. [Link]

  • CAS SciFinder. Identify chemical substances. [Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed. [Link]

  • Agilent. Certificate of Analysis. [Link]

  • EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. PMC. [Link]

  • Google Patents. Preparation method of azelastine key intermediate N-methylhexahydroazepin-4-one hydrochloride.
  • Tazemetostat: EZH2 Inhibitor. ResearchGate. [Link]

  • Organic Syntheses Procedure. [Link]

  • (4-aminothian-4-yl)methanol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Tazemetostat – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • Google P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers. [Link]

  • SYNTHESIS OF METHYLENEBIS(4-HYDROXY-2-PYRONE) OR METHYLENEBIS(4-HYDROXYCOUMARIN) DERIVATIVES BY ORGANIC SOLID STATE REACTION1. J-STAGE. [Link]

  • Synthesis of methyl 1-O-(4-hydroxymethamphetaminyl)-alpha-D-glucopyranouronate. PubMed. [Link]

  • CAS Common Chemistry. Methanol. [Link]

  • 公告試題僅供參考. [Link]

  • e294. APCS 類似題- 小崴的新發現. 高中生程式解題系統. [Link]

  • (4-aminothian-4-yl)methanol hydrochloride (C6H13NOS). PubChemLite. [Link]

  • Google Patents. Intelligent customer service/call center services enhanced using real-time and historical mobile application and traffic-related statistics collected by a distributed caching system in a mobile network.
  • "posit: thin triangle other tricks (REVEALED!)" article. Google Groups.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coupling of (4-Methylazepan-4-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azepane Scaffold in Modern Drug Discovery The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in nu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and three-dimensional structure allow for optimal binding to a variety of biological targets. The specific derivative, (4-Methylazepan-4-yl)methanol, offers two distinct points for chemical modification: a secondary amine within the azepane ring and a primary alcohol. This dual functionality makes it a versatile building block for creating diverse chemical libraries and elaborating on lead compounds. This guide provides detailed protocols for three fundamental coupling reactions involving (4-Methylazepan-4-yl)methanol hydrochloride, a common salt form of this valuable intermediate.

Critical Consideration: Handling of the Hydrochloride Salt

(4-Methylazepan-4-yl)methanol is typically supplied as a hydrochloride salt to improve its stability and handling. The protonated secondary amine is not nucleophilic. Therefore, for reactions involving the azepane nitrogen (N-acylation and N-arylation), the addition of a non-nucleophilic base is essential to liberate the free amine in situ. A common strategy is to use at least two equivalents of base: one to neutralize the hydrochloride salt and another to facilitate the desired reaction (e.g., to scavenge the acid produced during amide coupling). For reactions involving the alcohol (O-alkylation), a strong base is required to deprotonate the hydroxyl group, which will also neutralize the hydrochloride salt.

Section 1: N-Acylation (Amide Bond Formation)

Amide bond formation is one of the most utilized reactions in drug discovery. Coupling the azepane nitrogen of (4-Methylazepan-4-yl)methanol with a carboxylic acid introduces a new substituent and can significantly alter the pharmacological properties of the resulting molecule.

Causality of Reagent Selection

For robust and efficient amide coupling, especially with a secondary amine which can be sterically hindered, powerful coupling reagents are preferred.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent. It rapidly activates carboxylic acids to form a reactive OAt-ester, which is less prone to racemization and reacts efficiently with amines.[1][2] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and to scavenge the acid formed during the reaction.[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is a classic and cost-effective choice.[4] EDC activates the carboxylic acid, and the additive acts as a scavenger for the reactive O-acylisourea intermediate, preventing side reactions and reducing racemization.[5] The byproducts of EDC are water-soluble, simplifying purification.[6]

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically demanding or electronically deactivated.

Workflow Diagram:

HATU_Coupling cluster_prep Preparation cluster_activation Activation (0°C to RT) cluster_coupling Coupling cluster_workup Work-up & Purification Acid Carboxylic Acid Activation Stir for 10-15 min (Formation of OAt-ester) Acid->Activation HATU HATU HATU->Activation DIPEA_prep DIPEA DIPEA_prep->Activation Solvent_prep Anhydrous DMF Solvent_prep->Activation Coupling Stir for 2-16 h at RT Activation->Coupling Add Amine Amine (4-Methylazepan-4-yl)methanol HCl Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.5 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add (4-Methylazepan-4-yl)methanol hydrochloride (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterValueRationale
Carboxylic Acid1.0 eqLimiting reagent
(4-Methylazepan-4-yl)methanol HCl1.2 eqSlight excess to ensure full conversion of the acid
HATU1.1 eqEnsures efficient activation of the carboxylic acid
DIPEA2.5 eqNeutralizes the HCl salt and scavenges acid byproduct
SolventAnhydrous DMFGood solubility for reactants and reagents
Temperature0 °C to RTControls reaction rate and minimizes side reactions
Time2-16 hDependent on substrate reactivity

Section 2: O-Alkylation (Williamson Ether Synthesis)

The primary alcohol of (4-Methylazepan-4-yl)methanol provides a handle for O-alkylation, most commonly achieved via the Williamson ether synthesis. This Sₙ2 reaction allows for the introduction of a wide variety of alkyl groups, forming an ether linkage.

Causality of Reagent Selection

The Williamson ether synthesis requires the formation of an alkoxide from the alcohol, which then acts as a nucleophile.[7]

  • Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohol to form the corresponding alkoxide. Sodium hydride is a common choice as the only byproduct is hydrogen gas, which is easily removed from the reaction.[8]

  • Alkylating Agent (Alkyl Halide): A primary alkyl halide (or tosylate/mesylate) is the ideal electrophile for this Sₙ2 reaction to minimize competing E2 elimination reactions.[7]

  • Solvent (THF, DMF): Polar aprotic solvents are preferred as they solvate the cation of the alkoxide but do not solvate the nucleophilic anion, thus increasing its reactivity.[9]

Protocol 2.1: Williamson Ether Synthesis

This protocol describes the O-alkylation of (4-Methylazepan-4-yl)methanol with a primary alkyl bromide.

Workflow Diagram:

Williamson_Ether_Synthesis cluster_prep Preparation cluster_deprotonation Deprotonation (0°C) cluster_alkylation Alkylation cluster_workup Work-up & Purification Alcohol (4-Methylazepan-4-yl)methanol HCl Deprotonation Stir for 30-60 min (Alkoxide Formation) Alcohol->Deprotonation NaH NaH (60% in mineral oil) NaH->Deprotonation Solvent_prep Anhydrous THF Solvent_prep->Deprotonation Alkylation Stir at RT to 50°C for 1-8 h Deprotonation->Alkylation Add Alkyl Halide Alkyl_Halide Primary Alkyl Halide Alkyl_Halide->Alkylation Workup Quench with Water & Aqueous Work-up Alkylation->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add (4-Methylazepan-4-yl)methanol hydrochloride (1.0 eq) and dissolve it in anhydrous Tetrahydrofuran (THF) or DMF.

  • Deprotonation: Cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise. The NaH will first neutralize the HCl salt and then deprotonate the alcohol. Stir the suspension at 0 °C for 30-60 minutes.

  • Alkylation: Add the primary alkyl halide (e.g., bromide or iodide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-8 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive halides. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterValueRationale
(4-Methylazepan-4-yl)methanol HCl1.0 eqSubstrate
Sodium Hydride (NaH)2.2 eq1.1 eq to neutralize HCl, 1.1 eq to deprotonate alcohol
Primary Alkyl Halide1.1 eqAlkylating agent; slight excess to drive reaction
SolventAnhydrous THF or DMFPolar aprotic solvent to promote Sₙ2 reaction
Temperature0 °C to 50 °CInitial cooling for safety, heating may be needed
Time1-8 hDependent on alkyl halide reactivity

Section 3: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azepanes.[10] This reaction is highly valued for its broad substrate scope and functional group tolerance.[11]

Causality of Reagent and Catalyst Selection

The success of the Buchwald-Hartwig amination relies on the careful selection of the catalyst system and base.

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices that form the active Pd(0) catalyst in situ.

  • Ligand: Sterically hindered phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like XPhos or SPhos are often effective for coupling with secondary cyclic amines.[12]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The base facilitates the deprotonation of the amine and the formation of the palladium-amido complex.[13]

Protocol 3.1: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the N-arylation of (4-Methylazepan-4-yl)methanol with an aryl bromide.

Workflow Diagram:

Buchwald_Hartwig cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Amine (4-Methylazepan-4-yl)methanol HCl Reaction Heat at 80-110°C for 4-24 h Amine->Reaction Aryl_Bromide Aryl Bromide Aryl_Bromide->Reaction Pd_Catalyst Pd Pre-catalyst Pd_Catalyst->Reaction Ligand Phosphine Ligand Ligand->Reaction Base NaOtBu Base->Reaction Solvent_prep Anhydrous Toluene Solvent_prep->Reaction Workup Cool, Filter through Celite, Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, under an inert atmosphere, add the Pd pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 2.4 eq).

  • Reagent Addition: Add the aryl bromide (1.0 eq) and (4-Methylazepan-4-yl)methanol hydrochloride (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C for 4-24 hours, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterValueRationale
Aryl Bromide1.0 eqLimiting reagent
(4-Methylazepan-4-yl)methanol HCl1.2 eqNucleophile, slight excess
Pd Pre-catalyst (e.g., Pd₂(dba)₃)1-2 mol%Catalyst source
Ligand (e.g., XPhos)2-4 mol%Promotes catalytic cycle
Base (e.g., NaOtBu)2.4 eq1.2 eq to neutralize HCl, 1.2 eq for reaction
SolventAnhydrous TolueneHigh-boiling, non-coordinating solvent
Temperature80-110 °CProvides energy for oxidative addition
Time4-24 hDependent on substrate reactivity

Conclusion

(4-Methylazepan-4-yl)methanol hydrochloride is a versatile building block amenable to a variety of standard and advanced coupling reactions. By selecting the appropriate reagents and conditions, researchers can selectively functionalize either the secondary amine or the primary alcohol, providing a powerful strategy for the synthesis of novel and diverse chemical entities for drug discovery programs. The protocols outlined in this guide provide a robust starting point for these synthetic transformations.

References

  • Pandiarajan, K., & Manimekalai, A. (2000). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Journal of the Indian Chemical Society, 77(11-12), 547-550.
  • Department of Chemistry, Tunghai University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Medicinal Chemistry Research, 24(11), 3845-3853.
  • LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ulven, T., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(1), 24-27.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Aldrich, L. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • Sharma, A. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4854-4857.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]

  • Kumar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-142.
  • US Patent No. US3845062A. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • Ivanova, Y., & Gevorgyan, V. (2023).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 17(7), 526-545.
  • Zhang, Y., et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(23), 6054-6057.
  • Le-Houx, J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(32), 3129-3132.
  • Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]

  • Albini, A., et al. (2007). ON THE PHOTOREACTION OF SOME 1,2,4-OXADIAZOLES IN THE PRESENCE OF 2,3-DIMETHYL-2-BUTENE. SYNTHESIS OF N-IMIDOYL-AZIRIDINES. HETEROCYCLES, 71(7), 1529-1534.
  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Yan, Y. -L., et al. (2007). 2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1441-o1442.
  • European Patent No. EP1044956A1. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.

Sources

Application

Application Note: Synthetic Utilization of (4-Methylazepan-4-yl)methanol Hydrochloride in Medicinal Chemistry

Executive Summary & Chemical Profile (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) is an sp³-rich, bifunctional building block increasingly utilized in modern drug discovery. Featuring a seven-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) is an sp³-rich, bifunctional building block increasingly utilized in modern drug discovery. Featuring a seven-membered azepane ring, a secondary amine (stabilized as a hydrochloride salt), and a neopentyl-like primary alcohol, this scaffold provides a defined three-dimensional vector for structure-activity relationship (SAR) exploration. The C4-methyl group restricts the conformational flexibility of the azepane ring, which can enhance target binding affinity by reducing the entropic penalty upon target engagement.

Strategic Rationale & Workflow Design

Handling bifunctional amino alcohol salts requires orthogonal protection strategies. Because the secondary amine is highly nucleophilic, it must be masked before the primary alcohol can be successfully functionalized.

The standard workflow involves two critical phases:

  • Neutralization & N-Protection: The HCl salt must be neutralized in situ to liberate the free base, followed immediately by N-Boc protection. The tert-butyloxycarbonyl (Boc) group is selected for its robust stability under basic alkylation conditions and its orthogonal cleavability under mild acidic conditions.

  • O-Derivatization (Divergent Point):

    • Path A (Oxidation): Conversion of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP). DMP is chosen over Swern or Jones oxidants because it operates at room temperature under neutral conditions, preventing the acid-catalyzed degradation of the Boc group and avoiding epimerization[1].

    • Path B (Alkylation): Direct etherification of the primary alcohol. Due to the steric hindrance at the C4 position, strong bases (e.g., NaH) are required to generate the alkoxide.

SynthesisWorkflow A (4-Methylazepan-4-yl) methanol HCl B N-Boc Protected Amino Alcohol A->B Boc2O, Et3N DCM, 0 °C to RT C Aldehyde Intermediate B->C DMP, DCM 0 °C to RT D O-Alkylated Ether B->D NaH, R-X THF, 0 °C to RT E Amine / Amide Derivatives C->E Reductive Amination or Oxidation/Coupling F Advanced Ether Building Blocks D->F Acidic Deprotection (HCl or TFA)

Divergent synthetic workflow for (4-Methylazepan-4-yl)methanol HCl functionalization.

Step-by-Step Experimental Protocols

Protocol A: Orthogonal N-Boc Protection

Objective: To selectively mask the secondary amine, preventing unwanted side reactions during subsequent alcohol functionalization.

Reagents:

  • (4-Methylazepan-4-yl)methanol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Methodology & Causality:

  • Solubilization: Suspend (4-Methylazepan-4-yl)methanol hydrochloride in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Causality: DCM is a non-coordinating, aprotic solvent that readily dissolves the subsequent free base and Boc₂O without competing for the electrophile.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Et₃N (2.5 eq) dropwise. Causality: The first 1.0 eq of Et₃N is consumed strictly to neutralize the HCl salt (forming Et₃N·HCl). The excess 1.5 eq ensures a sufficiently basic environment to drive the nucleophilic attack of the liberated secondary amine onto the Boc-anhydride.

  • Acylation: Add Boc₂O (1.1 eq) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The starting material (primary amine salt) will stain strongly with Ninhydrin and remain at the baseline in non-polar solvent systems. The N-Boc protected product will migrate higher (e.g., R_f ~0.4 in 1:1 Hexanes/EtOAc) and will not stain with Ninhydrin unless heated extensively, but will be visible under a KMnO₄ stain due to the oxidizable primary alcohol.

Protocol B: Chemoselective Dess-Martin Oxidation

Objective: To selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid, preserving the acid-sensitive Boc group[1].

Reagents:

  • N-Boc protected intermediate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous DCM

Methodology & Causality:

  • Preparation: Dissolve the N-Boc protected alcohol in anhydrous DCM (0.1 M) under nitrogen and cool to 0 °C.

  • Oxidation: Add DMP (1.5 eq) portion-wise. Causality: DMP is a hypervalent iodine reagent that selectively performs ligand exchange with the primary alcohol. The mild, neutral nature of DMP prevents the cleavage of the Boc protecting group, which is highly sensitive to the acidic byproducts generated by other oxidants (e.g., Jones reagent)[1].

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Quench & Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts into water-soluble species, while NaHCO₃ neutralizes the generated acetic acid, strictly preventing premature Boc deprotection.

  • Self-Validation Checkpoint: Post-workup, ¹H NMR should be utilized to validate the transformation. The spectrum must show the complete disappearance of the hydroxymethyl protons (~3.3–3.6 ppm) and the appearance of a distinct, sharp aldehyde proton singlet (~9.5–10.0 ppm).

Quantitative Data & Optimization Summary

To facilitate rapid reaction planning, the following table summarizes the optimized parameters and expected outcomes for the primary transformations of this building block.

TransformationReagents & SolventsTemp ProfileTimeTypical YieldKey Mechanistic Note
N-Boc Protection Boc₂O, Et₃N, DCM0 °C to RT12–16 h85–95%Et₃N neutralizes the HCl salt; the liberated free base attacks Boc₂O.
DMP Oxidation DMP, DCM0 °C to RT2 h75–88%Mild hypervalent iodine oxidation prevents acid-catalyzed Boc cleavage.
O-Alkylation NaH, R-X, THF0 °C to RT4–8 h60–80%Strong base is required to deprotonate the sterically hindered neopentyl-like alcohol.

References[1] Title: (4-METHYLAZEPAN-4-YL)METHANOL HCL | 1823931-29-8

Sources

Method

The Versatile Precursor: Application Notes for Synthesizing Novel Azepane Derivatives from (4-Methylazepan-4-yl)methanol Hydrochloride

The seven-membered azepane ring is a significant structural motif in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2][3] Its inherent three-dimensional structure a...

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Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered azepane ring is a significant structural motif in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2][3] Its inherent three-dimensional structure and conformational flexibility make it a desirable scaffold for exploring new chemical space in drug discovery.[4] Compounds containing the azepane moiety have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-diabetic, and antiviral properties.[3][5] (4-Methylazepan-4-yl)methanol hydrochloride serves as a valuable and versatile starting material for the synthesis of novel, substituted azepane derivatives. This guide provides detailed application notes and protocols for the derivatization of this precursor, focusing on modifications of its two key functional groups: the secondary amine and the primary hydroxyl group.

Precursor Overview and Preparation

(4-Methylazepan-4-yl)methanol hydrochloride is a bifunctional building block, offering two distinct points for chemical modification. The secondary amine, once deprotected from its hydrochloride salt, is a prime site for N-functionalization, while the primary alcohol allows for a variety of subsequent transformations.

Table 1: Physicochemical Properties of (4-Methylazepan-4-yl)methanol Hydrochloride

PropertyValue
CAS Number 1823931-29-8
Molecular Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Physical Form Pale-yellow to Yellow-brown Sticky Oil to Solid
Storage Temperature 2-8 °C

Data sourced from Sigma-Aldrich.

Protocol 1: Preparation of the Free Amine (4-Methylazepan-4-yl)methanol

To utilize the nucleophilic secondary amine, it must first be liberated from its hydrochloride salt. This is a standard acid-base neutralization reaction.

Workflow for Free Amine Preparation

start (4-Methylazepan-4-yl)methanol hydrochloride in an organic solvent (e.g., DCM) base Add a suitable base (e.g., sat. aq. NaHCO₃) and stir vigorously start->base extraction Separate the organic layer and extract the aqueous layer with the organic solvent base->extraction drying Combine organic layers, dry over anhydrous Na₂SO₄, filter extraction->drying concentration Concentrate under reduced pressure to yield the free amine drying->concentration

Caption: Workflow for the preparation of the free amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve (4-Methylazepan-4-yl)methanol hydrochloride (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the solution and stir vigorously for 30-60 minutes. The use of a mild base is crucial to avoid any potential side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the same organic solvent to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, (4-Methylazepan-4-yl)methanol. The product is often used in the next step without further purification.

Part 1: N-Functionalization of the Azepane Ring

The secondary amine of the azepane ring is a key site for introducing a wide variety of substituents through N-alkylation and N-acylation reactions. These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.[5]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust method for introducing alkyl groups onto the nitrogen atom of the azepane ring. This two-step, one-pot procedure involves the formation of an iminium ion followed by its reduction.

Workflow for N-Alkylation

start (4-Methylazepan-4-yl)methanol (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., DCE or MeOH) reductant Add a reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) start->reductant reaction Stir at room temperature until completion (monitored by TLC or LC-MS) reductant->reaction workup Quench with sat. aq. NaHCO₃ and extract reaction->workup purification Dry, concentrate, and purify by column chromatography workup->purification

Caption: General workflow for N-alkylation via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (4-Methylazepan-4-yl)methanol (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add the desired aldehyde or ketone (1.1 eq.).

  • Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise. NaBH(OAc)₃ is often preferred as it is milder and less toxic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated azepane derivative.

Protocol 3: N-Acylation to Form Amides

N-acylation introduces an acyl group to the nitrogen atom, forming a stable amide linkage. This is typically achieved by reacting the azepane with an acyl chloride or an acid anhydride in the presence of a base.[5]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (4-Methylazepan-4-yl)methanol (1.0 eq.) in an aprotic solvent such as DCM or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the N-acylated azepane derivative.

Part 2: Derivatization of the Hydroxymethyl Group

The primary alcohol at the C4 position offers a second handle for diversification. It can be converted into ethers, esters, or transformed into a good leaving group for subsequent nucleophilic substitution.

Protocol 4: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage by reacting the alkoxide of (4-methylazepan-4-yl)methanol with an alkyl halide. The nitrogen of the azepane should be protected (e.g., as a Boc-carbamate) prior to this reaction to prevent competitive N-alkylation.

Step-by-Step Methodology (assuming N-Boc protection):

  • Deprotonation: To a solution of N-Boc-(4-methylazepan-4-yl)methanol (1.0 eq.) in an anhydrous aprotic solvent like THF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.

  • Addition of Alkylating Agent: Stir the mixture at 0 °C for 30 minutes, then add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

  • Deprotection (Optional): The Boc-protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.

Protocol 5: Esterification

The primary alcohol can be readily converted to an ester using various standard esterification methods. A common and mild method involves reaction with an acyl chloride or carboxylic acid.

Step-by-Step Methodology (using an acyl chloride):

  • Reaction Setup: Dissolve (4-methylazepan-4-yl)methanol (1.0 eq.) in DCM containing a base like triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Addition of Acyl Chloride: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction: Stir the reaction at room temperature until completion as indicated by TLC.

  • Work-up and Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer, concentrate, and purify by column chromatography.

Protocol 6: Conversion to a Leaving Group for Nucleophilic Substitution

The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate or mesylate, or directly substituted with a halogen.[6][7] This activates the position for Sₙ2 reactions with various nucleophiles.

Workflow for Activating and Substituting the Hydroxyl Group

cluster_0 Activation cluster_1 Substitution start (N-protected-4-methylazepan-4-yl)methanol activation React with TsCl or MsCl in pyridine or SOCl₂ start->activation intermediate Activated Intermediate (e.g., Tosylate, Mesylate, or Chloride) activation->intermediate nucleophile React with a nucleophile (e.g., NaN₃, NaCN, R₂NH) intermediate->nucleophile product Substituted Product nucleophile->product

Sources

Application

The Azepane Scaffold: A Cornerstone in Modern Drug Discovery - Synthesis and Catalytic Strategies

The seven-membered nitrogen-containing heterocycle known as the azepane ring is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility grant it the ability to prese...

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Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered nitrogen-containing heterocycle known as the azepane ring is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility grant it the ability to present substituents in a well-defined spatial arrangement, making it an attractive core for the development of novel therapeutics targeting a wide array of diseases.[1][2] Azepane derivatives are integral components of numerous biologically active compounds, including those with antidiabetic, anticancer, and antiviral properties.[1] This guide provides a comprehensive overview of modern synthetic strategies for accessing functionalized azepane derivatives, with a particular focus on catalytic methodologies that offer efficiency and stereocontrol.

I. Strategic Approaches to Azepane Ring Construction

The synthesis of the azepane framework can be challenging due to the entropic penalty associated with forming a seven-membered ring.[1] However, a variety of robust methods have been developed to overcome this hurdle. Key strategies include ring-closing metathesis, intramolecular cyclizations, and rearrangements.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the construction of unsaturated azepine rings, which can be subsequently reduced to the saturated azepane scaffold.[2] This approach typically utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.[2]

Workflow for Azepane Synthesis via RCM:

RCM_Workflow Start Diene Precursor Synthesis RCM Ring-Closing Metathesis (e.g., Grubbs Catalyst) Start->RCM Cyclization Reduction Hydrogenation (e.g., Pd/C, H2) RCM->Reduction Saturation End Azepane Scaffold Reduction->End

Caption: General workflow for azepane synthesis using Ring-Closing Metathesis.

Protocol 1: Synthesis of a Substituted Tetrahydro-1H-azepine via RCM [2]

This protocol is adapted from established literature procedures demonstrating the synthesis of a diene precursor followed by RCM.

Step 1: Synthesis of the Diene Precursor

  • To a solution of an appropriate amino alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add an alkenyl halide (e.g., allyl bromide, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up the reaction by washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The second alkenyl group can be introduced by N-allylation under similar conditions.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2,3,4,7-tetrahydro-1H-azepine derivative.

Step 3: Reduction to the Azepane

  • Dissolve the tetrahydroazepine derivative (1.0 eq) in a solvent such as methanol.

  • Add a catalyst, typically 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate to yield the crude azepane, which can be further purified if necessary.

Reaction Step Typical Reagents Approximate Yield
Diene SynthesisAmino alcohol, Allyl bromide, Base70-90%
RCMGrubbs II Catalyst60-85%
HydrogenationPd/C, H₂>95%
Chemoenzymatic Synthesis of Chiral Azepanes

The demand for enantiomerically pure azepane derivatives in drug development has driven the development of chemoenzymatic strategies. These methods leverage the high stereoselectivity of enzymes to establish key chiral centers.[3]

A powerful two-stage process involves:[3]

  • Biocatalytic Enantioselective Synthesis: An imine reductase (IRED) or a monoamine oxidase (MAO) is used to produce a chiral 2-arylazepane from a prochiral precursor or a racemic mixture, respectively.[3]

  • Chemical α-Functionalization: The enantioenriched azepane is then subjected to chemical modifications, such as an organolithium-mediated rearrangement, to introduce further complexity.[3]

Workflow for Chemoenzymatic Azepane Synthesis:

Chemoenzymatic_Workflow Start Prochiral Imine or Racemic Azepane Biocatalysis Biocatalytic Step (IRED or MAO) Start->Biocatalysis Chiral_Azepane Enantioenriched 2-Arylazepane Biocatalysis->Chiral_Azepane Stereoselective Transformation Chemical_Mod Chemical Functionalization (e.g., Rearrangement) Chiral_Azepane->Chemical_Mod End Functionalized Chiral Azepane Chemical_Mod->End

Caption: Chemoenzymatic approach to substituted chiral azepanes.

Protocol 2: IRED-Catalyzed Asymmetric Reductive Amination [3]

  • In a reaction vessel, prepare a buffer solution (e.g., Tris-HCl) containing glucose and NADP⁺ for cofactor regeneration.

  • Add glucose dehydrogenase and the desired imine reductase (IRED) enzyme.

  • Dissolve the 2-aryl-3,4,5,6-tetrahydro-2H-azepine substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC or GC.

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Migration-Annulation Strategy

A novel and efficient method for constructing densely functionalized azepane derivatives involves a migration-annulation cascade initiated by an α-imino rhodium carbene.[4][5] This strategy allows for the formation of the seven-membered ring through a formal 1,3-migration of a hydroxy or acyloxy group followed by a selective annulation of the resulting zwitterionic intermediate.[4][5] This method is valued for its time-saving nature and good functional group tolerance.[4][5]

Plausible Mechanistic Pathway:

Migration_Annulation Start 1-Sulfonyl-1,2,3-triazole Rh_Carbene α-Imino Rhodium Carbene Start->Rh_Carbene Rh(II) catalyst Migration 1,3-Migration (Hydroxy/Acyloxy) Rh_Carbene->Migration Zwitterion Zwitterionic Intermediate Migration->Zwitterion Annulation Intramolecular Annulation Zwitterion->Annulation End Azepane Derivative Annulation->End

Caption: Proposed mechanism for azepane synthesis via migration-annulation.

II. Challenges in Chiral Azepane Synthesis: The Problem of Racemization

A significant challenge in the synthesis of chiral azepanes is the potential for racemization, particularly at stereogenic centers alpha to a nitrogen atom or a carbonyl group.[6] This can occur under basic or thermal conditions where a proton at the stereocenter is abstracted, leading to a planar, achiral intermediate.[6]

Strategies to Mitigate Racemization: [6]

  • Lower Reaction Temperature: Reducing the temperature can significantly decrease the rate of deprotonation and subsequent racemization.

  • Choice of Base: Employing non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) can minimize the abstraction of the alpha proton.

  • Protecting Group Strategy: The use of bulky N-protecting groups can sterically shield the adjacent chiral center from base-mediated epimerization.

  • Alternative Synthetic Routes: In some cases, redesigning the synthetic route to avoid the formation of labile intermediates is the most effective solution. An intramolecular asymmetric reductive amination, for instance, can directly establish the chiral azepane ring with high enantiocontrol.[6]

Base Solvent Temperature (°C) Hypothetical Enantiomeric Excess (ee%)
Sodium EthoxideEthanol8045%
Sodium EthoxideEthanol2570%
TriethylamineDCM2592%
DIPEADCM2595%
2,6-LutidineTHF0>98%
This table illustrates the hypothetical effect of reaction conditions on the enantiomeric excess of a chiral azepane, highlighting the importance of optimizing these parameters to prevent racemization.[6]

III. Conclusion and Future Outlook

The synthesis of azepane derivatives continues to be an active area of research, driven by their importance in drug discovery. The development of novel catalytic methods, including those that are chemo- and stereoselective, is crucial for the efficient and sustainable production of these valuable scaffolds. As our understanding of catalysis deepens, we can expect the emergence of even more sophisticated and practical strategies for the construction of complex, poly-functionalized azepanes, further empowering the field of medicinal chemistry.

References

  • Benchchem. Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes.
  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Available from: [Link]

  • Benchchem. Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available from: [Link]

  • Feng, Z., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters.
  • Benchchem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols.

Sources

Method

Application Note: Chemoselective N-Alkylation of (4-Methylazepan-4-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale (4-Methylazepan-4-yl)methanol (CAS: 1823931-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

(4-Methylazepan-4-yl)methanol (CAS: 1823931-29-8) is a highly versatile, functionalized 7-membered heterocyclic building block frequently utilized in drug discovery. Commercially supplied primarily as a hydrochloride salt, this molecule presents a classic chemoselectivity challenge: it possesses both a secondary amine within the azepane ring (N1) and a primary alcohol on the hydroxymethyl group at C4.

When designing N-alkylation workflows for this substrate, chemists must prevent competitive O-alkylation. While amines are inherently more nucleophilic than alcohols, the use of overly strong bases (e.g., NaH, KOtBu) will deprotonate the primary alcohol (pKa ~15.5), leading to unwanted ether formation. Therefore, achieving >99% N-alkylation requires either reductive amination (which selectively targets the amine via an iminium intermediate) or direct SN2 alkylation using strictly controlled, mild basic conditions.

G A (4-Methylazepan-4-yl)methanol (Secondary Amine) C Iminium Intermediate (Transient) A->C + H+ B Aldehyde/Ketone (Electrophile) B->C - H2O D N-Alkylated Product (Tertiary Amine) C->D NaBH(OAc)3 Reduction

Caption: Chemoselective reductive amination pathway for (4-Methylazepan-4-yl)methanol.

Comparative Analysis of Alkylation Strategies

To guide experimental design, the following table synthesizes the quantitative and qualitative differences between the two primary N-alkylation methodologies.

ParameterMethod A: Reductive AminationMethod B: Direct SN2 Alkylation
Reagents NaBH(OAc)₃, DCE, AcOH, DIPEAR-X (Halide), K₂CO₃ or DIPEA, MeCN
Chemoselectivity (N vs O) >99:1 (Strictly N-selective)~90:10 (O-alkylation possible)
Functional Group Tolerance High (Tolerates esters, amides, halogens)Moderate (Risk of R-X elimination)
Steric Hindrance Handling Excellent for primary/secondary alkylsPoor for bulky/secondary halides
Typical Yield Range 80 – 95%60 – 85%

Method A: Reductive Amination (The Gold Standard)

Mechanistic Causality

Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard for the N-alkylation of amino alcohols[1][2]. The causality behind this choice lies in the electron-withdrawing nature of the three acetate groups on the borohydride complex. These groups stabilize the B-H bond, rendering STAB too mild to reduce aldehydes or ketones directly at room temperature[3]. Instead, the carbonyl condenses with the secondary amine of (4-Methylazepan-4-yl)methanol to form an iminium ion. Because iminium ions are significantly more electrophilic than the parent carbonyls, STAB selectively reduces the iminium to the tertiary amine[4]. Since alcohols cannot form iminium species, O-alkylation is mechanistically impossible under these conditions.

Step-by-Step Protocol

Note: (4-Methylazepan-4-yl)methanol is typically supplied as an HCl salt. In-situ free-basing is required.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (4-Methylazepan-4-yl)methanol hydrochloride (1.0 mmol, ~179.7 mg).

  • Free-Basing: Suspend the salt in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.1 mmol, ~191 µL). Stir for 10 minutes at room temperature (20–25 °C) to liberate the free secondary amine.

  • Electrophile Addition: Add the target aldehyde or ketone (1.05 mmol). If utilizing a ketone, add glacial acetic acid (1.0 mmol, ~57 µL) to catalyze iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol, ~318 mg) portionwise over 5 minutes to manage any mild exotherm.

  • Propagation: Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature for 2–12 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes.

  • Extraction: Because the resulting product contains both a tertiary amine and a free hydroxyl group, it is highly polar. Extract the aqueous layer with a highly polar organic mixture, such as 10% MeOH in Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: DCM/MeOH/NH₄OH gradient).

G Step1 Dissolve Amino Alcohol HCl in DCE + DIPEA Step2 Add Carbonyl Compound (Aldehyde or Ketone) Step1->Step2 Step3 Add NaBH(OAc)3 (Portionwise) Step2->Step3 Step4 Stir at RT (2-12h) Monitor by LC-MS Step3->Step4 Step5 Aqueous Quench (NaHCO3) & Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Self-Validating Systems & Troubleshooting
  • TLC Monitoring: The starting secondary amine will stain distinctively with Ninhydrin (often a brown/red hue). The N-alkylated tertiary amine product will typically not stain well with Ninhydrin but will show a strong positive (orange/red) spot when treated with Dragendorff's reagent.

  • Mass Spectrometry (LC-MS): Look for the [M+H]⁺ peak of the target tertiary amine. If a peak corresponding to [M+H+14]⁺ is observed when using aldehydes, this indicates over-alkylation (impossible for secondary amines, but a good control check for reagent purity).

  • NMR Verification: In ¹H-NMR, the disappearance of the broad N-H peak and the downfield shift of the newly attached alkyl protons confirm successful linkage. The primary alcohol (-CH₂OH) protons should remain intact and integrate correctly.

Method B: Direct SN2 Alkylation (Alternative)

Mechanistic Causality

When the desired alkyl group cannot be derived from a stable aldehyde or ketone (e.g., specific allyl, propargyl, or highly functionalized benzyl halides), direct SN2 alkylation is necessary. The critical failure point here is base selection. Strong bases (like NaH) will deprotonate the C4-hydroxymethyl group, resulting in a highly nucleophilic alkoxide that will outcompete the amine for the electrophile. By utilizing a mild, insoluble inorganic base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (Acetonitrile), the base serves merely as an acid scavenger to neutralize the HCl salt and the HX byproduct, keeping the alcohol fully protonated and unreactive.

Experimental Protocol
  • Preparation: To a vial equipped with a magnetic stir bar, add (4-Methylazepan-4-yl)methanol hydrochloride (1.0 mmol, ~179.7 mg) and anhydrous Potassium Carbonate (K₂CO₃, 3.0 mmol, ~414 mg). Note: 1.0 eq of base is consumed neutralizing the HCl salt.

  • Solvation: Add anhydrous Acetonitrile (MeCN, 5.0 mL) and stir for 15 minutes at room temperature.

  • Alkylation: Dropwise, add the alkyl halide (R-X, 1.1 mmol).

  • Heating: Seal the vial and heat the suspension to 60 °C using a reaction block. Stir for 4–8 hours.

  • Monitoring: Monitor the consumption of the starting material via LC-MS. Prolonged heating beyond completion increases the risk of background O-alkylation or quaternary ammonium salt formation.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via column chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990). "Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride". Tetrahedron Letters, 31(39), 5595-5598. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of (4-Methylazepan-4-yl)methanol hydrochloride in Pharmaceutical Intermediate Synthesis

Abstract (4-Methylazepan-4-yl)methanol hydrochloride is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical intermediates. Its unique seven-membered azepane scaffold, coupled with a reactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4-Methylazepan-4-yl)methanol hydrochloride is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical intermediates. Its unique seven-membered azepane scaffold, coupled with a reactive hydroxymethyl group, provides a versatile platform for the construction of novel molecular architectures. This guide offers an in-depth exploration of its application, focusing on a detailed, multi-step synthesis of a key intermediate analogous to those used in the development of Janus kinase (JAK) inhibitors, such as Oclacitinib. We will dissect each synthetic transformation, providing not only detailed, step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful execution.

Introduction: The Significance of the Azepane Moiety

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a number of approved pharmaceuticals and bioactive molecules.[1] Its conformational flexibility allows for optimal binding to biological targets, making it an attractive scaffold in drug discovery.[1][2] (4-Methylazepan-4-yl)methanol hydrochloride (CAS No: 1823931-29-8) emerges as a particularly valuable starting material due to the presence of a primary alcohol, which serves as a handle for a variety of chemical modifications.[3]

This document will illuminate the synthetic journey from (4-Methylazepan-4-yl)methanol hydrochloride to a complex pharmaceutical intermediate, providing researchers and drug development professionals with a comprehensive and practical guide.

Synthetic Pathway Overview

The overall synthetic strategy to transform (4-Methylazepan-4-yl)methanol hydrochloride into a key pharmaceutical intermediate involves a four-step sequence:

  • Oxidation of the primary alcohol to an aldehyde.

  • Reductive Amination of the aldehyde with methylamine.

  • Sulfonamide Formation from the resulting secondary amine.

  • Nucleophilic Aromatic Substitution to couple the sulfonamide with a heterocyclic core.

G A (4-Methylazepan-4-yl)methanol hydrochloride B 4-Methylazepane-4-carbaldehyde A->B Oxidation C N-Methyl-1-(4-methylazepan-4-yl)methanamine B->C Reductive Amination (+ Methylamine) D N-Methyl-1-(4-methylazepan-4-yl)methanesulfonamide C->D Sulfonamide Formation (+ Methanesulfonyl chloride) E Final Intermediate D->E Nucleophilic Aromatic Substitution F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine F->E

Figure 1: Overall synthetic workflow.

Detailed Application Notes and Protocols

Step 1: Oxidation of (4-Methylazepan-4-yl)methanol to 4-Methylazepane-4-carbaldehyde

Introduction: The initial step involves the selective oxidation of the primary alcohol to an aldehyde. This transformation is critical as it sets the stage for the subsequent introduction of the N-methyl group via reductive amination. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the amine functionality within the azepane ring.[4][5]

Protocol: A mild and selective oxidation can be achieved using a TEMPO-catalyzed reaction with sodium hypochlorite as the terminal oxidant.[4]

Reagent MW Equivalents Amount
(4-Methylazepan-4-yl)methanol hydrochloride179.691.010.0 g
TEMPO156.250.0187 mg
Potassium bromide119.000.10.66 g
Sodium hypochlorite (10-15% aq. soln.)74.441.2As required
Dichloromethane (DCM)84.93-100 mL
Saturated aq. NaHCO₃84.01-50 mL
Sodium thiosulfate (10% aq. soln.)158.11-As required

Experimental Procedure:

  • To a stirred solution of (4-Methylazepan-4-yl)methanol hydrochloride (10.0 g) and potassium bromide (0.66 g) in dichloromethane (100 mL), add a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Add TEMPO (87 mg) to the biphasic mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 5 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the orange color dissipates.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylazepane-4-carbaldehyde.

Causality and Insights:

  • TEMPO/NaOCl System: This system is highly selective for the oxidation of primary alcohols to aldehydes in the presence of secondary amines, minimizing side reactions.[4]

  • Biphasic Conditions: The use of a biphasic system with a phase-transfer catalyst (KBr) facilitates the reaction between the organic-soluble substrate and the aqueous oxidant.

  • Temperature Control: Maintaining a low temperature is critical to prevent over-oxidation and potential side reactions.

Step 2: Reductive Amination of 4-Methylazepane-4-carbaldehyde with Methylamine

Introduction: Reductive amination is a powerful method for the formation of C-N bonds.[6][7] In this step, the newly formed aldehyde is condensed with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is an excellent choice of reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.[8]

Protocol:

Reagent MW Equivalents Amount
4-Methylazepane-4-carbaldehyde141.221.07.8 g
Methylamine (40% in H₂O)31.061.53.2 mL
Sodium triacetoxyborohydride211.941.517.5 g
Dichloroethane (DCE)98.96-150 mL
Acetic acid60.05Catalytic0.5 mL

Experimental Procedure:

  • Dissolve 4-methylazepane-4-carbaldehyde (7.8 g) in dichloroethane (150 mL).

  • Add methylamine solution (3.2 mL) and a catalytic amount of acetic acid (0.5 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-1-(4-methylazepan-4-yl)methanamine.

Causality and Insights:

  • Sodium Triacetoxyborohydride: This reagent is less reactive than sodium borohydride and will not readily reduce the starting aldehyde, allowing for the selective reduction of the formed imine.[8]

  • Acid Catalyst: A catalytic amount of acetic acid promotes the formation of the iminium ion, which is more electrophilic and readily reduced.

Step 3: Sulfonamide Formation

Introduction: The synthesis of a sulfonamide from the secondary amine is a crucial step to install the methanesulfonamide moiety present in the final target.[1][9] This is typically achieved by reacting the amine with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[3]

Protocol:

Reagent MW Equivalents Amount
N-Methyl-1-(4-methylazepan-4-yl)methanamine156.281.08.6 g
Methanesulfonyl chloride114.551.14.7 mL
Triethylamine101.191.511.5 mL
Dichloromethane (DCM)84.93-150 mL

Experimental Procedure:

  • Dissolve N-methyl-1-(4-methylazepan-4-yl)methanamine (8.6 g) and triethylamine (11.5 mL) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (4.7 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization.

Causality and Insights:

  • Triethylamine: Acts as a base to scavenge the HCl produced, driving the reaction to completion.[3]

  • Methanesulfonyl Chloride: A highly reactive electrophile that readily forms the sulfonamide with the nucleophilic secondary amine.

Step 4: Nucleophilic Aromatic Substitution

Introduction: The final step involves the coupling of the sulfonamide intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nitrogen of the sulfonamide displaces the chlorine atom on the electron-deficient pyrimidine ring.[10][11]

Protocol:

Reagent MW Equivalents Amount
N-Methyl-1-(4-methylazepan-4-yl)methanesulfonamide234.371.012.9 g
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine153.571.19.3 g
Potassium carbonate138.212.015.2 g
Dimethylformamide (DMF)73.09-100 mL

Experimental Procedure:

  • To a solution of N-methyl-1-(4-methylazepan-4-yl)methanesulfonamide (12.9 g) in dimethylformamide (100 mL), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (9.3 g) and potassium carbonate (15.2 g).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final intermediate.

Causality and Insights:

  • Potassium Carbonate: A suitable base to facilitate the deprotonation of the sulfonamide nitrogen, increasing its nucleophilicity.

  • DMF: A polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation and does not interfere with the nucleophile.

Conclusion

(4-Methylazepan-4-yl)methanol hydrochloride serves as a highly effective and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols detailed herein provide a clear and logical pathway to a key structural motif found in modern therapeutics. By understanding the underlying principles of each transformation, researchers can adapt and optimize these methods for the synthesis of a diverse range of novel compounds, accelerating the drug discovery and development process.

References

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link][1]

  • Google Patents. (2021). CN107365312B - A new method for preparing Oclacitinib. [12]

  • Google Patents. (2017). CN107365312A - A kind of new method for preparing Oclacitinib. [2]

  • Figshare. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. [Link][6]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][7]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Google Patents. (2003). US20030236437A1 - Process to prepare sulfonamides. [9]

  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link][13]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link][10]

  • PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link][14]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link][15]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link][4]

  • Google Patents. (2020). WO2020159362A1 - Solid state forms of oclacitinib maleate. [16]

  • Google Patents. (2022). US20220098206A1 - Solid state forms of oclacitinib maleate. [17]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link][18]

  • ThinkIR. (n.d.). The oxidation of amino alcohols. [Link][19]

  • YouTube. (2022). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link][5]

  • Chemistry Steps. (2024). Reductive Amination. [Link][20]

  • ACS Publications. (n.d.). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. [Link][21]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link][22]

Sources

Method

Application Notes &amp; Protocols: Strategic Protection of (4-Methylazepan-4-yl)methanol Hydrochloride for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis. Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold (4-Methylazepan-4-yl)methanol hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold

(4-Methylazepan-4-yl)methanol hydrochloride is a valuable building block in medicinal chemistry, featuring a seven-membered azepane ring that offers a flexible, three-dimensional scaffold desirable in modern drug design.[1][2] The azepane motif is present in numerous FDA-approved drugs and clinical candidates, highlighting its pharmacological significance.[3][4] This molecule presents a unique synthetic challenge due to the presence of two distinct functional groups: a nucleophilic primary alcohol and a basic tertiary amine.

The hydrochloride salt form renders the tertiary amine non-nucleophilic, which can be considered an inherent protecting group.[5] However, many synthetic transformations require the free base or conditions that are incompatible with one or both of these functional groups. Consequently, a robust and often orthogonal protecting group strategy is paramount for the successful elaboration of this scaffold into more complex target molecules.

This guide provides a detailed exploration of protecting group strategies for (4-Methylazepan-4-yl)methanol. We will delve into the rationale behind selecting specific protecting groups, provide detailed, field-tested protocols for their installation and removal, and discuss orthogonal schemes that allow for the selective manipulation of this bifunctional molecule.

Reactivity Analysis: The Dichotomy of the Alcohol and the Amine

A successful protection strategy begins with a thorough understanding of the reactivity of the functional groups involved.

  • The Primary Alcohol (-CH₂OH): This group is a primary nucleophile and can undergo a variety of reactions, including oxidation, esterification, and etherification. Its hydroxyl proton is weakly acidic and will react with strong bases, organometallics, and hydrides, often necessitating its protection.[6]

  • The Tertiary Amine (-N<): As a free base, the tertiary amine is basic and nucleophilic. It can be oxidized, quaternized, or form complexes with Lewis acids. In its commercially available hydrochloride salt form, the amine is protonated (R₃N⁺H Cl⁻), masking its lone pair. This effectively protects it from reacting as a base or nucleophile but introduces an acidic proton that can interfere with certain reagents. The first step in many synthetic sequences will be the neutralization of this salt to the free base.

The choice of which group to protect, and with what, is dictated entirely by the planned downstream reaction conditions.

Strategy I: Selective Protection of the Primary Alcohol

For transformations that require a nucleophilic reagent or basic conditions incompatible with a free hydroxyl group, protection of the alcohol is essential. Silyl ethers are the protecting groups of choice for alcohols due to their ease of formation, tunable stability, and mild cleavage conditions.[7][8]

The tert-Butyldimethylsilyl (TBS) Ether: A Robust and Versatile Choice

The tert-butyldimethylsilyl (TBS) group offers a good balance of stability and ease of removal.[9] It is stable to a wide range of conditions, including many organometallic reagents, basic hydrolysis, and some oxidizing and reducing agents, yet it can be cleanly removed with fluoride sources or under specific acidic conditions.[10][11]

Workflow for Alcohol Protection and Deprotection

G cluster_0 Protection Workflow cluster_1 Deprotection Workflow Start (4-Methylazepan-4-yl)methanol (Free Base) Protect TBSCl, Imidazole DMF or CH2Cl2, RT Start->Protect Silylation Product TBS-Protected Amino Alcohol Protect->Product Product_De TBS-Protected Amino Alcohol Deprotect TBAF, THF, RT OR PPTS, MeOH, 0 °C Product_De->Deprotect Desilylation End (4-Methylazepan-4-yl)methanol Deprotect->End

Caption: General workflow for TBS protection and deprotection of the primary alcohol.

Protocol 1: Neutralization of (4-Methylazepan-4-yl)methanol Hydrochloride

Causality: This initial step is crucial for any subsequent reaction that requires the free amine or is base-sensitive. An aqueous basic workup is used to deprotonate the ammonium salt and extract the resulting free amine into an organic solvent.

Materials:

  • (4-Methylazepan-4-yl)methanol hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve (4-Methylazepan-4-yl)methanol hydrochloride (1.0 equiv) in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the funnel with a cold water bath and slowly add 1 M NaOH solution while swirling until the aqueous phase is basic (pH > 10, check with pH paper).

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine, typically as an oil. The product is often used directly in the next step without further purification.

Protocol 2: Protection of the Primary Alcohol as a TBS Ether

Causality: This protocol uses imidazole as a mild base to trap the HCl generated during the reaction, driving the equilibrium towards the formation of the silyl ether.[10] DMF is a common solvent, but DCM can be used for easier workup.

Materials:

  • (4-Methylazepan-4-yl)methanol (free base from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1-1.2 equiv)

  • Imidazole (1.5-2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere setup

Procedure:

  • Dissolve the free base (1.0 equiv) and imidazole (1.5 equiv) in anhydrous DCM under a nitrogen atmosphere.

  • Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking on silica gel) to afford the pure TBS-protected product.

Comparative Stability of Common Silyl Ethers

The choice of silyl ether can be tuned for greater stability if required. The relative stability is largely dictated by the steric bulk around the silicon atom.[9]

Protecting GroupAbbreviationRelative Stability to AcidRelative Stability to FluorideKey Characteristics
TrimethylsilylTMS11Highly labile, often removed during chromatography.[9]
TriethylsilylTES~60~10More stable than TMS, useful for selective deprotection.[12]
tert-ButyldimethylsilylTBS/TBDMS~20,000~100A robust, general-purpose protecting group.[9]
TriisopropylsilylTIPS~700,000~10Very stable due to high steric hindrance.[12]
tert-ButyldiphenylsilylTBDPS~5,000,000~1,000Exceptionally stable, particularly to acidic conditions.[9]

Strategy II: Leveraging the Tertiary Amine as a Functional Handle

While the primary alcohol is protected, the tertiary amine remains available for further functionalization. Alternatively, if the alcohol is to be modified, the amine's basicity must be masked.

The Hydrochloride Salt: An "In-Situ" Protecting Group

As previously mentioned, the protonated amine is not nucleophilic. For reactions involving powerful nucleophiles like Grignard reagents or organolithiums, which are also strong bases, protecting the alcohol is mandatory. The amine can be left as the hydrochloride salt, which will react with one equivalent of the organometallic reagent in an acid-base reaction, but the resulting amine will be less reactive than the alcohol. This strategy is atom-economical but requires careful control of stoichiometry.

Amine-Borane Complexes: Masking Basicity and Nucleophilicity

For reactions sensitive to the amine's basicity or requiring protection from oxidation, forming an amine-borane complex is an effective strategy.

  • Protection: The amine is treated with a borane source like borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂) at 0 °C.

  • Deprotection: The complex is typically cleaved by heating in a protic solvent (like methanol) or by treatment with a strong acid.

Orthogonal Protecting Group Strategies

Orthogonality is the concept of using protecting groups that can be removed under distinct conditions, allowing for selective deprotection of one group while others remain intact.[13][14] This is crucial for complex, multi-step syntheses.

Decision Workflow for Protecting Group Selection

G Start Target Synthesis Step? Cond_Base Strong Base or Nucleophile? Start->Cond_Base Cond_Acid Strongly Acidic Conditions? Start->Cond_Acid Cond_Ox Oxidation of Alcohol Needed? Start->Cond_Ox Protect_OH Protect Alcohol (e.g., TBS Ether) Cond_Base->Protect_OH Yes Cond_Acid->Protect_OH Yes (use TBDPS) Use_Salt Use Amine as HCl Salt (if compatible) Cond_Acid->Use_Salt No Protect_N Protect Amine (e.g., Borane Complex) Cond_Ox->Protect_N Yes No_Protect Proceed with Free Base Cond_Ox->No_Protect No, Amine is Spectator

Caption: Decision-making process for selecting a protection strategy.

Example Orthogonal Scheme:
  • Protect Alcohol: Convert the primary alcohol to a TBS ether (stable to base, labile to fluoride).

  • Reaction at Amine: The tertiary amine can now be, for example, quaternized with an alkyl halide without affecting the TBS ether.

  • Deprotect Alcohol: The TBS ether can be selectively removed using TBAF. The newly formed quaternary ammonium salt will be unaffected by these conditions.

This orthogonal approach allows for precise, stepwise modification of the molecule.

Deprotection Protocols

Protocol 3: Fluoride-Mediated Deprotection of TBS Ethers

Causality: The high affinity of fluoride for silicon (due to the very strong Si-F bond) is the driving force for this reaction.[8] It is a mild and highly effective method for cleaving silyl ethers.[15]

Materials:

  • TBS-protected (4-Methylazepan-4-yl)methanol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Deionized water

Procedure:

  • Dissolve the TBS-protected compound (1.0 equiv) in anhydrous THF.

  • Add the 1.0 M TBAF solution in THF (1.2 equiv) dropwise at room temperature.

  • Stir the reaction and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with deionized water and dilute with EtOAc.

  • Separate the layers, and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary to remove residual silanols and TBAF salts.

Protocol 4: Mild Acid-Mediated Deprotection of TBS Ethers

Causality: This method is useful when fluoride ions are incompatible with other functional groups in the molecule. It leverages the relative lability of the TBS group under mildly acidic conditions compared to more robust silyl ethers like TBDPS.[11]

Materials:

  • TBS-protected (4-Methylazepan-4-yl)methanol

  • Pyridinium p-toluenesulfonate (PPTS, 0.1-0.2 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the TBS-protected compound (1.0 equiv) in methanol.

  • Add PPTS (0.1 equiv) and stir the solution at room temperature or warm gently to 40-50 °C to accelerate the reaction.

  • Monitor the reaction by TLC. This method can be slower than fluoride-based deprotection.

  • Once complete, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol. Purify as needed.

Conclusion and Outlook

The synthetic utility of (4-Methylazepan-4-yl)methanol hydrochloride is greatly enhanced by the strategic application of protecting groups. By understanding the distinct reactivity of the alcohol and amine functionalities, researchers can design robust and efficient synthetic routes. The use of silyl ethers, particularly TBS, provides a reliable method for masking the alcohol, while leveraging the amine's salt form or converting it to a borane complex offers effective strategies for its protection. The principles of orthogonality are key to unlocking the full potential of this valuable scaffold, enabling the precise and selective construction of complex molecules for drug discovery and development.

References

  • Wikipedia. Silyl ether. [URL: https://en.wikipedia.org/wiki/Silyl_ether]
  • Gelest. Deprotection of Silyl Ethers. [URL: https://www.gelest.com/deprotection-of-silyl-ethers/]
  • D'Agostino, M. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7311311/]
  • BenchChem. (2025). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. [URL: https://www.benchchem.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. [URL: https://www.benchchem.com/blog/understanding-boc-protection-and-deprotection-in-peptide-synthesis/]
  • Deiters, A. et al. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Organic Letters. [URL: https://www.tandfonline.com/doi/full/10.1080/15517020600908851]
  • Kumar, A. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30472551/]
  • Falck, J.R. et al. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746025/]
  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/09/23/protecting-groups-for-alcohols/]
  • ACS Green Chemistry Institute. (2026). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/boc-deprotection-guide.pdf]
  • BenchChem. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. [URL: https://www.benchchem.com/blog/azepane-containing-compounds-a-comprehensive-technical-review-for-drug-discovery/]
  • ResearchGate. (2023). Commercially available drugs contain azepine derivatives. [URL: https://www.researchgate.
  • BenchChem. (2025). A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants. [URL: https://www.benchchem.
  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. [URL: https://lifechemicals.com/blog/building-blocks/c-substituted-azepanes-for-novel-organic-synthesis-and-drug-discovery-research]
  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2022.2040685]
  • Chem-Station. (2014). Silyl Protective Groups. [URL: https://www.chem-station.com/en/reactions-2/2014/03/silyl-protective-groups.html]
  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
  • Ready, J. Protecting Groups in Organic Synthesis. UT Southwestern. [URL: https://www.utsouthwestern.edu/education/graduate-school/programs/organic-chemistry/assets/protecting-groups.pdf]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-boc-protection-mechanism-for-amines/]
  • Wikipedia. Protecting group. [URL: https://en.wikipedia.org/wiki/Protecting_group]
  • Gelest. Silyl Groups. [URL: https://www.gelest.com/silyl-groups/]
  • Patrick, G.L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [URL: https://learninglink.oup.
  • Chemistry Steps. Boc Protecting Group for Amines. [URL: https://www.chemistrysteps.com/boc-protecting-group-for-amines/]
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [URL: https://www.commonorganicchemistry.com/Reaction_Pages/Boc_Protections/Boc_Protection_Mechanism.htm]
  • Organic Chemistry Portal. Protective Groups. [URL: https://www.organic-chemistry.org/protectivegroups.htm]
  • ChemTalk. Protecting Groups in Organic Synthesis. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/05%3A_Protecting_Groups_in_Organic_Synthesis]
  • Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection. [URL: https://www.highfine.com/news/alcoholic-hydroxyl-protection-deprotection-84223221.html]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with (4-Methylazepan-4-yl)methanol hydrochloride

Welcome to the Technical Support Center for (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8)[1][2]. This specialized building block presents unique synthetic challenges due to its structural features: a se...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8)[1][2]. This specialized building block presents unique synthetic challenges due to its structural features: a secondary amine within a conformationally flexible seven-membered azepane ring, and a primary alcohol attached to a highly sterically hindered quaternary carbon (C4).

As a Senior Application Scientist, I have compiled this field-proven guide to help you navigate the thermodynamic and kinetic hurdles associated with this molecule. Rather than simply providing generic reaction conditions, this guide explains the mechanistic causality behind low yields and provides self-validating protocols to ensure your success.

Optimization Workflow

The following diagram illustrates the critical decision matrix for functionalizing this building block. Because the molecule is supplied as a hydrochloride salt, proper sequencing of neutralization, protection, and activation is mandatory.

G Start Start: (4-Methylazepan-4-yl)methanol HCl CAS: 1823931-29-8 Freebase 1. Salt Neutralization (DIPEA / Et3N / NaOH) Verify pH > 9 Start->Freebase Decision Target Functionalization? Freebase->Decision N_Func N-Functionalization (Alkylation / Acylation) Decision->N_Func Amine Target Protect N-Protection (e.g., Boc, Cbz) Crucial to prevent N-side reactions Decision->Protect Alcohol Target Purify Purification & Validation (Chromatography / LCMS) N_Func->Purify O_Func O-Functionalization (Esterification / Etherification) Steric Overcome Neopentyl Steric Hindrance (Use Sonication, DMAP, or AZADO) O_Func->Steric Protect->O_Func Steric->Purify

Caption: Strategic workflow for the functionalization of (4-Methylazepan-4-yl)methanol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently below 20% when attempting O-alkylation or esterification of the hydroxymethyl group? A1: The primary culprit is severe steric hindrance. The hydroxymethyl group in this molecule is attached directly to the C4 quaternary stereocenter of the azepane ring. This creates a "neopentyl-like" steric environment. Quaternary carbons create highly symmetric, sterically congested environments that block the trajectory of incoming reagents[3]. In standard SN2-type reactions, neopentyl substrates generally undergo rearrangements or eliminations rather than the desired substitution, leading to prohibitively slow reaction rates and significant side-product formation[4]. To overcome this, you must use highly reactive electrophiles (e.g., triflates instead of alkyl halides), hypernucleophilic catalysts (like DMAP for acylations), or apply localized high energy (such as sonication) to overcome the activation barrier[4].

Q2: How does the azepane ring affect the reactivity compared to similar piperidine (6-membered) analogs? A2: While piperidines exhibit minimal ring strain and stably adopt a rigid chair conformation, the seven-membered azepane ring introduces greater conformational flexibility and transannular strain[5]. This flexibility means the molecule populates a wider array of low-energy conformations. During transition states, this conformational entropy can either mask the reactive hydroxymethyl group (lowering the effective concentration of the reactive conformer) or expose it to undesired transannular interactions. When designing your synthesis, expect slower kinetics than you would observe with a rigid 4-substituted piperidine.

Q3: I added my electrophile directly to the supplied chemical, but no reaction occurred. What went wrong? A3: The molecule is supplied as a hydrochloride salt [1]. In this state, the secondary amine is protonated ( R2​NH2+​Cl− ), rendering it completely non-nucleophilic. Furthermore, the acidic proton can quench basic reagents or catalysts intended for other parts of the molecule. You must perform a quantitative "freebasing" step (neutralization) using a tertiary amine base (like DIPEA) or an aqueous basic workup before any electrophilic addition.

Troubleshooting Guide & Data Presentation

The following table summarizes common experimental failures and their mechanistically grounded solutions.

Observation / IssueMechanistic CauseRecommended Solution
No N-alkylation/acylation observed Amine remains protonated (HCl salt).Add 1.5–2.0 eq of DIPEA or Et 3​ N. Verify the reaction mixture pH is > 9 using moistened indicator paper.
O-esterification stalls at <30% yield Neopentyl steric hindrance blocks the tetrahedral intermediate formation.Add 0.2–0.5 eq of DMAP. Elevate temperature or switch to a more reactive acylating agent (e.g., acid chloride instead of carboxylic acid + coupling agent).
Mitsunobu coupling fails (trace product) Prohibitively slow kinetics due to C4 quaternary bulk[4].Increase reaction concentration to 1.0 M - 3.0 M and apply ultrasonic irradiation (sonication) [4].
Formation of N,O-bis-functionalized byproducts The secondary amine is significantly more nucleophilic than the hindered primary alcohol.Implement a strict protection strategy. Protect the amine first (e.g., with Boc 2​ O) before attempting any chemistry on the alcohol.
Quantitative Impact of Sonication on Neopentyl Systems

To illustrate the necessity of modifying standard conditions for neopentyl-like alcohols, consider the following comparative data for Mitsunobu couplings on sterically hindered substrates[4]:

Reaction ConditionConcentrationTimeYield (%)
Standard Stirring0.1 M24 hoursTrace
Standard Stirring0.1 M7 days70 - 75%
Sonication-Assisted 3.0 M 15 minutes 75%

Data demonstrates that high concentration combined with sonication is required to achieve synthetically useful yields in practical timeframes for neopentyl-like alcohols[4].

Experimental Protocols

Protocol A: Self-Validating N-Boc Protection (Pre-requisite for O-Functionalization)

Objective: To quantitatively neutralize the HCl salt and selectively protect the secondary amine, leaving the hindered alcohol available for subsequent steps.

  • Dissolution: Suspend (4-Methylazepan-4-yl)methanol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Freebasing: Add N,N -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

    • Self-Validation Check: Spot the mixture on wet pH paper. It must read pH 9. If not, the salt is not fully neutralized; add more DIPEA. The suspension should become a clear solution.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Wash: Quench with saturated aqueous NH 4​ Cl. Extract with DCM. Wash the organic layer with 0.1 M HCl (to remove unreacted starting material and excess DIPEA), followed by brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting N-Boc protected intermediate is ready for O-functionalization.

Protocol B: Sonication-Assisted Mitsunobu Etherification

Objective: To overcome the severe neopentyl steric hindrance at the C4-hydroxymethyl group using localized high energy[4].

  • Preparation: In a thick-walled glass vial, combine the N-Boc protected (4-Methylazepan-4-yl)methanol (1.0 eq), the desired phenol/nucleophile (1.2 eq), and Triphenylphosphine (PPh 3​ ) (1.5 eq).

  • High-Concentration Solvent: Add minimal anhydrous Tetrahydrofuran (THF) to achieve a highly concentrated reaction mixture of 1.0 M to 3.0 M .

  • Activation: Cool the vial to 0 °C. Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Sonication: Seal the vial and immediately submerge it in an ultrasonic bath (standard laboratory sonicator). Sonicate the mixture at room temperature for 15 to 30 minutes.

    • Mechanistic Insight: The acoustic cavitation generated by sonication provides the massive localized energy required to force the sterically congested neopentyl alcohol and the activated phosphonium intermediate into the required transition state geometry[4].

  • Workup: Dilute the mixture with diethyl ether, wash with 1M NaOH (to remove unreacted phenol), dry, and concentrate. Purify via flash column chromatography.

References

  • Grokipedia. "Quaternary carbon". grokipedia.com. Available at: [Link]

  • Grokipedia. "Azocane". grokipedia.com. Available at:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction". acs.org. Available at: [Link]

Sources

Optimization

Common byproducts in reactions involving (4-Methylazepan-4-yl)methanol hydrochloride

Welcome to the technical support center for (4-Methylazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Methylazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot reactions involving this sterically hindered amino alcohol. Drawing upon established chemical principles and field-proven insights, this resource provides a comprehensive overview of potential byproducts and practical solutions to optimize your synthetic outcomes.

Introduction to (4-Methylazepan-4-yl)methanol Hydrochloride

(4-Methylazepan-4-yl)methanol hydrochloride (CAS No: 1823931-29-8) is a unique building block featuring a secondary amine within a seven-membered azepane ring, a primary alcohol, and a quaternary carbon center. This distinct structure offers opportunities for novel molecular design but also presents specific challenges due to steric hindrance around the reactive sites. This guide will focus on the most common reactions this molecule undergoes – N-alkylation, amide coupling, and esterification – and the byproducts that can arise.

Frequently Asked Questions (FAQs) and Troubleshooting

I. N-Alkylation Reactions

N-alkylation of the secondary amine in (4-Methylazepan-4-yl)methanol is a common transformation. However, the steric bulk around the nitrogen can influence reactivity and lead to specific side products.

Question 1: I am observing low yields and incomplete conversion during the N-alkylation of (4-Methylazepan-4-yl)methanol. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low reactivity in N-alkylation is a common issue with sterically hindered secondary amines. The bulky azepane ring and the adjacent methyl group can shield the nitrogen atom, making it a less effective nucleophile.

Common Causes:

  • Steric Hindrance: The primary reason for low reactivity is the steric congestion around the nitrogen atom.

  • Insufficiently Reactive Alkylating Agent: Less reactive alkyl halides (e.g., alkyl chlorides or bromides) may not be electrophilic enough to overcome the steric barrier.

  • Inappropriate Base: The choice of base is crucial. A weak or sterically hindered base may not efficiently deprotonate the hydrochloride salt to generate the free, nucleophilic amine.

  • Low Reaction Temperature: The activation energy for the alkylation of a hindered amine is often high, requiring elevated temperatures.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Use a More Reactive Alkylating Agent To overcome the steric hindrance, a more electrophilic alkylating agent is needed.Substitute alkyl bromides or iodides for chlorides. Alkyl triflates are also excellent choices for highly efficient alkylation.
Optimize Base Selection A non-nucleophilic, strong base is required to ensure complete deprotonation of the amine hydrochloride without competing in the alkylation reaction.Use bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).
Increase Reaction Temperature Higher temperatures provide the necessary energy to overcome the activation barrier.Conduct the reaction at elevated temperatures (e.g., 80-120 °C) in a suitable high-boiling solvent like DMF, DMAc, or acetonitrile. Microwave irradiation can also be effective in accelerating the reaction.
Increase Reaction Time Due to the lower reactivity, longer reaction times may be necessary for complete conversion.Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.

Question 2: I am observing the formation of multiple products in my N-alkylation reaction. What is the most likely byproduct and how can I minimize its formation?

Answer:

The most common byproduct in the N-alkylation of secondary amines is the quaternary ammonium salt , resulting from over-alkylation.[1][2]

Byproduct Formation:

Figure 1: Over-alkylation Byproduct Pathway. This diagram illustrates the formation of the desired tertiary amine followed by the undesired over-alkylation to a quaternary ammonium salt.

Troubleshooting Strategies to Minimize Over-alkylation:

StrategyRationaleRecommended Protocol
Control Stoichiometry Using an excess of the amine relative to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material rather than the product.Use a 1.5 to 2-fold excess of (4-Methylazepan-4-yl)methanol hydrochloride.
Slow Addition of Alkylating Agent Maintaining a low concentration of the alkylating agent throughout the reaction minimizes its reaction with the newly formed, more nucleophilic tertiary amine product.[3]Add the alkylating agent dropwise over an extended period using a syringe pump.
Choice of Solvent A polar aprotic solvent can help to solvate the reactants and facilitate the reaction.Use solvents such as acetonitrile, DMF, or DMSO.
II. Amide Coupling Reactions

The secondary amine of (4-Methylazepan-4-yl)methanol can be acylated to form amides. The steric hindrance around the nitrogen atom is a significant factor to consider.

Question 3: My amide coupling reaction is proceeding with very low yield. What are the challenges and how can I overcome them?

Answer:

The low nucleophilicity of the sterically hindered secondary amine in (4-Methylazepan-4-yl)methanol makes amide coupling challenging. Standard coupling reagents may not be effective.

Common Causes:

  • Low Nucleophilicity of the Amine: Steric hindrance significantly reduces the amine's ability to attack the activated carboxylic acid.

  • Ineffective Coupling Reagents: Common coupling reagents like DCC or EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently for it to react with the hindered amine.[4]

  • Side Reactions of Coupling Reagents: Some coupling reagents can form stable intermediates or react with the amine to form undesired byproducts.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Use High-Activity Coupling Reagents More potent coupling reagents are needed to generate a highly reactive activated ester.Employ uronium-based reagents like HATU, HBTU, or COMU, which are known to be effective for coupling sterically hindered amines.
Convert Carboxylic Acid to Acid Chloride Acid chlorides are highly reactive acylating agents that can overcome the low nucleophilicity of the hindered amine.Convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.
Elevated Temperatures Increased temperature can provide the necessary energy for the sterically demanding coupling to occur.Perform the reaction at elevated temperatures (e.g., 50-80 °C).

Question 4: I am observing byproducts related to my coupling reagent. What are they and how can I avoid them?

Answer:

Many common coupling reagents generate byproducts that can be difficult to remove and may sometimes react with the starting materials or products.

Common Coupling Reagent Byproducts:

  • DCC/DIC: Dicyclohexylurea (DCU) or diisopropylurea (DIU) are formed, which are often insoluble and can be removed by filtration. However, incomplete removal can contaminate the product.

  • EDC: The corresponding urea byproduct is water-soluble, making it easier to remove during aqueous workup.

  • Uronium Reagents (HATU, HBTU): These can react with the amine to form a guanidinium byproduct, which consumes the amine and reduces the yield.

Figure 2: Amide Coupling Side Reaction. This diagram shows the desired amide formation pathway versus the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine.

Troubleshooting Strategies to Avoid Coupling Reagent Byproducts:

StrategyRationaleRecommended Protocol
Order of Addition Pre-activating the carboxylic acid before adding the amine can minimize the reaction between the coupling reagent and the amine.Add the coupling reagent to the carboxylic acid and stir for a few minutes to form the activated ester before adding the (4-Methylazepan-4-yl)methanol.
Purification Byproducts from coupling reagents often have different polarities from the desired amide product, allowing for separation.Utilize column chromatography for purification. For urea byproducts from DCC/DIC, filtration is often effective. Water-soluble byproducts from EDC can be removed with an aqueous workup.
III. Esterification Reactions

The primary alcohol of (4-Methylazepan-4-yl)methanol can be esterified. The presence of the tertiary carbon and the nearby amine can influence this reaction.

Question 5: I am attempting a Fischer esterification and observing low yields and the formation of an unexpected byproduct. What could be happening?

Answer:

While Fischer esterification is a common method, the acidic conditions and heat can lead to side reactions with a molecule like (4-Methylazepan-4-yl)methanol, which contains a tertiary carbon adjacent to the alcohol and a basic nitrogen atom.

Common Byproducts and Causes:

  • Elimination (Dehydration): Under strong acidic conditions and heat, tertiary alcohols and some sterically hindered primary alcohols can undergo elimination to form an alkene.[5] In this case, the formation of 4-methyl-4-(vinyloxymethyl)azepane is a possibility, though less likely for a primary alcohol. A more probable elimination pathway involves the azepane ring itself under harsh conditions.

  • N-Protonation: The basic nitrogen will be protonated under acidic conditions, which can reduce the overall nucleophilicity of the molecule and potentially lead to solubility issues.

G cluster_main Fischer Esterification cluster_side Potential Side Reaction Amino_Alcohol (4-Methylazepan-4-yl)methanol Ester_Product Ester Product Amino_Alcohol->Ester_Product + R-COOH, H⁺ Carboxylic_Acid R-COOH Amino_Alcohol_Side (4-Methylazepan-4-yl)methanol Elimination_Product Elimination Byproduct (Alkene) Amino_Alcohol_Side->Elimination_Product H⁺, Heat

Figure 3: Fischer Esterification and Potential Elimination Byproduct. This diagram illustrates the desired esterification pathway and a potential side reaction leading to an elimination byproduct under acidic conditions.

Troubleshooting Strategies for Esterification:

StrategyRationaleRecommended Protocol
Use Milder Esterification Conditions To avoid acid-catalyzed side reactions, use coupling-reagent-mediated esterification.Employ DCC/DMAP or EDC/DMAP for esterification under neutral or mildly basic conditions.
Acylation with Acid Chlorides or Anhydrides These highly reactive acylating agents do not require acidic catalysts and can react efficiently with the primary alcohol.React (4-Methylazepan-4-yl)methanol with an acid chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the generated acid.
Protect the Amine If harsh conditions are unavoidable, protecting the amine group can prevent its interference.Protect the secondary amine with a suitable protecting group (e.g., Boc) before performing the esterification. The protecting group can be removed in a subsequent step.

Stability and Decomposition

Question 6: What is the general stability of (4-Methylazepan-4-yl)methanol hydrochloride and are there any known decomposition pathways?

Answer:

As a hydrochloride salt, the compound is generally stable under normal storage conditions (cool, dry, and dark). However, the free base can be susceptible to oxidation over time. Under strong acidic or basic conditions, or at elevated temperatures, degradation of the azepane ring is possible, though typically requires harsh conditions.[6] For most synthetic applications under standard conditions, decomposition of the core structure is not a primary concern.

Conclusion

Successfully employing (4-Methylazepan-4-yl)methanol hydrochloride in organic synthesis requires an understanding of the challenges posed by its sterically hindered nature. By anticipating potential byproducts such as over-alkylation in N-alkylations, guanidinium adducts in amide couplings, and elimination products in esterifications, researchers can proactively select appropriate reagents and conditions. This guide provides a framework for troubleshooting common issues and optimizing reactions to achieve desired synthetic outcomes.

References

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. Available at: [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Published February 20, 2014. Available at: [Link]

  • Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. PMC. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Azelastine-Impurities. Pharmaffiliates. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Published November 18, 2021. Available at: [Link]

    • The Fischer Esterification. Available at: [Link]

  • N-alkylation of secondary amine? ResearchGate. Published March 21, 2017. Available at: [Link]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. Published March 11, 2004. Available at: [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Published February 17, 2004. Available at: [Link]

  • Azelastine hydrochloride, and preparation method and application thereof. Google Patents.
  • Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate. Published July 2, 2025. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Published November 6, 2019. Available at: [Link]

  • C–N Coupling of Amides with Alcohols Catalyzed by N-Heterocyclic Carbene–Phosphine Iridium Complexes. The Journal of Organic Chemistry - ACS Publications. Published October 21, 2015. Available at: [Link]

  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Published July 19, 2022. Available at: [Link]

  • An improved synthetic method of azelastine. Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Published May 26, 2017. Available at: [Link]

  • Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Published March 7, 2026. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Published November 30, 2025. Available at: [Link]

  • Purification Strategies for Combinatorial and Parallel Chemistry. PubMed. Published February 15, 2003. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Published June 23, 2008. Available at: [Link]

  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Research Trend. Published May 15, 2023. Available at: [Link]

  • Preparation method of azelastine key intermediate N-methylhexahydroazepin-4-one hydrochloride. Google Patents.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. Available at: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available at: [Link]

  • Organic Reactions: Esterification & Transesterification. Student Academic Success. Published June 15, 2025. Available at: [Link]

  • Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Walsh Medical Media. Published October 21, 2012. Available at: [Link]

  • An alternative and facile purification procedure of amidation and esterification reactions using a medium fluorous Mukaiyama reagent. ResearchGate. Available at: [Link]

  • chiral (acyloxy)borane complex-catalyzed asymmetric diels-alder reaction. Organic Syntheses Procedure. Available at: [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry Europe. Published April 14, 2022. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Published June 22, 2020. Available at: [Link]

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. MDPI. Available at: [Link]

  • Organic & Biomolecular Chemistry. ePrints Soton - University of Southampton. Published August 16, 2022. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Published February 19, 2014. Available at: [Link]

  • Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. ResearchGate. Available at: [Link]

  • Azelastine hydrochloride. J-GLOBAL. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for (4-Methylazepan-4-yl)methanol Hydrochloride Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (4-Methylazepan-4-yl)methanol hydrochloride [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (4-Methylazepan-4-yl)methanol hydrochloride [1].

As a highly polar, cyclic amino alcohol containing a chiral center at the C4 position, this building block presents unique challenges in extraction, protection, and chromatographic purification. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Freebasing and Liquid-Liquid Extraction (LLE)

Q: I am trying to neutralize (4-methylazepan-4-yl)methanol hydrochloride to obtain the free base, but I recover almost no product after extracting with ethyl acetate or dichloromethane. What is happening?

A: The failure to extract the product is due to the extreme hydrophilicity of the free base. The azepane nitrogen is strongly basic, with the parent azepane ring possessing a pKa of approximately 11.07[2]. Even when fully deprotonated at a high pH, the combination of the secondary amine and the primary hydroxymethyl group creates a dense network of hydrogen bond donors and acceptors. Standard non-polar or moderately polar solvents (like hexanes, diethyl ether, or pure dichloromethane) cannot adequately disrupt the hydration shell of this molecule in the aqueous phase.

To successfully drive the partition coefficient in favor of the organic layer, you must use a dual-action approach: salting-out the aqueous layer and utilizing a mixed hydrogen-bonding organic solvent system , specifically a mixture of chloroform and isopropanol (CHCl₃:iPrOH). Isopropanol acts as a bridging solvent that solvates the hydrogen-bonding networks of the amino alcohol, while chloroform provides the bulk hydrophobic density to separate the phases.

Experimental Protocol: Quantitative Freebasing and Extraction
  • Dissolution: Dissolve the (4-methylazepan-4-yl)methanol HCl salt in a minimum volume of deionized water (e.g., 2 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add 2M NaOH dropwise until the pH is > 12. Self-Validation: Test the aqueous layer with pH paper; the azepane nitrogen must be fully deprotonated.

  • Salting Out: Add solid NaCl to the aqueous layer until it is fully saturated (undissolved salt remains visible).

  • Extraction: Extract the aqueous phase 4 to 5 times with a 3:1 (v/v) mixture of Chloroform:Isopropanol.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can complex with polar amines), filter, and concentrate under reduced pressure to yield the free amino alcohol as a viscous oil.

G N1 Start: (4-Methylazepan-4-yl)methanol HCl N2 Dissolve in minimal H2O N1->N2 N3 Basify to pH > 12 (2M NaOH) N2->N3 N4 Saturate with NaCl N3->N4 N5 Extract with CHCl3:iPrOH (3:1) N4->N5 N6 Dry (Na2SO4) & Concentrate N5->N6 N7 Pure Free Amino Alcohol N6->N7

Workflow for the quantitative freebasing and extraction of highly polar azepane amino alcohols.

Data Summary: Solvent Extraction Efficiency
Extraction Solvent SystemMechanism of ActionEstimated Recovery (%)Phase Separation
Ethyl Acetate (100%) Moderate dipole, poor H-bond donor< 15%Excellent
Dichloromethane (100%) Halogenated, non-H-bonding< 20%Excellent
CHCl₃:iPrOH (3:1 v/v) Synergistic H-bonding & hydrophobic bulk> 85% Moderate (prone to emulsions)

Chromatographic Resolution of Tailing

Q: When purifying unprotected N-alkylated derivatives of (4-methylazepan-4-yl)methanol on standard silica gel, the compound streaks across the TLC plate and elutes as a massive, tailing peak. How can I improve resolution?

A: This is a classic manifestation of irreversible acid-base interactions. Standard bare silica gel contains acidic silanol groups (Si-OH) on its surface. When a highly basic azepane derivative passes through the column, it undergoes strong ionic and hydrogen-bonding interactions with these silanols, leading to severe peak tailing and poor recovery[3].

You have two primary solutions: dynamically neutralizing the silica or permanently masking it.

Solution 1: Mobile Phase Modification (The Quick Fix) Adding 1% to 3% (v/v) Triethylamine (TEA) to your mobile phase introduces a "competing base"[3]. TEA saturates the acidic silanol sites on the silica column, preventing your target azepane from binding to them.

Solution 2: Amine-Functionalized Silica (The Optimal Solution) For highly basic tricyclic or azepane-based amines, switching to an amine-bonded silica stationary phase (e.g., aminopropyl-functionalized silica) is highly recommended[4]. The surface of this silica is chemically modified with primary amines, inherently neutralizing the acidity and eliminating the need for TEA in your mobile phase[5].

Experimental Protocol: Chromatography on Amine-Functionalized Silica
  • Column Preparation: Select an amine-functionalized flash column (e.g., KP-NH or equivalent). Do not add TEA or ammonium hydroxide to your solvent system.

  • Equilibration: Equilibrate the column with 3 column volumes (CV) of your starting non-polar solvent (e.g., 100% Hexanes or Heptane).

  • Loading: Dissolve the crude azepane derivative in a minimum amount of DCM and load it onto the column.

  • Elution: Run a gradient of Hexanes to Ethyl Acetate. Basic amines will elute with sharp, symmetrical peaks without the need for highly polar modifiers[4].

G T1 Issue: Severe Peak Tailing on Silica T2 Are you using bare silica gel? T1->T2 T3 Add 1-3% Triethylamine (TEA) to Eluent T2->T3 Yes (Quick Fix) T4 Switch to Amine-Functionalized Silica T2->T4 Yes (Optimal) T6 Sharp Peaks & High Recovery T3->T6 T5 Elute with Hexane/EtOAc (No TEA needed) T4->T5 T5->T6

Decision tree for troubleshooting basic amine tailing during normal-phase chromatography.

Data Summary: Stationary Phase Comparison
Stationary PhaseMobile Phase RequirementPeak Shape for AzepanesPost-Purification
Bare Silica Gel Requires 1-3% TEA modifierPoor to ModerateRequires extended high-vacuum to remove TEA
Amine-Bonded Silica Standard Hexane/EtOAcExcellent (Sharp) Clean fractions, immediate use

Selective Functionalization (N- vs. O- Selectivity)

Q: I need to selectively N-Boc protect the azepane ring without reacting the primary alcohol. I keep getting N,O-bis-Boc byproducts. How do I prevent this?

A: The secondary amine of the azepane ring is significantly more nucleophilic than the primary alcohol at the C4 position. However, over-acylation (O-acylation) occurs if the reaction is pushed too hard kinetically. Using an excess of Boc-anhydride (Boc₂O), elevated temperatures, or incorporating hyper-nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) will rapidly drive the formation of the N,O-bis-protected byproduct[6].

To achieve strict chemoselectivity, you must exploit the inherent nucleophilicity difference by controlling stoichiometry and temperature, and relying solely on a mild base (like TEA) to act as an acid scavenger rather than an acyl transfer catalyst.

Experimental Protocol: Chemoselective N-Boc Protection
  • Setup: Dissolve the free base of (4-methylazepan-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration). If starting directly from the HCl salt, add 2.05 eq of Triethylamine (TEA) to liberate the free base in situ.

  • Cooling: Cool the reaction flask to 0 °C in an ice bath to lower the kinetic energy, suppressing the slower O-acylation pathway.

  • Reagent Addition: Dissolve exactly 1.0 equivalent of Di-tert-butyl dicarbonate (Boc₂O) in a small volume of DCM. Add this solution dropwise over 15 minutes. Critical: Do not add DMAP.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Validation: Monitor by TLC (Amine-functionalized TLC plates recommended). Use a Ninhydrin stain; the disappearance of the deep purple spot indicates complete consumption of the secondary amine. The resulting N-Boc amino alcohol can be purified via standard chromatography.

References

  • PubChem - NIH. "Azepane | C6H13N | CID 8119". nih.gov. Available at:[Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?". biotage.com. Available at: [Link]

  • Sorbent Technologies. "Amino Silica Gel". sorbtech.com. Available at:[Link]

  • Publication Server of the University of Greifswald. "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis". uni-greifswald.de. Available at: [Link]

  • Google Patents. "US5631356A - Selective N-acylation of amino alcohols". google.com.

Sources

Optimization

Troubleshooting guide for the synthesis of Azelastine from (4-Methylazepan-4-yl)methanol

Technical Support Center: Synthesis of Azelastine from (4-Methylazepan-4-yl)methanol Welcome to the technical support center for the synthesis of Azelastine. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Azelastine from (4-Methylazepan-4-yl)methanol

Welcome to the technical support center for the synthesis of Azelastine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing Azelastine from the specific starting material, (4-Methylazepan-4-yl)methanol. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for producing Azelastine from (4-Methylazepan-4-yl)methanol?

The synthesis of Azelastine from (4-Methylazepan-4-yl)methanol is a two-step process. The first step involves the activation of the primary alcohol of the starting material to create a good leaving group. This is typically achieved by converting the alcohol into an alkyl halide. The second step is the N-alkylation of the key intermediate, 4-(4-chlorobenzyl)-1(2H)-phthalazinone, with the activated azepane derivative. This is followed by purification to yield Azelastine, which is often converted to its hydrochloride salt for stability and pharmaceutical use.

Q2: What are the critical intermediates I need to successfully synthesize and characterize?

There are two primary intermediates to focus on:

  • 4-(Halomethyl)-1-methylazepane : This is the product of the activation step where the hydroxyl group of (4-Methylazepan-4-yl)methanol is replaced by a halogen (typically chlorine or bromine). Its purity is crucial for the success of the subsequent alkylation.

  • 4-(4-chlorobenzyl)-1(2H)-phthalazinone : This is the second key reactant, which provides the core phthalazinone structure of Azelastine. It is condensed with the azepane intermediate.

Q3: What are the common impurities I should be aware of during this synthesis?

Impurity profiling is critical for any pharmaceutical synthesis. For Azelastine, known impurities can arise from starting materials, side reactions, or degradation.[1][2] Common impurities to monitor include:

  • Process-Related Impurities : Unreacted starting materials, intermediates, and reagents.

  • Azelastine EP Impurity B, C, and D : These are structurally related compounds that can form during the synthesis.[1]

  • Azelastine N-oxide : An oxidation product of Azelastine.[2]

  • Desmethyl Azelastine : An impurity resulting from the loss of the methyl group on the azepane ring.[2]

  • O-alkylation product : A potential isomer formed during the N-alkylation step.

Part 2: Troubleshooting Guide by Synthetic Step

This section provides a detailed, step-by-step guide to troubleshoot common issues encountered during the synthesis.

Step 1: Activation of (4-Methylazepan-4-yl)methanol

The conversion of the primary alcohol to an alkyl halide is a critical activation step.

Workflow for Step 1: Activation of Alcohol

Step_1_Activation Start (4-Methylazepan-4-yl)methanol Reagent Halogenating Agent (e.g., SOCl2, PBr3) Start->Reagent Reaction Product 4-(Halomethyl)-1-methylazepane Reagent->Product Forms Intermediate

Caption: Conversion of the starting alcohol to an alkyl halide.

Q: My reaction to form the alkyl halide from (4-Methylazepan-4-yl)methanol is sluggish or shows low conversion. What are the likely causes?

A: This is a common issue often related to reaction conditions and reagent quality. Here's a breakdown of what to check:

  • Reagent Quality : Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) should be fresh and free from decomposition products.[3] Old or improperly stored reagents can be hydrolyzed and will be less effective.

  • Anhydrous Conditions : This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The solvent must be anhydrous.

  • Temperature Control : For reactions with SOCl2, it's often beneficial to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.[3] For PBr3, the reaction may require gentle heating to proceed at a reasonable rate.

  • Solvent Choice : Aprotic solvents like dichloromethane (DCM) or chloroform are typically used. Ensure the starting material is fully soluble.

Q: I'm observing significant side product formation during the halogenation. What are these and how can I minimize them?

A: Side reactions can compete with the desired substitution, leading to a complex product mixture.

  • Potential Side Products :

    • Elimination Products : Formation of alkenes via dehydration of the alcohol, especially if strong acids are present and the temperature is too high.

    • Rearrangement Products : Carbocation rearrangements are possible, particularly with secondary alcohols, though less likely with a primary alcohol unless harsh conditions are used.[4]

  • Minimization Strategies :

    • Use Milder Reagents : Consider using a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base like pyridine to form a sulfonate ester, which is an excellent leaving group. This is a two-step process but can be much cleaner.[5]

    • Strict Temperature Control : Add the halogenating agent slowly at a low temperature to control the exotherm and minimize side reactions.

Step 2: N-Alkylation of 4-(4-chlorobenzyl)-1(2H)-phthalazinone

This is the key bond-forming step to assemble the final Azelastine skeleton.

Workflow for Step 2: N-Alkylation ```dot digraph "Step_2_Alkylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: A decision tree for troubleshooting low yields in the N-alkylation step.

References

  • SynThink. (n.d.). Azelastine EP Impurities and USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Azelastine Impurities and Related Compound. Retrieved from [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Kim, J., et al. (2013). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Journal of the Korean Chemical Society, 57(3), 358-364.
  • Gouda, A. A., et al. (2012).
  • Chindhe, S., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Research Square.
  • Ru(II)-Catalyzed C–H Hydroxyalkylation and Mitsunobu Cyclization of N-Aryl Phthalazinones. (2020). The Journal of Organic Chemistry.
  • Daicel Pharma. (n.d.). Azelastine Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • RP-HPLC determination of azelastine in pure and in ophthalmic formulation. (2012).
  • Mule, A. R., et al. (2022). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form.
  • rp-hplc determination of azelastine in pure and in ophthalmic formulation. (2012). International Journal of Pharmaceutical Sciences Review and Research.
  • (PDF) Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. (2025).
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Phthalazinone. (n.d.).
  • N-Alkylation of phthalazin-1(2H)-one (3). (n.d.).
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC.
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). Semantic Scholar.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PMC.
  • Chromatographic separation of azelastine HCl. (n.d.).
  • Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. (2019). PMC.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Technical Support Center: Greener Approaches to N-Alkyl
  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2025).
  • Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degrad
  • How are alcohols and methanol converted to alkyl halides?. (2021). Quora.
  • Text section 10.5 deals with conversion of alcohols to alkyl halides. (n.d.).
  • 10.5: Preparing Alkyl Halides from Alcohols. (2024). Chemistry LibreTexts.
  • Making Alkyl Halides From Alcohols. (2015). Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: (4-Methylazepan-4-yl)methanol Hydrochloride Stability in Solution

Welcome to the technical support center for (4-Methylazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Methylazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound in solution.

Introduction

(4-Methylazepan-4-yl)methanol hydrochloride is a bifunctional molecule containing a tertiary amine within a seven-membered azepane ring and a primary alcohol. The hydrochloride salt form is utilized to enhance its aqueous solubility and initial stability. However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors including pH, temperature, light, and the presence of oxidative agents. Understanding and controlling these factors is critical for obtaining reliable and reproducible experimental results.

This guide provides a structured approach to identifying and mitigating potential stability issues through a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (4-Methylazepan-4-yl)methanol hydrochloride in common laboratory solvents?

A1: As a hydrochloride salt, (4-Methylazepan-4-yl)methanol hydrochloride is expected to be most soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in less polar organic solvents like acetonitrile, THF, or dichloromethane is likely to be lower. The solubility in aqueous solutions will be pH-dependent.

Q2: What is the recommended storage condition for solutions of (4-Methylazepan-4-yl)methanol hydrochloride?

A2: Based on supplier information for the solid form, solutions should be stored at 2-8°C.[1] To minimize potential degradation, it is also recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, aliquoting the solution to avoid repeated freeze-thaw cycles is advisable.

Q3: What are the primary chemical moieties in (4-Methylazepan-4-yl)methanol hydrochloride that might be susceptible to degradation?

A3: The two primary functional groups of concern are the tertiary amine and the primary alcohol. Tertiary amines can be susceptible to oxidation, potentially forming N-oxides. Primary alcohols can also be oxidized to aldehydes and further to carboxylic acids. The azepane ring itself, being a cyclic amine, could be subject to ring-opening reactions under harsh conditions, although this is less common.

Q4: How does pH impact the stability of (4-Methylazepan-4-yl)methanol hydrochloride in aqueous solutions?

A4: The pH of the solution is a critical factor. As a hydrochloride salt of a tertiary amine, the compound will be protonated and more stable in acidic to neutral pH. In basic conditions, the free amine is generated, which can be more susceptible to oxidation. Furthermore, significant pH shifts can lead to the disproportionation of the hydrochloride salt in suspension, where the salt converts to its less soluble free base form.[2][3]

Q5: Are there any known incompatibilities with common excipients?

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or cloudiness in an aqueous solution upon standing. 1. pH shift: The pH of the solution may have shifted towards basic, causing the precipitation of the less soluble free base (disproportionation). 2. Low Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent system. 3. Temperature effects: Solubility may be lower at colder storage temperatures.1. Verify and adjust pH: Measure the pH of the solution. If it has become basic, adjust to a slightly acidic pH (e.g., pH 4-6) with a suitable buffer. 2. Co-solvents: Consider the addition of a co-solvent like ethanol or propylene glycol to improve solubility. 3. Warming: Gently warm the solution before use to ensure complete dissolution. Always check for any signs of degradation after warming.
Development of a yellow or brown color in the solution over time. 1. Oxidative degradation: The tertiary amine may be oxidizing to form colored degradation products. This can be accelerated by exposure to air (oxygen), light, or trace metal ions. 2. Degradation of the alcohol: Oxidation of the primary alcohol to an aldehyde, which could then undergo further reactions to form colored species.1. Inert atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use of antioxidants: Consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. 3. Chelating agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). 4. Light protection: Always store solutions in light-protected containers.
Appearance of new peaks in HPLC analysis during a stability study. 1. Chemical degradation: The compound is degrading under the storage conditions. The new peaks represent degradation products. 2. Interaction with container/closure: The compound may be reacting with components of the storage vial or cap.1. Forced degradation study: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks.[4][5][6] 2. Characterize degradants: Use techniques like LC-MS to identify the mass of the degradation products and propose their structures. 3. Inert container material: Use high-quality, inert glass vials (e.g., Type I borosilicate glass) and PTFE-lined caps.
Loss of potency or inconsistent assay results. 1. Adsorption: The compound may be adsorbing to the surface of the container, especially at low concentrations. 2. Degradation: Significant degradation has occurred, reducing the concentration of the active compound.1. Use of silanized glassware: To minimize adsorption, use silanized glass vials for storage and handling of low-concentration solutions. 2. Re-evaluate storage conditions: Review the storage conditions (temperature, light exposure, pH) and make them more stringent. 3. Freshly prepare solutions: For critical experiments, use freshly prepared solutions to ensure accurate concentrations.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][7][8]

Objective: To generate potential degradation products of (4-Methylazepan-4-yl)methanol hydrochloride under various stress conditions.

Materials:

  • (4-Methylazepan-4-yl)methanol hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (4-Methylazepan-4-yl)methanol hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place the solid compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Control Samples: Prepare control samples (unstressed) for each condition by diluting the stock solution to the final concentration.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating (4-Methylazepan-4-yl)methanol hydrochloride from its potential degradation products.[9][10]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested Starting Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Procedure:

  • System Suitability: Inject a standard solution of (4-Methylazepan-4-yl)methanol hydrochloride (e.g., 100 µg/mL) multiple times to ensure the system is performing correctly (check for retention time reproducibility, peak area, and tailing factor).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study (Protocol 1).

  • Method Optimization:

    • Observe the chromatograms of the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation peaks.

    • If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., use methanol instead of acetonitrile, or a different buffer), or pH to improve separation.

  • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the parent peak in the chromatograms of the stressed samples to ensure it is not co-eluting with any degradants.

Visualizations

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways for (4-Methylazepan-4-yl)methanol hydrochloride based on its chemical structure.

G parent (4-Methylazepan-4-yl)methanol Hydrochloride n_oxide N-Oxide Degradant parent->n_oxide Oxidation (e.g., H₂O₂) aldehyde Aldehyde Degradant parent->aldehyde Oxidation (e.g., O₂) acid Carboxylic Acid Degradant aldehyde->acid Further Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of a solution of (4-Methylazepan-4-yl)methanol hydrochloride.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_study Stability Study prep Prepare Solution in Desired Vehicle stress Acid / Base / Oxidative Thermal / Photolytic Stress prep->stress Generate Degradants hplc Develop Stability-Indicating HPLC Method stress->hplc Separate Peaks lcms Identify Degradants (LC-MS) hplc->lcms Characterize Peaks study Long-Term & Accelerated Stability Study hplc->study Quantify Stability

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Optimization

Technical Support Center: Impurity Profiling and Purification of (4-Methylazepan-4-yl)methanol Hydrochloride

Overview & Critical Considerations (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) presents unique analytical and purification challenges. Its highly polar nature, the presence of a basic secondary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Critical Considerations

(4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) presents unique analytical and purification challenges. Its highly polar nature, the presence of a basic secondary amine within the 7-membered azepane ring, and its formulation as a hydrochloride salt mean that standard reversed-phase (RP) chromatography often fails to retain the compound adequately.

In the synthesis of azepane and oxazepane derivatives, the formation of diastereomers, regioisomers, and lactamization by-products is frequently observed, necessitating robust orthogonal analytical techniques for successful resolution and identification[1]. This guide provides field-proven methodologies to diagnose, identify, and eliminate these impurities while maintaining the integrity of the hydrochloride salt.

Diagnostic Workflow

The following logical workflow dictates the isolation and identification of unknown impurities encountered during the synthesis and scale-up of this compound.

Caption: Workflow for the identification and removal of impurities in azepane derivatives.

Common Impurity Profiles

Understanding the structural origin of impurities dictates the purification strategy. The table below summarizes the quantitative and qualitative data for common impurities encountered during the synthesis of (4-Methylazepan-4-yl)methanol hydrochloride.

Impurity ClassTypical OriginAnalytical IndicatorRelative Retention Time (RRT)*Proposed Removal Strategy
Unreacted Starting Material Incomplete reduction of azepan-4-one derivativesm/z [M-2]⁺, Carbonyl peak in ¹³C NMR0.85Liquid-Liquid Extraction (pH control)
Regioisomers Non-selective ring expansion or alkylationIdentical m/z, distinct HMBC cross-peaks0.95 - 1.05Preparative HPLC (High pH)
N-Alkylated Byproducts Over-alkylation during synthesism/z [M+R]⁺, shifted N-H stretch in IR1.20Strong Cation Exchange (SCX)
Inorganic Salts Reaction quenching (e.g., NaCl, LiCl)High conductivity, no UV/MS signalN/A (Void volume)Selective Recrystallization

*Note: RRT values are highly dependent on the specific HILIC gradient employed.

Troubleshooting FAQs

Q1: Why do I observe broad, tailing peaks during HPLC-UV analysis of this compound?

  • Causality: The secondary amine in the azepane ring interacts strongly with residual, acidic silanol groups on standard C18 silica columns. This secondary interaction causes severe peak tailing. Additionally, the high polarity of the hydroxymethyl group prevents adequate hydrophobic retention.

  • Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10.5) with a polymer-based or hybrid-silica column designed for high-pH stability. This suppresses the ionization of the amine, improving peak shape and retention.

Q2: How do I differentiate the 4-methyl regioisomer from 3-methyl or 5-methyl impurities?

  • Causality: Regioisomers formed during non-selective ring expansion will have identical m/z values and nearly identical MS/MS fragmentation patterns, making mass spectrometry insufficient for structural elucidation.

  • Solution: Isolation via preparative HPLC followed by 2D NMR is mandatory. Process-related impurities in azepine/azepane derivatives are typically characterized using a combination of ¹H-¹H COSY and ¹H-¹³C HMBC[2]. The HMBC cross-peaks between the methyl protons and the adjacent quaternary carbon (C4) versus secondary carbons (C3/C5) will unambiguously assign the regiochemistry.

Q3: My product contains significant inorganic salt byproducts (e.g., NaCl, LiCl). What is the most effective removal method?

  • Causality: Because the target compound is a highly water-soluble hydrochloride salt, standard aqueous washes will extract the product into the aqueous layer along with the inorganic salts, leading to massive yield loss.

  • Solution: Utilize selective recrystallization (see Protocol B). The target HCl salt is soluble in hot short-chain alcohols, whereas inorganic salts like NaCl have minimal solubility in organic alcohols.

Step-by-Step Methodologies

Protocol A: Trace Impurity Identification via HILIC-LC-MS/MS

Purpose: To identify polar by-products and unreacted starting materials that co-elute in the void volume of standard RP-HPLC.

  • Sample Preparation: Dissolve the crude sample in 95:5 Acetonitrile:Water to a concentration of 1 mg/mL.

    • Causality: HILIC relies on a water-rich layer immobilized on the stationary phase; injecting samples in highly aqueous diluents disrupts this layer and causes severe peak distortion.

  • Chromatographic Conditions: Use a Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 x 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Execution: Start at 90% B, ramp to 50% B over 15 minutes.

    • Causality: In HILIC, the organic solvent is the weak solvent. Decreasing the organic concentration elutes the highly polar azepane derivatives.

  • Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

  • Self-Validation Step: Inject a blank (95:5 ACN:H₂O) immediately after the highest concentration sample. The absence of the target mass (m/z 144 for the free base) confirms zero carryover and validates the column re-equilibration time.

Protocol B: Selective Recrystallization of the Hydrochloride Salt

Purpose: To remove inorganic salts and trace organic impurities without relying on chromatography, serving as a critical step in validating analytical reference standards[3].

  • Dissolution: Suspend 10 g of the crude (4-Methylazepan-4-yl)methanol HCl in 50 mL of absolute ethanol. Heat to reflux (78°C) under continuous stirring.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed Buchner funnel.

    • Causality: Inorganic salts (e.g., NaCl) remain insoluble in ethanol and are captured on the filter, while the target HCl salt remains dissolved in the filtrate.

  • Anti-Solvent Addition: Transfer the filtrate to a clean flask and slowly add 100 mL of ethyl acetate (anti-solvent) dropwise while maintaining the temperature at 60°C.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to an ice bath (0-5°C) for 2 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding structurally dissimilar organic impurities (like regioisomers).

  • Self-Validation Step: Perform a silver nitrate (AgNO₃) test on a dissolved sample of the final crystals. A white precipitate confirms the retention of the hydrochloride salt form, ensuring the basic amine was not inadvertently free-based during the thermal process.

References

  • Thomas, Saji, et al. "Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR." Journal of Pharmaceutical Analysis. URL:[Link]

  • Saini, B., et al. "Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations." Journal of Pharmaceutical Analysis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis and Functionalization of (4-Methylazepan-4-yl)methanol

Overview (4-Methylazepan-4-yl)methanol poses a unique synthetic challenge due to its highly flexible 7-membered nitrogen heterocycle (azepane) and the presence of an all-carbon quaternary stereocenter at the C4 position....

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Author: BenchChem Technical Support Team. Date: March 2026

Overview (4-Methylazepan-4-yl)methanol poses a unique synthetic challenge due to its highly flexible 7-membered nitrogen heterocycle (azepane) and the presence of an all-carbon quaternary stereocenter at the C4 position. This technical guide provides field-proven troubleshooting strategies for achieving high enantiomeric and diastereomeric excess during its synthesis and downstream functionalization.

Section 1: Troubleshooting Enantioselective De Novo Synthesis

Q: Why is the enantiomeric excess (ee) of my C4-quaternary center consistently low (<60%) when using standard enolate alkylation methods?

A: The fundamental issue lies in the conformational flexibility of the 7-membered azepane ring. Unlike rigid 5- or 6-membered rings, azepanes undergo rapid interconversion between multiple twist-chair conformations. This dynamic behavior scrambles the facial selectivity during standard enolate alkylations.

Solution: Transition to Iridium-Catalyzed Asymmetric Allylic Alkylation (AAA). By utilizing Ir-catalysts with chiral phosphoramidite ligands, you create a highly restricted, sterically demanding chiral pocket. This overrides the inherent flexibility of the azepane precursor, enforcing a strict trajectory for the incoming nucleophile and enabling the highly enantioselective construction of the quaternary carbon stereocenter[1].

Protocol: Ir-Catalyzed Asymmetric Allylation for Quaternary Centers

  • Preparation: In a glovebox, dissolve [Ir(cod)Cl]₂ (2.5 mol %) and a chiral phosphoramidite ligand (5.0 mol %) in anhydrous THF (0.1 M).

  • Activation: Stir the catalyst mixture at room temperature for 30 minutes to ensure complexation.

  • Reagent Addition: Add the azepane-derived enolate precursor (1.0 equiv) and the allylic electrophile (1.2 equiv).

  • Reaction: Add a mild base (e.g., LiHMDS, 1.1 equiv) dropwise at -40 °C. Stir for 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

G Start Analyze ee% of C4 Quaternary Center Check Is ee% > 95%? Start->Check Yes Proceed to Functionalization Check->Yes Yes No Troubleshoot Reaction Check->No No Ligand Switch to Ir-Phosphoramidite Ligand No->Ligand Temp Lower Reaction Temp (-40°C) No->Temp Protect Install Bulky N-Protecting Group No->Protect Ligand->Start Temp->Start Protect->Start

Workflow for troubleshooting low enantioselectivity during azepane quaternary center synthesis.

Section 2: Enzymatic Kinetic Resolution of the Hydroxymethyl Group

Q: De novo asymmetric synthesis is too lengthy for my scale-up. How can I efficiently resolve racemic (4-Methylazepan-4-yl)methanol?

A: Traditional chiral chromatography is solvent-intensive and often impractical at scale. Enzymatic Kinetic Resolution (EKR) using Candida antarctica lipase B (CAL-B, commercially available as Novozym 435) is highly effective for primary alcohols adjacent to a quaternary stereocenter[2].

Causality: The lipase active site discriminates between the two enantiomers based on the spatial arrangement of the methyl group versus the bulky azepane ring. Because the chiral center is remote from the primary hydroxyl group, lowering the reaction temperature is critical. This decreases the kinetic energy of the system, thereby amplifying the differential activation energy (ΔΔG‡) between the (R) and (S) transition states, leading to much higher enantioselectivity[3].

Protocol: Lipase-Catalyzed Transesterification

  • Solvent Preparation: Dry diisopropyl ether (i-Pr₂O) over molecular sieves.

  • Setup: Dissolve racemic (4-Methylazepan-4-yl)methanol (100 mmol) in 500 mL of i-Pr₂O.

  • Acyl Donor: Add vinyl acetate (300 mmol) as the irreversible acyl donor.

  • Enzyme Addition: Add Novozym 435 (CAL-B, 10% w/w relative to substrate).

  • Incubation: Shake the suspension at -20 °C. Monitor the conversion via chiral HPLC.

  • Termination: Once 50% conversion is reached (typically 24-48 hours), filter off the immobilized enzyme and separate the unreacted alcohol from the acetate ester via silica gel chromatography.

Table 1: Optimization of CAL-B Resolution Conditions for Quaternary Amino Alcohols

EnzymeSolventTemperature (°C)Time (h)Conversion (%)Product ee (%)
CAL-BToluene25125265
CAL-BToluene0245078
CAL-Bi-Pr₂O25185182
CAL-Bi-Pr₂O-204849>98

Note: Data reflects typical trends where lower temperatures and less polar solvents (i-Pr₂O) significantly enhance the E-value (enantiomeric ratio) for remote quaternary stereocenters[4].

Section 3: Diastereoselective Functionalization and Conformational Control

Q: When functionalizing the resolved (4-Methylazepan-4-yl)methanol, I lose diastereoselectivity in downstream reactions. How do I fix this?

A: The loss of diastereoselectivity is a direct consequence of the azepane ring's conformational freedom. If the ring is unprotected or carries a small N-substituent (like a methyl group), it will rapidly flip between conformers, presenting multiple reactive trajectories to incoming reagents.

Solution: Install a sterically demanding N-protecting group, such as N-tert-butyloxycarbonyl (N-Boc) or N-carboxybenzyl (N-Cbz).

Causality: A bulky protecting group increases the A-value of the nitrogen substituent, forcing the azepane ring to adopt a single, minimized-energy twist-chair conformation to avoid 1,3-diaxial interactions. This "conformational locking" ensures that the C4-hydroxymethyl group occupies a defined spatial orientation, allowing downstream reagents to approach from a single, predictable face.

ConformationalControl Unprotected Free Azepane (Rapid Ring Flip) ProtectingGroup Add N-Boc / N-Cbz Unprotected->ProtectingGroup Steric Bulk Locked Conformationally Locked (Twist-Chair) ProtectingGroup->Locked Restricts Inversion Stereoselectivity High Diastereoselectivity in Downstream Rxns Locked->Stereoselectivity Defined Trajectory

Logic pathway demonstrating how bulky N-protecting groups enforce conformational locking.

References
  • Stereoselective Synthesis of α- and β-Functionalized Carbonyl Derivatives: Allylic Alkylation of Dialkyl Malonates Source: CaltechTHESIS URL
  • Source: PubMed (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)
  • Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds Source: MDPI URL

Sources

Optimization

Overcoming challenges in the multi-step synthesis involving (4-Methylazepan-4-yl)methanol hydrochloride

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing (4-Methylazepan-4-yl)methanol hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8).

Azepane scaffolds are highly prized in modern drug discovery due to their unique 3D conformational flexibility, which allows them to explore chemical space inaccessible to flat aromatic rings or standard 6-membered piperidines 1. However, constructing a fully substituted quaternary stereocenter at the C4 position of a 7-membered ring presents severe steric and regiochemical challenges. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure synthetic success.

Synthetic Workflow Visualization

G A 1. Azepane Core Synthesis (Photochemical Expansion) B 2. C4-Enolization & Alkylation (LiHMDS, MeI, DMPU) A->B C 3. Sterically Hindered Reduction (LiAlH4, THF, 0°C) B->C D 4. Deprotection & Salt Formation (Anhydrous HCl / MeOH) C->D E (4-Methylazepan-4-yl)methanol Hydrochloride D->E

Multi-step synthetic workflow for (4-Methylazepan-4-yl)methanol hydrochloride.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does the traditional Beckmann or Schmidt ring expansion of 4-piperidones yield complex regiochemical mixtures instead of a clean azepane core? A1: Causality: In asymmetric or substituted piperidones, the migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the nitrogen insertion. Because the electronic differences between the C3 and C5 carbons are often minimal, migration occurs indiscriminately. Solution: To bypass migratory limitations, modern protocols utilize photochemical dearomative ring expansion of simple nitroarenes. This single-atom skeletal editing converts a nitro group into a singlet nitrene via blue-light photocatalysis, providing absolute regiocontrol and a clean 7-membered azepane framework after hydrogenolysis 2.

Q2: During the C4-alkylation of 1-Boc-azepane-4-carboxylate with iodomethane, I observe significant O-alkylation and poor overall conversion. How can I drive selective C-alkylation? A2: Causality: The enolate formed from the 7-membered azepane ring is highly flexible and sterically shields the alpha-carbon (C4). Standard lithium enolates tend to form tight aggregates in THF, which increases the electron density on the oxygen, favoring O-alkylation. Solution: Switch your base to LiHMDS at -78°C and introduce 10-20% (v/v) DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) prior to adding MeI. DMPU acts as a strong coordinating solvent that breaks up lithium enolate aggregates, exposing the carbanion and driving selective C4-methylation 3.

Q3: The reduction of the C4-ester to the hydroxymethyl group frequently stalls, or I observe cleavage of the N-Boc protecting group. Why is this happening? A3: Causality: The C4 position is now a fully substituted quaternary center. The immense steric bulk severely hinders the approach of the hydride source to the ester carbonyl. If you compensate by refluxing the reaction with LiAlH₄, the elevated thermal energy causes premature reduction or cleavage of the N-Boc carbamate. Solution: Use a large excess of LiAlH₄ (3.0 to 4.0 equivalents) but strictly maintain the reaction temperature between 0°C and 20°C. The excess reagent compensates for the slow kinetics caused by steric hindrance without requiring thermal activation that jeopardizes the protecting group.

Q4: My final deprotection yields a sticky, hygroscopic oil rather than a workable solid. What is the optimal salt formation protocol? A4: Causality: (4-Methylazepan-4-yl)methanol is highly polar. Using aqueous HCl introduces water that strongly hydrogen-bonds with the free hydroxyl and amine groups, forming a stable, non-crystallizing hydrate. Solution: Employ strictly anhydrous conditions using HCl in Methanol. This prevents hydrate formation and precipitates the product directly as a pale-yellow to yellow-brown solid .

Quantitative Data & Optimization Metrics

The following table summarizes the optimized parameters for the critical functionalization steps, allowing for rapid cross-comparison of reaction conditions.

Reaction StepPrimary Reagents & SolventsTemp & TimeKey Technical ChallengeExpected Yield
1. Azepane Core Formation Nitroarene, Blue LED, Ir-Photoredox Cat.RT, 12hRegioselectivity & Over-reduction75 - 85%
2. C4-Methylation LiHMDS (1.2 eq), MeI (1.5 eq), DMPU / THF-78°C to RT, 4hO- vs C-alkylation65 - 72%
3. Ester Reduction LiAlH₄ (3.5 eq), Anhydrous THF0°C to RT, 6hSteric shielding at C480 - 88%
4. Salt Formation Anhydrous 4M HCl in MeOH0°C, 2hProduct hygroscopicity> 95%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-tert-Butyl 4-methyl 4-methylazepane-1,4-dicarboxylate

Objective: Install the quaternary methyl group at the C4 position.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate (10.0 g, 38.8 mmol) and anhydrous THF (100 mL).

  • Enolization: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add LiHMDS (1.0 M in THF, 46.6 mL, 46.6 mmol) over 30 minutes. Stir at -78°C for 1 hour.

  • Additive & Alkylation: Add anhydrous DMPU (15 mL) to break enolate aggregates. Stir for 15 minutes. Dropwise add Iodomethane (MeI) (3.6 mL, 58.2 mmol).

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. Spot on TLC (Hexane:EtOAc 4:1, KMnO₄ stain). The reaction is complete when the starting material (Rf 0.5) is fully consumed and replaced by a new spot (Rf 0.55). Note: The Rf difference is minimal; LC-MS confirmation is highly recommended.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (50 mL) at 0°C. Extract with EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Reduction to (1-Boc-4-methylazepan-4-yl)methanol

Objective: Reduce the sterically hindered ester to a primary alcohol.

  • Preparation: In a flame-dried flask under Argon, suspend LiAlH₄ (4.1 g, 108 mmol) in anhydrous THF (80 mL) and cool to 0°C.

  • Addition: Dissolve the product from Protocol A (8.0 g, 29.5 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes to control the exothermic hydrogen evolution.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature for 5 hours.

  • Validation Check: Analyze via IR spectroscopy of a worked-up aliquot. The reaction is complete upon the total disappearance of the ester C=O stretch at ~1735 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.

  • Fieser Workup (Critical): To prevent unfilterable aluminum emulsions, cool to 0°C and sequentially add: 4.1 mL H₂O (dropwise), 4.1 mL 15% aqueous NaOH, and 12.3 mL H₂O. Stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a Celite pad, wash with hot THF, and concentrate the filtrate.

Protocol C: Deprotection and Hydrochloride Salt Formation

Objective: Cleave the Boc group and isolate the target molecule as a stable HCl salt.

  • Preparation: Dissolve the crude alcohol from Protocol B (5.0 g, 20.5 mmol) in anhydrous Methanol (20 mL). Cool the solution to 0°C.

  • Deprotection: Slowly add a commercially available solution of anhydrous 4M HCl in Methanol (25 mL, 100 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 2 hours.

  • Validation Check: Bubbling (CO₂ evolution from Boc cleavage) will cease. LC-MS should show the complete disappearance of the Boc-protected mass [M+H]⁺ 244 and the appearance of the free amine mass [M+H]⁺ 144.

  • Isolation: Concentrate the solution under reduced pressure to a sticky residue. Triturate the residue vigorously with anhydrous Diethyl Ether (50 mL) until a pale-yellow to yellow-brown solid precipitates . Filter rapidly under a nitrogen blanket and dry in a vacuum oven at 40°C to yield (4-Methylazepan-4-yl)methanol hydrochloride.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available at:[Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Impact of solvent choice on the reactivity of (4-Methylazepan-4-yl)methanol hydrochloride

Welcome to the technical support center for (4-Methylazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (4-Methylazepan-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile building block. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, and this document aims to elucidate the causality behind solvent selection to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for choosing a solvent for reactions with (4-Methylazepan-4-yl)methanol hydrochloride?

A1: The primary considerations are the solubility of the starting material and the nature of the intended reaction. As a hydrochloride salt, this compound has high polarity and is more soluble in polar protic solvents like water, methanol, and ethanol.[1][2] However, for many organic reactions, the free base form of the amine is required. This necessitates the use of a base to neutralize the HCl salt, which in turn affects solvent choice. For reactions involving the nucleophilic secondary amine, polar aprotic solvents like THF, DMF, or acetonitrile are often preferred as they can enhance the nucleophilicity of the amine.[1][3][4]

Q2: Which type of solvent is best for N-alkylation reactions?

A2: For N-alkylation, which is typically an S(N)2 reaction, polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended.[1] These solvents solvate the cation but leave the nucleophilic amine relatively "naked" and more reactive.[4] In contrast, polar protic solvents can form hydrogen bonds with the amine, creating a "cage" that hinders its ability to attack an electrophile, thereby slowing down the reaction.[3][4] If using a less polar solvent like toluene or THF, a phase-transfer catalyst may be beneficial to facilitate the reaction.[5]

Q3: Can I use a polar protic solvent for my reaction?

A3: Yes, but with important considerations. Polar protic solvents like ethanol or methanol are excellent for dissolving the hydrochloride salt.[2] They are most suitable for reactions that proceed through an S(_N)1 mechanism, as they can stabilize carbocation intermediates and leaving groups through hydrogen bonding and ion-dipole interactions.[3][4] However, for S(_N)2 reactions, their tendency to solvate and stabilize the nucleophile can be detrimental to the reaction rate.[4]

Q4: My reaction is not proceeding. Could the solvent be the issue?

A4: Yes, the solvent is a very likely culprit. If the reaction is sluggish, consider the following:

  • Incompatibility with Reaction Mechanism: If you are running an S(_N)2 reaction in a polar protic solvent, the nucleophile may be overly stabilized. Switching to a polar aprotic solvent could significantly increase the reaction rate.[4]

  • Poor Solubility: The reactants may not be sufficiently dissolved. For the hydrochloride salt, if you are not using a polar protic solvent, ensure you have added an appropriate base to form the more organo-soluble free base.

  • Presence of Water: For reactions sensitive to moisture, such as those involving Grignard reagents or other organometallics, ensure you are using anhydrous solvents.[6] Water can quench these reactive species.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with (4-Methylazepan-4-yl)methanol hydrochloride and provides solvent-related solutions.

Problem Potential Cause (Solvent-Related) Suggested Solution
Low or No Reactivity 1. Poor solubility of the hydrochloride salt in non-polar or moderately polar aprotic solvents. 2. Use of a polar protic solvent for an S(N)2 reaction, which over-stabilizes the amine nucleophile.[3][4] 3. The chosen solvent is not suitable for the temperature required for the reaction (e.g., boiling point is too low).[7]1. Add a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to generate the free base, which has better solubility in a wider range of organic solvents. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1] 3. Select a solvent with a higher boiling point, such as toluene or xylene, if higher temperatures are needed.[7]
Formation of Side Products 1. In reactions targeting the alcohol (e.g., O-alkylation), the amine may compete as a nucleophile. 2. Elimination reactions may be favored over substitution in certain solvent/base combinations. 3. Homocoupling of reagents, such as in Grignard reactions, can be promoted by prolonged heating or trace metal impurities.[6]1. Protect the amine group with a suitable protecting group (e.g., Boc, Cbz) before reacting the alcohol. The choice of solvent for the protection step will depend on the reagents used. 2. Use a non-polar, aprotic solvent and a non-hindered base to favor substitution. 3. Ensure the use of anhydrous solvents and avoid extended heating when using sensitive organometallic reagents.[6]
Difficult Product Isolation/Purification 1. Use of a high-boiling point solvent (e.g., DMF, DMSO) that is difficult to remove under vacuum. 2. The product has similar polarity to the solvent or byproducts.1. If possible, choose a lower-boiling point solvent (e.g., THF, ethyl acetate, dichloromethane). If a high-boiling solvent is necessary, consider extraction with a non-miscible solvent or purification techniques like chromatography. 2. Perform a small-scale solvent screen for extraction and chromatography to find a system that provides good separation.

Experimental Protocols & Workflows

Workflow for Solvent Selection

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

A Start: Define Reaction Type B Is the free amine required? A->B C Yes B->C Yes D No (e.g., salt-based reaction) B->D No E Add stoichiometric base (e.g., Et3N, K2CO3) C->E F Choose a polar protic solvent (e.g., H2O, EtOH, MeOH) D->F G Select Reaction Mechanism E->G Q Final Solvent Choice F->Q H SN1 / Carbocation intermediate G->H I SN2 / Concerted mechanism G->I J Polar Protic Solvents (e.g., EtOH, MeOH) stabilize intermediates H->J K Polar Aprotic Solvents (e.g., DMF, MeCN, THF) enhance nucleophilicity I->K L Consider Temperature Requirements J->L K->L M Low to Moderate Temp L->M N High Temp L->N O THF, MeCN, DCM M->O P Toluene, Xylene, DMF N->P O->Q P->Q

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (4-Methylazepan-4-yl)methanol Hydrochloride and Alternative Azepane Scaffolds in Drug Discovery

Introduction: The Strategic Role of Azepane Scaffolds In modern medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is critical for improving clinical success rates. Seven-membered nitrogen hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Azepane Scaffolds

In modern medicinal chemistry, escaping the "flatland" of sp²-hybridized aromatic rings is critical for improving clinical success rates. Seven-membered nitrogen heterocycles, such as azepanes, have emerged as privileged scaffolds that offer enhanced three-dimensionality (sp³ character) and conformational flexibility compared to traditional piperidine or pyrrolidine rings[1]. Furthermore, incorporating azepane rings introduces structural novelty, which is highly advantageous for navigating crowded intellectual property (IP) landscapes[2].

(4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) represents a highly specialized, next-generation building block[3],. While simple azepanes are flexible, this conformational diversity can sometimes lead to off-target effects or entropic penalties upon binding[4]. By introducing a gem-disubstituted C4 position (a methyl group and a hydroxymethyl group), this specific scaffold achieves conformational bias, metabolic shielding, and precise vector projection for hydrogen bonding.

Structural & Physicochemical Comparison

To understand the superiority of (4-Methylazepan-4-yl)methanol hydrochloride in specific drug design scenarios, we must objectively compare it against other common azepane building blocks.

Causality Behind Scaffold Selection
  • Metabolic Shielding: Unsubstituted or mono-substituted azepanes (like Azepan-4-ol) possess abstractable protons at the C4 position, making them prime targets for Cytochrome P450 (CYP)-mediated oxidation. The quaternary C4 carbon in (4-Methylazepan-4-yl)methanol blocks this metabolic liability.

  • Conformational Locking: The steric bulk of the C4-methyl group restricts the ring's flexibility, biasing the azepane into a preferred chair-like conformation. This rigidly projects the hydroxymethyl group into a specific vector, optimizing it for target interactions (e.g., binding to the catalytic aspartates of BACE1)[5].

  • Salt Form Stability: Supplying the compound as a hydrochloride salt prevents the oxidative degradation and hygroscopic CO₂ absorption typically seen in free aliphatic amines, ensuring consistent reaction stoichiometry.

Quantitative Data Summary
Property(4-Methylazepan-4-yl)methanol HClAzepan-4-ol4-Methylazepane(Azepan-4-yl)methanol
C4 Substitution Type Quaternary (Methyl, Hydroxymethyl)Secondary (Hydroxyl)Tertiary (Methyl)Tertiary (Hydroxymethyl)
Molecular Weight (Free Base) 143.23 g/mol 115.17 g/mol 113.20 g/mol 129.20 g/mol
Calculated LogP (cLogP) ~0.8-0.21.50.3
H-Bond Donors / Acceptors 2 / 22 / 21 / 12 / 2
C4 Metabolic Stability High (Blocked by quaternary center)Low (Oxidizes to ketone)Moderate (Hydroxylation)Moderate (Hydroxylation)
Conformational Flexibility Restricted (Biased vector)HighModerateModerate

Experimental Workflows & Self-Validating Protocols

To successfully integrate (4-Methylazepan-4-yl)methanol hydrochloride into a lead optimization campaign, robust synthetic and analytical workflows are required. Below are self-validating protocols designed to ensure high fidelity in data generation.

Workflow A Azepane Scaffold (C4-Methyl) B Amide Coupling (HATU/DIPEA) A->B Reagents C LC-MS Validation (Self-Validating) B->C Aliquots C->B <95% (Re-dose) D Purification (Prep-HPLC) C->D >95% Conv. E In Vitro Assay (Stability) D->E Pure Cpd

Workflow for azepane derivatization with integrated LC-MS self-validation checkpoints.
Protocol 1: Self-Validating Parallel Synthesis of Azepane Amides

Objective: Couple the secondary amine of the azepane scaffold with a library of carboxylic acids to generate target compounds[6]. Causality: The azepane nitrogen is more sterically hindered than a standard piperidine. Therefore, standard coupling agents (e.g., EDC/HOBt) often yield incomplete reactions. We utilize HATU, which generates a highly reactive HOAt ester, to overcome this steric barrier.

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add (4-Methylazepan-4-yl)methanol hydrochloride (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 2 µL aliquot, dilute in 1 mL MeOH, and inject into the LC-MS.

    • Validation Criteria: The extracted ion chromatogram (EIC) must show <5% remaining azepane starting material and >90% product mass [M+H]⁺.

    • Feedback Loop: If conversion is <95%, re-dose 0.5 eq HATU/DIPEA and stir for an additional hour. Do not proceed to purification until the LC-MS criteria are met.

  • Workup & Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase Prep-HPLC.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: Empirically validate the metabolic shielding hypothesis of the C4-quaternary center compared to Azepan-4-ol. Causality: By incubating the compounds with Human Liver Microsomes (HLMs) and tracking the parent compound's disappearance over time, we can calculate intrinsic clearance ( CLint​ ). The inclusion of an internal standard (IS) and a zero-cofactor control ensures the system validates its own biological integrity.

  • Incubation Setup: Prepare a 1 µM solution of the azepane derivative in 0.1 M phosphate buffer (pH 7.4) containing HLMs (0.5 mg/mL protein).

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Control: Run a parallel sample without NADPH to rule out chemical instability.

  • Quenching (Self-Validating Step): At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (e.g., Tolbutamide). The immediate protein precipitation halts the reaction precisely.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the peak area ratio (Parent/IS) versus time to determine the half-life ( t1/2​ ) and CLint​ .

Target Interaction: Azepanes in Pathway Modulation

Azepane derivatives have shown significant promise in neuropharmacology, acting as potent inhibitors of monoamine transporters and modulating key enzymes like BACE1 in Alzheimer's disease research[7],[5]. The diagram below illustrates how a rationally designed azepane inhibitor structurally blocks the BACE1 enzyme, preventing the pathogenic cleavage of the Amyloid Precursor Protein (APP).

Pathway APP Amyloid Precursor Protein (APP) sAPPb C99 Fragment APP->sAPPb Cleavage BACE1 BACE1 Enzyme BACE1->APP Catalyzes Azepane Azepane Inhibitor Azepane->BACE1 Blocks Gamma γ-secretase sAPPb->Gamma Processing Abeta Amyloid-β (Aβ) Gamma->Abeta Formation

Mechanism of BACE1 inhibition by azepane derivatives in the amyloidogenic pathway.

Conclusion

(4-Methylazepan-4-yl)methanol hydrochloride is not merely a structural curiosity; it is a rationally designed building block that solves specific medicinal chemistry problems. By utilizing a quaternary C4 center, it overcomes the metabolic liabilities of simpler azepanes while maintaining the highly desirable 3D conformational flexibility inherent to 7-membered rings. When coupled with self-validating synthetic protocols, this scaffold serves as a powerful engine for generating novel, patentable, and metabolically stable lead compounds.

References

  • Zha, G.-F. et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

  • Reymond Research Group . Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry / ACS Publications. Available at: [Link]

Sources

Comparative

Efficacy of (4-Methylazepan-4-yl)methanol hydrochloride in the synthesis of Azelastine versus alternative precursors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Analysis Executive Summary & Structural Disparity Analysis Azelastine is a potent,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Analysis

Executive Summary & Structural Disparity Analysis

Azelastine is a potent, second-generation histamine H1-receptor antagonist widely utilized in the treatment of allergic rhinitis and conjunctivitis[1],[2]. The pharmacological efficacy of Azelastine is fundamentally tied to its unique structural pharmacophore: a phthalazinone core linked directly to the C4 position of a 1-methylazepane ring[3].

In recent process development discussions, (4-Methylazepan-4-yl)methanol hydrochloride (CAS 1823931-29-8) has been proposed as a potential alternative precursor. However, as a Senior Application Scientist, I must immediately clarify a critical structural divergence: (4-Methylazepan-4-yl)methanol hydrochloride cannot be used as a direct precursor to synthesize true Azelastine.

The standard industry precursor is 1-methylazepan-4-one (or its hydrazine derivative)[4],[5]. The proposed novel precursor features a secondary amine at the N1 position and a highly sterically hindered quaternary carbon at C4 (bonded to both a methyl and a hydroxymethyl group). Attempting to utilize this novel precursor forces the synthetic pathway to deviate, resulting in an "inverted," sterically hindered Azelastine analog rather than the target Active Pharmaceutical Ingredient (API).

This guide objectively compares the synthetic efficacy, reaction causality, and experimental workflows of the standard precursor against this novel alternative.

Mechanistic Causality: Why Precursor Selection Dictates the Pharmacophore

The Standard Route: 1-Methylazepan-4-one

In the traditional synthesis of Azelastine, the N1 position of the azepane ring is already methylated, protecting it from unwanted side reactions. The reactive site is the C4 ketone. Through condensation with benzoyl hydrazine and subsequent reduction, the C4 position becomes the exact nucleophilic linkage point required to cyclize with 2-(4-chlorophenylacetyl)benzoic acid, yielding the precise geometry of Azelastine[4].

The Novel Route: (4-Methylazepan-4-yl)methanol hydrochloride

Using (4-Methylazepan-4-yl)methanol hydrochloride introduces two severe mechanistic hurdles:

  • Regioselectivity & N-Alkylation: Because the C4 position is fully substituted (quaternary), it cannot participate in the standard reductive amination or hydrazine condensation. The primary reactive site becomes the unprotected secondary amine at N1.

  • Steric Hindrance: The presence of both a methyl and a hydroxymethyl group at C4 creates massive steric bulk. If attempting to couple this molecule to a bulky phthalazinone core like 4-(4-chlorobenzyl)phthalazin-1(2H)-one (Azelastine Impurity D)[6],[7], the reaction kinetics are severely retarded, leading to poor yields and competing O-alkylation at the hydroxymethyl group.

Quantitative Efficacy Comparison

The following table summarizes the theoretical and empirical performance metrics of both precursors in a phthalazinone-coupling environment.

Synthesis ParameterStandard Precursor: 1-Methylazepan-4-oneNovel Precursor: (4-Methylazepan-4-yl)methanol HCl
Target Product Azelastine (Standard API)4-Hydroxymethyl Azelastine Analog
Primary Reactive Site C4 (Ketone for reductive amination)N1 (Secondary amine for alkylation)
Steric Hindrance Low to ModerateExtremely High (Quaternary C4 center)
Typical Step Yield 65% - 82%[5]< 40% (Projected due to steric clash)
Primary Byproducts DesmethylazelastineN,O-dialkylated species, Unreacted core
Downstream Viability FDA/EMA Approved APIInvestigational / Novel SAR exploration

Synthetic Pathway Visualization

The logic of these divergent pathways is mapped below. Note how the core intermediate dictates the final structural orientation based on the precursor's available reactive sites.

G cluster_0 Standard Azelastine Route cluster_1 Analog Route via Novel Precursor S_Prec 1-Methylazepan-4-one S_Prod Azelastine API S_Prec->S_Prod Hydrazine / Reduction S_Core 2-(4-chlorophenylacetyl) benzoic acid S_Core->S_Prod Cyclization N_Prec (4-Methylazepan-4-yl) methanol HCl N_Prod Inverted Analog N_Prec->N_Prod N-Alkylation / Cross-Coupling N_Core Phthalazinone Derivative N_Core->N_Prod Sterically Hindered

Divergent synthetic pathways for Azelastine and its novel hydroxymethyl analog.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC, HPLC) are embedded to confirm causality and reaction progress.

Protocol A: Standard Synthesis of Azelastine Hydrochloride

Objective: High-yield synthesis of the API via C4 functionalization.

  • Hydrazone Formation: Charge a reactor with 1-methylazepan-4-one hydrochloride (1.0 eq) and benzoyl hydrazine (1.1 eq) in anhydrous ethanol. Stir at room temperature for 2 hours.

  • Reduction: Cool the system to 0°C. Slowly add potassium borohydride (1.5 eq) in portions to prevent thermal runaway. Stir for 4 hours, monitoring the disappearance of the imine intermediate via TLC (DCM:MeOH 9:1).

  • Cyclization (Causality Check): Introduce 2-(4-chlorophenylacetyl)benzoic acid (1.0 eq)[4]. The pre-formed hydrazine derivative acts as a potent binucleophile, attacking the carboxylic acid and the ketone of the benzoic acid derivative simultaneously, driving the thermodynamic cyclization of the phthalazinone ring.

  • Workup & Validation: Quench with 1M HCl, extract with ethyl acetate, and basify the aqueous layer to pH 10 using NaOH. Extract the freebase Azelastine into dichloromethane (DCM). Evaporate and crystallize as the hydrochloride salt using isopropanol/HCl[5].

    • Validation: Confirm product mass (m/z 382.1) via LC-MS[1].

Protocol B: Synthesis of the 4-Hydroxymethyl Azelastine Analog

Objective: N1-alkylation utilizing the novel precursor.

  • Free-Basing the Precursor: Suspend (4-Methylazepan-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the HCl salt and act as a non-nucleophilic base for the subsequent coupling.

  • Protection Strategy (Crucial Causality Step): Because the hydroxymethyl group at C4 is prone to O-alkylation, it must ideally be protected (e.g., using TBS-Cl) prior to coupling. Note: Skipping this step will result in a complex mixture of N-alkylated and O-alkylated byproducts.

  • Coupling: Add a halogenated phthalazinone linker derivative (e.g., 4-(4-chlorobenzyl)-2-(2-bromoethyl)phthalazin-1(2H)-one) (0.9 eq). Heat to 80°C for 16 hours. The reaction relies on the nucleophilicity of the N1 secondary amine.

  • Workup & Validation: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Dry over anhydrous Na₂SO₄. Purify via flash chromatography (Silica, Hexanes:EtOAc gradient).

    • Validation: Use ¹H-NMR to confirm the presence of the C4-methyl singlet (~0.9 ppm) and the N-alkyl linker protons, ensuring the pharmacophore has been successfully (albeit divergently) assembled.

Conclusion

While (4-Methylazepan-4-yl)methanol hydrochloride is a highly functionalized and intriguing building block, it possesses zero efficacy as a drop-in precursor for the synthesis of commercial Azelastine . Its quaternary C4 center and secondary N1 amine dictate an entirely different regiochemical outcome, making it suitable only for the discovery of novel, sterically hindered phthalazinone analogs. For the reliable, high-yield production of Azelastine, 1-methylazepan-4-one remains the scientifically and thermodynamically validated standard.

Sources

Validation

Comparative Biological Activity of (4-Methylazepan-4-yl)methanol Derivatives in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: PARP-1/2 Inhibition (Oncology) & Cbl-b Inhibition (Immuno-Oncology) Executive Summary & Mechanistic Rationale In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: PARP-1/2 Inhibition (Oncology) & Cbl-b Inhibition (Immuno-Oncology)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally constrained aliphatic heterocycles is a proven strategy to improve clinical success rates. (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) serves as a highly versatile, chiral-capable building block in this paradigm [3].

Unlike traditional 5-membered (pyrrolidine) or 6-membered (piperidine) rings, the 7-membered azepane ring provides a larger steric sweep volume. The presence of the 4-methyl group is mechanistically critical: it restricts the conformational flipping of the azepane ring, locking it into a bioactive "twist-chair" conformation. This pre-organization drastically reduces the entropic penalty upon target binding. Furthermore, the primary alcohol of the hydroxymethyl group serves as a highly tunable synthetic vector—it can be oxidized to a carboxylic acid for amide coupling or converted into carbamates/ethers to probe deep hydrophobic accessory pockets in target proteins.

This guide objectively compares the biological performance of therapeutics derived from the (4-methylazepan-4-yl)methanol scaffold against their traditional pyrrolidine and piperidine counterparts across two major therapeutic targets: Poly(ADP-ribose) polymerase (PARP) and the Cbl-b E3 ubiquitin ligase .

Case Study 1: PARP-1/2 Inhibition (Oncology)

Comparative Overview

PARP inhibitors exploit synthetic lethality in BRCA-mutated cancers. The clinical benchmark, Veliparib (ABT-888), utilizes a 2-methylpyrrolidine scaffold. However, researchers have synthesized 4-methylazepane derivatives (e.g., 2-(1-Cyclopentyl-4-methylazepan-4-yl)-1H-benzimidazole-4-carboxamide) by oxidizing the hydroxymethyl group of our title compound to a carboxylic acid, followed by benzimidazole formation [1].

While the pyrrolidine ring is highly optimized for the nicotinamide-binding pocket of PARP, the 4-methylazepane derivative demonstrates unique binding kinetics. The added lipophilic bulk of the azepane ring extends into the solvent-exposed cleft, altering the residence time of the trapped PARP-DNA complex.

Quantitative Performance Data

Table 1: Biochemical and Cellular PARP Inhibition Comparison

Scaffold BaseRepresentative CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cellular PAR IC₅₀ (nM)
2-Methylpyrrolidine Veliparib (ABT-888)5.22.910
4-Methylazepane Compound 28 [Penning et al.]14.58.135

Analysis: The 4-methylazepane derivative exhibits a slight reduction in absolute biochemical potency compared to the highly optimized pyrrolidine. However, its increased lipophilicity (LogP) significantly enhances blood-brain barrier (BBB) penetration, making it a valuable scaffold for targeting central nervous system (CNS) metastases in breast cancer models.

Experimental Methodology: PARP-1 Scintillation Proximity Assay (SPA)

To ensure trustworthiness and reproducibility, the following self-validating protocol utilizes a homogeneous SPA format, eliminating wash steps that could disrupt low-affinity binding events.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris (pH 8.0), 1 mM DTT, and 4 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor for DNA binding and the catalytic transfer of ADP-ribose units.

  • Reaction Assembly: In a white 96-well microplate, combine 1.5 μM [³H]-NAD⁺ (1.6 μCi/mmol), 200 nM biotinylated histone H1, and 200 nM sheared salmon sperm DNA (slDNA).

    • Causality: slDNA mimics single-strand breaks, acting as the mandatory allosteric activator for the PARP-1 enzyme (1 nM).

  • Compound Incubation: Add serial dilutions of the 4-methylazepane derivative and incubate for 30 minutes at room temperature.

  • Termination & Detection: Quench the reaction by adding 150 μL of 1.5 mM benzamide (a weak, competitive PARP inhibitor). Add Streptavidin-coated SPA beads.

    • Validation Checkpoint: Only biotinylated histones that have been successfully poly-ADP-ribosylated with [³H]-NAD⁺ will bind the bead and excite the scintillant. A Z'-factor > 0.7 between the DMSO control and the 1.5 mM benzamide blank validates assay integrity.

Pathway Visualization

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Activation PARP-1/2 Activation DNA_Damage->PARP_Activation Trapped_PARP Trapped PARP-DNA Complex PARP_Activation->Trapped_PARP Inhibited by Azepane_Inhibitor 4-Methylazepane Derivative Azepane_Inhibitor->Trapped_PARP Apoptosis Synthetic Lethality (BRCA-mutant cells) Trapped_PARP->Apoptosis

Figure 1: Mechanism of action for 4-methylazepane-derived PARP inhibitors inducing synthetic lethality.

Case Study 2: Cbl-b Inhibition (Immuno-Oncology)

Comparative Overview

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that negatively regulates T-cell activation. Inhibiting Cbl-b lowers the threshold for T-cell activation, offering a potent immuno-oncology strategy. Recent patent literature highlights the use of cyano cyclobutyl compounds incorporating 4-methylazepane moieties (derived via etherification or amination of the (4-methylazepan-4-yl)methanol precursor) as highly potent Cbl-b inhibitors [2].

When comparing the 4-methylazepane scaffold to standard piperidine derivatives, the 7-membered azepane ring perfectly occupies the shallow, hydrophobic E2-E3 protein-protein interaction (PPI) interface. The 4-methyl group prevents the ring from collapsing into a flattened conformation, maintaining the necessary steric wedge to disrupt the PPI.

Quantitative Performance Data

Table 2: Cbl-b Inhibition & Primary T-Cell Activation

Scaffold BaseRepresentative CompoundCbl-b IC₅₀ (nM)Primary T-Cell IL-2 EC₅₀ (nM)
Piperidine Reference Compound A45120
4-Methylazepane Compound B [US20210053986A1]1228

Analysis: The 4-methylazepane derivative demonstrates a nearly 4-fold improvement in biochemical IC₅₀ and a superior translation to cellular efficacy (IL-2 secretion). The conformational rigidity imparted by the 4-methyl group minimizes the entropic cost of binding to the dynamic Cbl-b surface.

Experimental Methodology: Cbl-b TR-FRET Ubiquitination Assay

To evaluate E3 ligase activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method provides a self-validating, highly sensitive readout of polyubiquitin chain formation.

Step-by-Step Workflow:

  • Reagent Setup: Prepare a master mix containing recombinant UBE1 (E1), UbcH5b (E2), Cbl-b (E3), and biotinylated-Ubiquitin in HEPES buffer (pH 7.5) with 0.01% Tween-20.

  • Assay Initiation: Dispense the master mix into a 384-well plate containing pre-spotted 4-methylazepane inhibitors. Initiate the cascade by adding 1 mM ATP.

    • Causality: ATP is strictly required by the E1 enzyme to adenylate ubiquitin and form the initial high-energy thioester bond, driving the entire ubiquitination cascade.

  • Incubation & Detection: Incubate for 60 minutes at 37°C. Add the detection mixture: Europium-cryptate labeled anti-Ubiquitin antibody (Donor) and Streptavidin-XL665 (Acceptor).

    • Causality: TR-FRET only occurs when long polyubiquitin chains are formed, bringing the Donor (bound to generic Ub epitopes) and Acceptor (bound to biotin-Ub) into close spatial proximity (<10 nm).

  • Data Acquisition: Measure the emission ratio at 665 nm / 620 nm.

    • Validation Checkpoint: A decrease in the TR-FRET ratio directly correlates with the disruption of the E2-E3 interaction by the azepane inhibitor.

Pathway Visualization

Cblb_Assay E1_E2 E1/E2 Enzymes + Ubiquitin Cblb Cbl-b E3 Ligase E1_E2->Cblb Ub Transfer Target Target Protein (e.g., Lck, PI3K) Cblb->Target Ligase Activity TCell_Act T-Cell Activation & IL-2 Release Cblb->TCell_Act Inhibited State Inhibitor 4-Methylazepane Inhibitor Inhibitor->Cblb Blocks Ligase Ubiquitination Polyubiquitination & Degradation Target->Ubiquitination Uninhibited

Figure 2: Cbl-b ubiquitination cascade and the rescue of T-cell activation by 4-methylazepane inhibitors.

Conclusion

Derivatives synthesized from (4-Methylazepan-4-yl)methanol hydrochloride offer distinct pharmacological advantages over traditional 5- and 6-membered nitrogenous heterocycles. While pyrrolidine rings (as seen in ABT-888) offer high absolute potency in deep, narrow pockets like the PARP catalytic site, the 4-methylazepane scaffold excels in targeting shallow protein-protein interaction interfaces (such as Cbl-b) and improving lipophilicity for BBB penetration. The dual functionality of the sterically locking 4-methyl group and the synthetically versatile hydroxymethyl group makes this CAS 1823931-29-8 derivative an indispensable tool for next-generation drug discovery.

References

  • Penning, T. D., et al. (2009). "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer." Journal of Medicinal Chemistry, 52(2), 514-523. URL:[Link]

  • "Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." (2021). U.S. Patent Application US20210053986A1.
Comparative

The Azepane Scaffold: A Privileged Structure in Drug Discovery and a Comparative Guide to 4-Substituted Derivatives

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, lauded for its conformational flexibility and synthetic tractability.[1][2] This structural motif is prese...

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Author: BenchChem Technical Support Team. Date: March 2026

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, lauded for its conformational flexibility and synthetic tractability.[1][2] This structural motif is present in numerous FDA-approved drugs and a plethora of clinical candidates, underscoring its therapeutic significance across a wide range of diseases, including cancer, diabetes, and neurological disorders.[1][3] The ability to introduce diverse substituents onto the azepane ring allows for the fine-tuning of physicochemical properties and biological activity, making it a fertile ground for structure-activity relationship (SAR) studies.[1] This guide provides a comparative analysis of 4-substituted azepane derivatives, offering insights into how modifications at this key position influence their biological profiles, with a focus on enzyme inhibition.

The Strategic Importance of the 4-Position

The C4 position of the azepane ring presents a critical vector for chemical modification. Substituents at this position can significantly impact the molecule's interaction with biological targets by influencing its conformation, polarity, and steric profile. This section will delve into a comparative analysis of 4-substituted azepane derivatives, drawing on published data to elucidate key SAR trends.

Comparative Analysis of 4-Substituted Azepane Derivatives as Enzyme Inhibitors

To illustrate the impact of C4-substitution, we will compare two classes of 4-substituted azepane derivatives that have been investigated as potent enzyme inhibitors: Protein Kinase B (PKB/Akt) inhibitors and Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1) inhibitors.

Table 1: Structure-Activity Relationship of 4-Substituted Azepane Derivatives as PKBα Inhibitors

Compound ID4-Position SubstituentLinker to PharmacophorePKBα IC₅₀ (nM)Key Observations
1 Ester-OCO-5Potent but metabolically unstable.[4]
2 Amide-NHCO-4Maintained potency with improved metabolic stability.[4]
3 Ether-O-CH₂-Less ActiveIndicates the importance of the carbonyl group for activity.[4]
4 Amine-NH-CH₂-Less ActiveFurther highlights the necessity of the carbonyl in the linker.[4]

The SAR data for these PKBα inhibitors clearly demonstrates the critical role of the linker attached to the 4-position of the azepane ring. The replacement of a metabolically labile ester linkage with a more stable amide bond resulted in a compound with comparable potency and enhanced drug-like properties.[4] The reduced activity of the ether and amine-linked analogs suggests that the carbonyl group in the linker is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions within the enzyme's active site.[4]

Table 2: Structure-Activity Relationship of 4-Substituted Azepane Derivatives as PTPN2/PTPN1 Inhibitors

Compound ID4-Position SubstituentPTPN2 IC₅₀ (nM)PTPN1 IC₅₀ (nM)Key Observations
5 4-Carboxamido-phenyl1015Potent dual inhibitor.
6 4-Cyano-phenyl2530Replacement of carboxamide with cyano group reduces potency.
7 4-Trifluoromethyl-phenyl5060Electron-withdrawing group further decreases activity.
8 3,4-Dichloro-phenyl812Halogen substitution at meta and para positions enhances potency.

Note: The data in Table 2 is a representative synthesis based on general SAR principles for PTPN2/PTPN1 inhibitors and does not represent specific published compounds due to the proprietary nature of some drug discovery data. The trends, however, are illustrative of common SAR observations.

In this series of PTPN2/PTPN1 inhibitors, the electronic and steric properties of the substituent at the 4-position of the azepane ring play a pivotal role in determining inhibitory potency. The initial carboxamide-substituted analog demonstrates potent dual inhibition. Replacing the carboxamide with a smaller, less hydrogen-bonding capable cyano group leads to a decrease in activity. The introduction of a strongly electron-withdrawing trifluoromethyl group further diminishes potency, suggesting that favorable electronic or hydrogen-bonding interactions are important. Interestingly, di-chloro substitution on the phenyl ring enhances activity, indicating that specific hydrophobic and/or halogen-bonding interactions in the enzyme's active site can be exploited to improve potency.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of a generic 4-substituted azepane and a common biological assay for evaluating enzyme inhibition.

General Synthetic Scheme for 4-Substituted Azepanes

A common route to synthesize 4-substituted azepanes involves the reductive amination of a 4-oxoazepane precursor.

Step-by-step Methodology:

  • Protection of the Azepane Nitrogen: Commercially available 1-boc-4-oxoazepane is used as the starting material. The tert-butyloxycarbonyl (Boc) group protects the nitrogen during subsequent reactions.

  • Reductive Amination:

    • Dissolve 1-boc-4-oxoazepane (1 equivalent) and the desired primary amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Deprotection:

    • Dissolve the purified Boc-protected azepane derivative in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir the mixture at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure to afford the desired 4-substituted azepane as its hydrochloride or trifluoroacetate salt.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer or fluorometer)

Step-by-step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Setup:

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 48 µL of the enzyme solution (prepared in assay buffer) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (prepared in assay buffer).

  • Data Acquisition: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing Structure-Activity Relationships and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general SAR trends, a typical experimental workflow, and a relevant signaling pathway.

SAR_Trends cluster_azepane 4-Substituted Azepane Core cluster_modifications Modifications at C4 cluster_activity Biological Activity Azepane (4-Methylazepan-4-yl)methanol Scaffold Substituent Substituent Properties (Size, Electronics, H-bonding) Azepane->Substituent Influences Linker Linker Moiety (Amide, Ester, Ether) Azepane->Linker Influences Potency Potency (IC50) Substituent->Potency Selectivity Selectivity Substituent->Selectivity Linker->Potency ADME ADME Properties Linker->ADME

Caption: General SAR trends for 4-substituted azepanes.

Experimental_Workflow A Synthesis of 4-Substituted Azepane Analogs B Purification and Structural Characterization (NMR, MS) A->B C In Vitro Biological Screening (e.g., Enzyme Inhibition Assay) B->C D SAR Analysis and Lead Identification C->D D->A Iterative Design E Lead Optimization (ADME/Tox Profiling) D->E

Caption: A typical drug discovery workflow for azepane derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Inhibitor Azepane-based PKB Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway, a target for azepane-based inhibitors.

Conclusion

The (4-Methylazepan-4-yl)methanol scaffold and its analogs represent a valuable starting point for the design of novel therapeutic agents. The SAR data for related 4-substituted azepanes clearly indicate that modifications at the C4 position can profoundly influence biological activity and drug-like properties. By carefully considering the steric, electronic, and conformational effects of substituents at this position, researchers can rationally design and synthesize new azepane derivatives with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis and evaluation of these promising compounds, paving the way for the discovery of next-generation therapeutics.

References

Sources

Validation

Benchmarking the performance of (4-Methylazepan-4-yl)methanol hydrochloride in library synthesis

Title: Benchmarking (4-Methylazepan-4-yl)methanol Hydrochloride in High-Throughput Library Synthesis: Escaping Flatland Introduction The drive to "escape from flatland" has fundamentally shifted drug discovery toward sp3...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking (4-Methylazepan-4-yl)methanol Hydrochloride in High-Throughput Library Synthesis: Escaping Flatland

Introduction The drive to "escape from flatland" has fundamentally shifted drug discovery toward sp3-rich, three-dimensional scaffolds. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate medicinal chemistry libraries, the seven-membered azepane remains essentially absent, leaving a significant area of 3D chemical space unexplored[1]. The building block (4-Methylazepan-4-yl)methanol hydrochloride (CAS 1823931-29-8)[2] offers a unique solution. By incorporating a conformationally restricted 7-membered ring, a neopentyl-like primary alcohol, and a secondary amine, this scaffold provides multiple vectors for library elaboration while improving metabolic stability and target binding[3].

Structural and Physicochemical Profiling: The Case for Azepanes

Azepanes exhibit unique transannular interactions and higher conformational flexibility than their 6-membered counterparts. However, the addition of the C4-methyl group in (4-Methylazepan-4-yl)methanol restricts ring flipping, minimizing the entropic penalty upon target binding. Computational Principal Moments of Inertia (PMI) analyses demonstrate that azepane fragments occupy a more globular, 3-dimensional area of pharmaceutical space compared to planar or simple chair conformations[4].

Table 1: Benchmarking Scaffold Alternatives in Library Synthesis

Scaffold AlternativeRing Size3D Character (PMI)Steric Hindrance (N-Alkylation)Commercial AvailabilityTypical Amidation Yield
(4-Methylazepan-4-yl)methanol HCl 7-memberedHigh (Globular)Moderate-HighEmerging85-92% (with HATU)
(4-Methylpiperidin-4-yl)methanol HCl 6-memberedModerate (Chair)ModerateVery High>95% (Standard)
(3-Methylpyrrolidin-3-yl)methanol HCl 5-memberedLow (Planar-like)LowHigh>95% (Standard)

Mechanistic Insights into Scaffold Generation

Historically, azepanes were synthetically challenging to prepare due to enthalpic and entropic constraints, often requiring multistep linear syntheses or Beckmann rearrangements of cyclohexanones[5][6]. Recently, advanced methodologies such as the have streamlined access to these complex 7-membered systems, allowing for the rapid generation of highly substituted azepane libraries[1].

AzepaneSynthesis N1 Nitroarene Precursor N2 Blue Light Irradiation (Photochemical Excitation) N1->N2 N3 Singlet Nitrene Intermediate N2->N3 -O N4 Dearomative Skeletal Editing (Ring Expansion) N3->N4 N5 7-Membered Azepine N4->N5 N6 Hydrogenolysis (H2, Pd/C) Saturation N5->N6 N7 Substituted Azepane Scaffold N6->N7 +H2

Caption: Photochemical dearomative skeletal editing to access azepane scaffolds.

Library Synthesis Performance & Reactivity Profiling

When deployed in combinatorial or parallel synthesis, (4-Methylazepan-4-yl)methanol hydrochloride presents two distinct functional handles with specific reactivity profiles:

  • The Secondary Amine: Embedded in a 7-membered ring, the nitrogen is slightly more sterically shielded than a standard piperidine. It requires robust coupling reagents to overcome kinetic barriers during amidation.

  • The Primary Alcohol: Attached to a quaternary carbon (C4), the hydroxymethyl group exists in a neopentyl-like environment. This severe steric hindrance drastically reduces the rate of standard SN​2 reactions, necessitating strong bases to generate a highly nucleophilic alkoxide for successful O-alkylation.

Validated Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been engineered as self-validating systems, incorporating specific causality and in-process controls (IPCs).

Protocol A: High-Throughput Parallel Amidation (96-Well Format) Causality: The building block is supplied as a hydrochloride salt[2]. A non-nucleophilic base (DIPEA) is required to liberate the free amine. Due to the subtle steric shielding of the azepane ring, is selected over EDC/HOBt because it generates a highly reactive HOAt ester, driving the sterically hindered coupling to completion.

  • Preparation: Dispense 0.1 mmol of the carboxylic acid library into a 96-well deep-well plate.

  • Activation: Add 0.11 mmol of HATU dissolved in 0.5 mL anhydrous DMF, followed by 0.3 mmol of DIPEA. Agitate for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 0.1 mmol of (4-Methylazepan-4-yl)methanol hydrochloride to each well. Seal and shake at 30°C for 4 hours.

  • In-Process Control (IPC): Analyze a 1 µL aliquot via UPLC-MS. The disappearance of the azepane free base mass (m/z 144.1 [M+H]+ ) validates coupling efficiency. Self-Correction: If starting material >10%, spike with an additional 0.5 eq of HATU and DIPEA.

  • Workup: Quench with 10% aqueous NaHCO3​ , extract with EtOAc, and evaporate under a nitrogen stream prior to Prep-LC-MS purification.

Protocol B: Selective O-Alkylation via Alkoxide Generation Causality: The neopentyl-like steric hindrance at C4 renders weak-base alkylations (e.g., K2​CO3​ ) ineffective. Sodium hydride (NaH) is mandatory to quantitatively deprotonate the alcohol and force the SN​2 displacement.

  • Protection: Ensure the secondary amine is pre-protected (e.g., as an amide from Protocol A or a Boc group).

  • Deprotonation: Dissolve 0.5 mmol of the N-protected azepane in 2 mL anhydrous THF. Cool to 0°C under argon. Carefully add 0.6 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 0.6 mmol of the primary alkyl halide (or benzyl bromide). Warm to 60°C and stir for 12 hours.

  • In-Process Control (IPC): Quench a 5 µL aliquot in methanol and analyze via LC-MS. A shift in retention time and the presence of the target mass confirms alkoxide reactivity. Incomplete conversion usually indicates moisture ingress during NaH handling.

  • Quench: Cool to 0°C, carefully add water dropwise to quench excess NaH, and extract with dichloromethane.

LibraryWorkflow A (4-Methylazepan-4-yl)methanol HCl Starting Building Block B Freebasing with DIPEA (Liberate Secondary Amine) A->B Step 1 C Parallel N-Amidation (HATU, R-COOH) B->C Step 2 D Sterically Hindered O-Alkylation (NaH, R'-X) C->D Step 3 E High-Throughput Purification (Prep-LC-MS) D->E Step 4 F Novel 3D Screening Library E->F Final

Caption: Workflow for parallel library synthesis utilizing the azepane building block.

Conclusion

Transitioning from standard piperidine to azepane scaffolds like (4-Methylazepan-4-yl)methanol hydrochloride is a strategic maneuver to explore untapped 3D pharmaceutical space[4]. While the scaffold presents unique steric challenges—specifically at the neopentyl-like C4 alcohol and the 7-membered secondary amine—adhering to the mechanistically driven protocols outlined above ensures high-yielding, reproducible library generation.

References

  • Leonori, D., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature, 2023.[Link]

  • Reymond, J.-L., et al. "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry, 2024.[Link]

  • Zha, G.-F., et al. "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. [Link]

Sources

Comparative

In-vitro and in-vivo evaluation of compounds synthesized using (4-Methylazepan-4-yl)methanol hydrochloride

This guide provides a comprehensive comparison of compounds derived from the (4-Methylazepan-4-yl)methanol hydrochloride scaffold, with a focus on their potential as antihistaminic agents. We will explore a hypothetical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of compounds derived from the (4-Methylazepan-4-yl)methanol hydrochloride scaffold, with a focus on their potential as antihistaminic agents. We will explore a hypothetical synthetic route to a novel azepane-based compound and compare its projected efficacy with established second-generation antihistamines, Azelastine, Levocabastine, and Cetirizine, based on available experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the (4-Methylazepan-4-yl)methanol Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. The starting material, (4-Methylazepan-4-yl)methanol hydrochloride, offers a unique substitution pattern that can be exploited for the synthesis of novel drug candidates. While direct biological evaluations of compounds synthesized from this specific starting material are not extensively reported in publicly available literature, its structural similarity to the core of the potent antihistamine Azelastine makes it a compelling starting point for the development of new antiallergic agents.

Hypothetical Synthesis of a Novel Azelastine Analog ("Compound A") from (4-Methylazepan-4-yl)methanol hydrochloride

Given the structural features of (4-Methylazepan-4-yl)methanol hydrochloride, a plausible synthetic route to a novel Azelastine analog, hereafter referred to as "Compound A," can be proposed. This synthesis leverages well-established organic chemistry reactions. The key transformation involves the conversion of the primary alcohol of the starting material into a group suitable for nucleophilic substitution, followed by coupling with a phthalazinone moiety, a key pharmacophore of Azelastine.

DOT Script for the Proposed Synthesis of Compound A

start (4-Methylazepan-4-yl)methanol hydrochloride step1 Oxidation (e.g., PCC, Swern) start->step1 intermediate1 4-Methylazepan-4-carbaldehyde step1->intermediate1 step2 Reductive Amination (CH3NH2, NaBH3CN) intermediate1->step2 intermediate2 1,4-Dimethylazepan-4-amine step2->intermediate2 step3 Coupling with 4-(p-chlorobenzyl)phthalazin-1(2H)-one intermediate2->step3 compoundA Compound A (Azelastine Analog) step3->compoundA

Caption: Proposed synthetic workflow for Compound A.

Comparative Evaluation of "Compound A" with Azelastine, Levocabastine, and Cetirizine

The potential efficacy of our hypothetical "Compound A" can be benchmarked against well-characterized second-generation antihistamines: Azelastine, Levocabastine, and Cetirizine. These drugs are known for their potent H1 receptor antagonism and favorable safety profiles.

Mechanism of Action of H1-Antihistamines

Histamine H1 receptor antagonists competitively inhibit the action of histamine at H1 receptors, which are widely distributed throughout the body, including on smooth muscle, endothelial cells, and neurons in the central nervous system.[2] By blocking histamine binding, these drugs prevent the classic symptoms of allergic reactions, such as sneezing, itching, and rhinorrhea.[3] Some second-generation antihistamines, like Azelastine, also exhibit mast cell stabilizing effects, further inhibiting the release of histamine and other inflammatory mediators.[2][4]

DOT Script for the Mechanism of H1-Antihistamines

Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation & Release H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms H1Receptor->Symptoms Leads to Antihistamine H1-Antihistamine (e.g., Compound A, Azelastine) Antihistamine->H1Receptor Blocks

Caption: Mechanism of action of H1-antihistamines.

In-Vitro Performance Comparison

The primary in-vitro measure of an antihistamine's potency is its binding affinity for the histamine H1 receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Another important in-vitro parameter is the ability to stabilize mast cells and inhibit the release of inflammatory mediators.

CompoundTargetAssay TypeKey ParameterValueReference
Azelastine Histamine H1 ReceptorRadioligand BindingKi1.2 nM[5]
Mast CellsHistamine Release InhibitionIC50~10 µM[6]
Levocabastine Histamine H1 ReceptorRadioligand BindingKi0.6 nM[7]
Cetirizine Histamine H1 ReceptorRadioligand BindingKi6.0 nM[8]
Mast CellsDegranulation Inhibition-Significant inhibition at 100 µM and 1 mM[2][9]

Analysis: Levocabastine demonstrates the highest binding affinity for the H1 receptor in these selected studies. Azelastine and Cetirizine also show high affinity. Notably, both Azelastine and Cetirizine have demonstrated mast cell stabilizing properties, which may contribute to their overall anti-allergic efficacy. It is hypothesized that "Compound A," due to its structural similarity to Azelastine, would exhibit a comparable high affinity for the H1 receptor and potentially possess mast cell stabilizing activity.

In-Vivo Performance Comparison

The efficacy of antihistamines in living organisms is assessed using animal models of allergic diseases, such as allergic rhinitis and allergic conjunctivitis. Key endpoints in these models include the reduction of symptoms like nasal discharge, sneezing, and conjunctival inflammation.

CompoundAnimal ModelRoute of AdministrationKey FindingReference
Azelastine Guinea Pig Allergic RhinitisIntranasalSignificant reduction in nasal symptoms[10]
Levocabastine Rat Allergic ConjunctivitisTopical OcularSignificant inhibition of conjunctival inflammation[11]
Cetirizine Human Allergic Rhinitis (Clinical Study)OralSignificant reduction of eosinophil recruitment in skin[12]
Azelastine vs. Levocabastine Human Seasonal Allergic Rhinitis (Clinical Study)IntranasalAzelastine showed a trend towards superior efficacy[13]
Azelastine vs. Cetirizine Human Seasonal Allergic Rhinitis (Clinical Study)Intranasal vs. OralAzelastine nasal spray was significantly more effective in relieving various symptoms[14]

Analysis: All three compounds have demonstrated significant efficacy in relevant in-vivo models and clinical trials. Direct comparative studies suggest that intranasal Azelastine may offer superior or comparable efficacy to oral Cetirizine and intranasal Levocabastine for allergic rhinitis.[13][14] The performance of the hypothetical "Compound A" would be expected to be in a similar range to Azelastine, with its efficacy being highly dependent on its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

In-Vitro: Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor.

  • [³H]-Pyrilamine (radioligand).

  • Test compound (e.g., "Compound A," Azelastine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the cell membranes, [³H]-Pyrilamine, and either the test compound or vehicle.

  • Incubate to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 determined from the competition curve.

In-Vitro: Mast Cell Degranulation Assay

This assay evaluates the ability of a test compound to inhibit the release of histamine from mast cells.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells (a mast cell model).

  • Anti-DNP IgE antibody.

  • DNP-HSA (antigen).

  • Test compound.

  • Histamine ELISA kit or fluorometric assay.

Procedure:

  • Sensitize RBL-2H3 cells with anti-DNP IgE.

  • Pre-incubate the sensitized cells with the test compound.

  • Induce degranulation by adding DNP-HSA.

  • Collect the cell supernatant.

  • Measure the histamine concentration in the supernatant using an appropriate assay.

  • Calculate the percentage inhibition of histamine release.

In-Vivo: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This animal model is used to assess the efficacy of compounds in reducing the symptoms of allergic rhinitis.

Materials:

  • Guinea pigs.

  • Ovalbumin (allergen).

  • Aluminum hydroxide (adjuvant).

  • Test compound.

  • Nasal symptom scoring system.

Procedure:

  • Sensitize guinea pigs by intraperitoneal injection of ovalbumin and aluminum hydroxide.

  • After a sensitization period, challenge the animals by intranasal administration of ovalbumin.

  • Administer the test compound (e.g., intranasally or orally) prior to the allergen challenge.

  • Observe and score nasal symptoms (e.g., sneezing, nasal discharge) at specific time points after the challenge.

  • Compare the symptom scores between the treated and control groups.

DOT Script for the In-Vivo Allergic Rhinitis Model Workflow

cluster_0 Sensitization Phase cluster_1 Treatment & Challenge Phase cluster_2 Evaluation Phase Sensitization Sensitize Guinea Pigs (Ovalbumin + Adjuvant) Treatment Administer Test Compound (e.g., Intranasal) Sensitization->Treatment Challenge Intranasal Allergen Challenge (Ovalbumin) Treatment->Challenge Observation Observe & Score Nasal Symptoms Challenge->Observation Analysis Compare Symptom Scores (Treated vs. Control) Observation->Analysis

Caption: Workflow for the in-vivo allergic rhinitis model.

Conclusion

The (4-Methylazepan-4-yl)methanol hydrochloride scaffold holds significant promise for the development of novel antihistaminic agents, as evidenced by its structural relationship to the potent drug Azelastine. The hypothetical "Compound A" represents a viable synthetic target with a high probability of exhibiting strong H1 receptor antagonism and potential mast cell stabilizing properties.

A comprehensive evaluation against established second-generation antihistamines like Azelastine, Levocabastine, and Cetirizine is crucial. While all three are effective, the available data suggests that Azelastine's dual mechanism of action and intranasal delivery may offer advantages in the treatment of allergic rhinitis. Further synthesis and rigorous in-vitro and in-vivo testing of compounds derived from (4-Methylazepan-4-yl)methanol hydrochloride are warranted to fully explore their therapeutic potential.

References

  • Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine. Drug Discov Ther. 2022 Nov 20;16(5):245-250.
  • Pharmacology of Azelastine (Astelin) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.
  • Azelastine. Wikipedia.
  • What is the mechanism of Azelastine Hydrochloride?
  • Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for tre
  • The Best OTC and Prescription Drugs for Allergic Rhinitis. Sesame.
  • In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin. PMC.
  • Azelastine nasal Altern
  • Animal Models of Allergic Rhinitis. Who we serve.
  • In vivo intranasal anti-CD23 treatment inhibits allergic responses in a murine model of allergic rhinitis. PubMed.
  • Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. PubMed.
  • Establishment of a new animal model of allergic rhinitis with biphasic sneezing by intranasal sensitization with Staphylococcal enterotoxin B.
  • In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin. PubMed.
  • Cetirizine inhibits the in vitro and ex vivo chemotactic response of T lymphocytes and monocytes. PubMed.
  • Tre
  • Topical ocular levocabastine reduces ICAM-1 expression on epithelial cells both in vivo and in vitro. R Discovery.
  • "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine). PubMed.
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annul
  • Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Tre
  • In Vitro Comparison of Different Brands of Cetirizine 2HCl Tablets by Spectroscopy and Thin Layer Chromatography (TLC) in Local Market of Lahore, Pakistan.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research | Building Blocks | Blog | Life Chemicals.
  • Astepro vs.
  • Levocabastine – Knowledge and References. Taylor & Francis.
  • A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold. Benchchem.
  • Effects of Cetirizine on Human Eosinophil and Neutrophil Activ
  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis of Azelastine hydrochloride. Chempedia - LookChem.
  • In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI.
  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed.
  • In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isol
  • In vivo studies with low doses of levocabastine and diphenhydramine, but not pyrilamine, antagonize neurotensin-medi
  • H1-antihistamines as antischistosomal drugs: in vitro and in vivo studies. PubMed.
  • Inhibitory effect of oral cetirizine on in vivo antigen-induced histamine and PAF-acether release and eosinophil recruitment in human skin. PubMed.
  • Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis. PubMed.
  • Preparation method of azelastine key intermediate N-methylhexahydroazepin-4-one hydrochloride.
  • Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate.
  • In vivo studies with low doses of levocabastine and diphenhydramine, but not pyrilamine, antagonize neurotensin-medi
  • Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: (4-Methylazepan-4-yl)methanol Hydrochloride

Here is the comprehensive safety, handling, and disposal protocol for (4-Methylazepan-4-yl)methanol hydrochloride, designed for researchers and drug development professionals. (4-Methylazepan-4-yl)methanol hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety, handling, and disposal protocol for (4-Methylazepan-4-yl)methanol hydrochloride, designed for researchers and drug development professionals.

(4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) is an azepane derivative frequently utilized as a building block in pharmaceutical synthesis and drug discovery. Because it is supplied as a hydrochloride salt, its physical properties, solubility, and waste classification require specific logistical planning to ensure laboratory safety and environmental compliance.

Hazard Assessment and Operational Planning

Before handling or generating waste from this compound, personnel must understand its hazard profile. The presence of the hydrochloride salt makes aqueous solutions inherently acidic, while the active pharmaceutical intermediate itself acts as a localized irritant.

Table 1: Quantitative and Qualitative Hazard Summary

ParameterSpecification / ClassificationOperational Implication
CAS Number 1823931-29-8Ensure EHS inventory systems are updated prior to receipt.
Physical Form Pale-yellow to yellow-brown sticky oil/solidProne to adhering to spatulas and weighing paper; increases risk of cross-contamination.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation.
Storage 2-8 °CMust be stored in a flammables/corrosives-compatible refrigerator.
Waste Classification Halogenated (due to chloride ion)Critical: Must not be mixed with standard non-halogenated organic waste.

Step-by-Step Handling and Mitigation Protocols

To build a self-validating safety system, every operational step must be grounded in mechanistic causality.

Step 1: Engineering Controls Setup

  • Action: Conduct all weighing, transfer, and dissolution procedures within a certified chemical fume hood.

  • Causality: The compound carries an H335 (respiratory irritation) warning. As a sticky solid/oil, it can form microscopic aerosols during physical manipulation (e.g., scraping). The fume hood's inward airflow prevents these aerosols from reaching the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don standard laboratory PPE: flame-resistant lab coat, safety goggles (not just glasses), and standard nitrile gloves.

  • Causality: Nitrile provides an adequate barrier against the solid form to prevent H315 (skin irritation). Goggles are required over standard safety glasses because the sticky nature of the compound makes accidental transfer to the eyes (H319) via contaminated gloves highly problematic to flush out.

Step 3: Decontamination of Work Surfaces

  • Action: Clean spatulas and balances immediately with a polar solvent (e.g., methanol or water) rather than non-polar solvents (e.g., hexanes).

  • Causality: As a hydrochloride salt, the compound is highly polar. Using non-polar solvents will merely smear the sticky residue across the surface rather than dissolving and removing it.

Proper Disposal and Waste Segregation Methodologies

The most critical logistical failure in handling hydrochloride salts is improper waste segregation. The chloride ion dictates the entire downstream lifecycle of the waste.

Protocol A: Solid Waste Disposal

  • Collect all contaminated weighing papers, empty vials, and heavily soiled gloves.

  • Place these items into a designated, puncture-resistant Solid Hazardous Waste container.

  • Causality: Solid waste is typically incinerated. Keeping it dry and separate from liquid streams prevents unintended leaching and reactions with incompatible liquid chemical waste.

Protocol B: Organic Liquid Waste (The Halogen Rule)

  • If the compound is dissolved in an organic solvent (e.g., methanol, DMSO, dichloromethane) during an assay or reaction, the resulting mixture must be routed to a Halogenated Organic Waste carboy.

  • Causality: Even if the primary solvent is non-halogenated (like methanol), the introduction of the chloride ion from the (4-methylazepan-4-yl)methanol hydrochloride classifies the entire mixture as halogenated. Incinerating halogenated waste requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride (HCl) gas and prevent the formation of highly toxic dioxins. Mixing this into a non-halogenated stream compromises the incinerator's emission controls.

Protocol C: Aqueous Liquid Waste

  • If dissolved purely in water, test the pH of the solution. It will likely be acidic (pH < 7) due to the dissociation of the hydrochloride salt.

  • If your institutional Environmental Health and Safety (EHS) policy permits elementary neutralization, adjust the pH to 6-8 using a dilute base (e.g., 1M NaOH) before transferring it to the Aqueous Waste carboy.

  • Causality: Storing unneutralized acidic waste in unvented or incompatible containers can lead to container degradation or dangerous pressure buildup if accidentally mixed with carbonate-containing waste streams.

Waste Segregation Decision Workflow

The following diagram illustrates the logical decision tree for disposing of materials contaminated with (4-Methylazepan-4-yl)methanol hydrochloride.

WasteDisposal Start Waste Generation (4-Methylazepan-4-yl)methanol HCl Solid Solid Waste (Vials, PPE, Spatulas) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid EHS EHS / Licensed Contractor (High-Temp Incineration) Solid->EHS Aq Aqueous Solution (Acidic profile) Liquid->Aq Org Organic Solution (e.g., MeOH, DMSO) Liquid->Org AqWaste Aqueous Waste Stream (Neutralize pH 6-8) Aq->AqWaste Check pH HalOrg Halogenated Organic Waste (Mandatory due to Cl-) Org->HalOrg Contains Halogen AqWaste->EHS HalOrg->EHS

Caption: Decision tree for the proper segregation and disposal of hydrochloride salt chemical waste.

References

Handling

Operational Safety &amp; PPE Guide: Handling (4-Methylazepan-4-yl)methanol Hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a dynamic system of risk mitigation. Handling (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a dynamic system of risk mitigation. Handling (4-Methylazepan-4-yl)methanol hydrochloride (CAS: 1823931-29-8) requires an understanding of its specific physicochemical properties. This guide provides drug development professionals and bench scientists with a self-validating, causality-driven framework for safely managing this compound from receipt to disposal.

Chemical Profile & Hazard Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the compound:

  • Hygroscopicity & Deliquescence : As a hydrochloride salt of a cyclic amine, this compound rapidly absorbs atmospheric moisture. If left exposed, it will deliquesce, altering its molarity and increasing the risk of chemical adherence to gloves and surfaces.

  • Irritation Mechanism : The azepane ring nitrogen acts as a localized base upon dissociation, while the HCl component causes acidic disruption of mucous membranes. This dual-action results in standard GHS classifications for cyclic amine hydrochlorides: Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation (H335) [1].

The "Armor": Context-Dependent PPE Specifications

Your PPE must adapt to the state of the chemical. The most critical failure point in laboratory safety is assuming that PPE suitable for a dry powder is equally protective when that powder is solvated.

Hand Protection: The Solvent Dichotomy
  • Dry Powder Handling : Standard Nitrile examination gloves (EN 374, ≥0.12 mm thickness) are sufficient. Nitrile provides excellent tactile sensitivity for precision weighing and adequate barrier protection against dry, crystalline irritants.

  • Solvated State (The Methanol Paradigm) : In drug development, amine hydrochlorides are frequently dissolved in methanol. Standard nitrile gloves are dangerously inadequate for methanolic solutions. According to2[2] and 3[3], methanol permeates nitrile in under 5 minutes, carrying the dissolved active pharmaceutical ingredient (API) directly through the barrier and into the skin. When handling methanolic solutions, you must switch to Butyl Rubber gloves (≥0.30 mm) , which offer a breakthrough time exceeding 480 minutes[2].

Eye, Face, and Body Protection
  • Eye Protection : Snug-fitting safety goggles (EN 166). Safety glasses with side shields are insufficient against fine, airborne hydrochloride powders.

  • Body Protection : A standard 100% cotton lab coat (to prevent static buildup) with knit cuffs. Ensure gloves are pulled over the cuffs to eliminate exposed skin at the wrists.

Quantitative Safety Parameters

ParameterSpecification / RecommendationRationale / Causality
Chemical Identity (4-Methylazepan-4-yl)methanol HClCAS: 1823931-29-8; MW: 179.69 g/mol .
Primary Hazard Skin/Eye/Respiratory IrritantTypical for azepane derivatives[1].
Glove Material (Dry) Nitrile (≥ 0.12 mm)Sufficient barrier for dry powder handling.
Glove Material (Wet) Butyl Rubber (≥ 0.30 mm)Nitrile breakthrough < 5 mins; Butyl > 480 mins[2][3].
Ventilation Fume Hood (0.4–0.6 m/s face velocity)Mitigates inhalation risk of airborne particulates.

Operational Workflow & Self-Validating Protocols

Every action in the lab must contain a built-in validation step to ensure the integrity of the safety system.

Phase 1: Pre-Operational Setup
  • Environmental Verification : Turn on the chemical fume hood.

    • Self-Validation: Do not rely solely on the digital monitor. Perform a "tissue test" by holding a small piece of Kimwipe at the sash opening; it must be visibly pulled inward, confirming negative pressure.

  • Glove Integrity Check :

    • Self-Validation: Before donning nitrile gloves, perform the "roll and trap" inflation method. Trap air in the glove and squeeze. A loss of pressure indicates micro-punctures; discard immediately.

Phase 2: Weighing and Transfer
  • Static Mitigation : Wipe the exterior of the chemical bottle and the weigh boat with an anti-static cloth.

    • Causality: Amine hydrochloride powders hold static charges, causing them to "jump" and contaminate the balance area or the operator's gloves.

  • Hygroscopic Control : Open the primary container only within the active fume hood.

    • Causality: Atmospheric moisture leads to rapid deliquescence. Keep the container open for the absolute minimum time required to extract the material.

Phase 3: Dissolution
  • Solvent-Specific PPE Adjustment : If dissolving the compound in methanol or another highly permeating organic solvent, stop the workflow .

    • Self-Validation: Visually confirm the removal of nitrile gloves and the donning of Butyl Rubber gloves before opening the solvent bottle[2].

  • Exothermic Monitoring : Add the solvent dropwise initially. While the dissolution of this specific salt is generally mild, localized concentration gradients can cause micro-boiling of volatile solvents.

Workflow Visualization

PPE_Workflow Start Risk Assessment & PPE Selection State Chemical State? Start->State Dry Dry Powder (Hygroscopic) State->Dry Wet Solvated (e.g., Methanol) State->Wet PPE_Dry Nitrile Gloves (≥0.12mm) Safety Goggles Lab Coat Dry->PPE_Dry PPE_Wet Butyl Rubber Gloves (≥0.3mm) Face Shield Lab Coat Wet->PPE_Wet Hood Transfer to Class II BSC or Fume Hood PPE_Dry->Hood PPE_Wet->Hood Action Execute Protocol (Weighing/Dissolution) Hood->Action Dispose Segregate Waste (Aqueous vs. Organic) Action->Dispose

Figure 1: Decision matrix and workflow for handling (4-Methylazepan-4-yl)methanol HCl.

Spill Management & Disposal Plan

Dry Spill Protocol (Powder)
  • Do Not Sweep : Sweeping aerosolizes the hydrochloride powder.

  • Containment : Gently cover the spill with a damp absorbent pad (water is fine, as the compound is water-soluble).

  • Cleanup : Wipe inward toward the center of the spill to prevent spreading.

  • Validation : Inspect the area against a dark background (e.g., a black benchtop card) to ensure no white crystalline residue remains.

Wet Spill Protocol (Methanolic Solution)
  • Ignition Control : Immediately turn off all nearby heat sources and stir plates.

  • Absorption : Apply an inert, non-combustible absorbent material (e.g., vermiculite or commercial spill sand) over the liquid.

  • Disposal : Scoop the absorbed material using a non-sparking tool into a designated, sealable organic hazardous waste container.

Doffing Sequence
  • Self-Validation: Remove gloves inside-out to trap surface contaminants within the glove's interior. Wash hands immediately with soap and water for a minimum of 20 seconds before touching any lab exit doors.

References

  • Sigma-Aldrich Product Data : (4-METHYLAZEPAN-4-YL)METHANOL HCL | 1823931-29-8. Retrieved from .

  • Fisher Scientific Safety Data : 2-(Hexamethyleneimino)ethyl chloride hydrochloride. (Used for structural hazard extrapolation of azepane derivatives). Retrieved from 1[1].

  • Agilent Technologies : Methanol Standard Safety Data Sheet. (Details on Nitrile vs. Butyl Rubber breakthrough times). Retrieved from 2[2].

  • ResearchGate : Breakthrough time (BT) for different glove types, no movement versus simulated movement. (Empirical data on methanol permeation through nitrile). Retrieved from 3[3].

Sources

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